3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZQAJUEIMYKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-60-7 | |
| Record name | 59488-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its physical characteristics is essential for its effective application in research and development. This document synthesizes computational data with experimental insights from analogous structures to offer a practical and scientifically grounded resource.
Molecular Structure and Chemical Identity
This compound is a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, further substituted with an amino group, a methyl group, and a carboxylic acid function. This arrangement of functional groups imparts a unique combination of acidic, basic, and aromatic characteristics, making it a versatile scaffold in drug discovery.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 59488-60-7[1]
-
Molecular Formula: C₉H₈N₂O₂S[1]
-
Molecular Weight: 208.24 g/mol [1]
-
Canonical SMILES: CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N[1]
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that many of these values are computationally predicted and should be confirmed by experimental data where possible.
| Property | Value | Source |
| Molecular Weight | 208.24 g/mol | PubChem[1] |
| Boiling Point | 440.2 °C at 760 mmHg (Predicted) | Echemi SDS[2] |
| Flash Point | 220 °C (Predicted) | Echemi SDS[2] |
| Density | 1.516 g/cm³ (Predicted) | Echemi SDS[2] |
| XLogP3 | 2.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| Rotatable Bonds | 1 | PubChem (Computed)[1] |
| Polar Surface Area | 104 Ų | PubChem (Computed)[1] |
Expert Insights:
-
The predicted high boiling point and flash point are consistent with a stable, polycyclic aromatic structure with multiple polar functional groups capable of strong intermolecular interactions.
-
The XLogP3 value of 2.3 suggests a moderate lipophilicity. This is a crucial parameter in drug design, indicating that the molecule has a balance of properties that could allow it to cross cell membranes.
-
With two hydrogen bond donors (the amino and carboxylic acid protons) and four acceptors (the pyridine nitrogen, the two carboxylic acid oxygens, and the amino nitrogen), the molecule is expected to participate in extensive hydrogen bonding networks. This will significantly influence its melting point, solubility, and interactions with biological targets.
Solubility Profile (Qualitative Assessment)
-
Aqueous Solubility: The presence of both a carboxylic acid and an amino group suggests that the solubility in water will be highly pH-dependent. At low pH, the amino group and pyridine nitrogen will be protonated, leading to increased solubility. At high pH, the carboxylic acid will be deprotonated to a carboxylate, also enhancing aqueous solubility. The molecule is expected to have its lowest aqueous solubility at its isoelectric point.
-
Organic Solvents: The compound is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can disrupt the hydrogen bonding network. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes.
Acidity and Basicity (pKa Estimation)
Direct experimental pKa values for this molecule are not published. However, we can estimate the pKa based on the constituent functional groups and data from similar structures.
-
Carboxylic Acid (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the fused heterocyclic system may slightly increase the acidity (lower the pKa) compared to benzoic acid.
-
Amino Group (pKa₂): The basicity of the 3-amino group will be influenced by the thieno[2,3-b]pyridine core.
-
Pyridine Nitrogen (pKa₃): The pyridine nitrogen will also exhibit basicity.
Caption: Functional groups influencing the acid-base properties.
Protocol for Experimental pKa Determination (Potentiometric Titration):
-
Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution and separately with a standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
Spectral Properties (Predicted)
While experimental spectra for the title compound are not available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
Amino Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of 5.0-7.0 ppm. The chemical shift will be dependent on the solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet for the -COOH proton, typically downfield (>10 ppm). This signal may not always be observed due to proton exchange.
-
Methyl Protons: A singlet for the -CH₃ group, expected around 2.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm) for the carbons of the fused ring system.
-
Methyl Carbon: A signal in the aliphatic region, likely around 20-25 ppm.
FT-IR Spectroscopy
-
O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.
-
N-H Stretch: Two sharp to medium bands around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch: A strong, sharp absorption band from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region due to the aromatic ring vibrations.
Caption: A generalized workflow for the experimental determination of physical properties.
Stability and Storage
Based on the structure, this compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.
Conclusion
This compound possesses a rich chemical structure that results in a unique set of physical properties. While a significant portion of the available data is computational, these predictions provide a strong foundation for experimental design and application. The pH-dependent solubility, moderate lipophilicity, and extensive hydrogen bonding capabilities are key characteristics that researchers and drug developers should consider. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and accurate profile of this important chemical entity.
References
An In-depth Technical Guide to 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the design of novel therapeutics.
Introduction: The Thieno[2,3-b]pyridine Core and Its Significance
The thieno[2,3-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of thieno[2,3-b]pyridine have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2] The specific compound, this compound, serves as a key intermediate and a foundational structure for the development of more complex and targeted therapeutic agents.
Structural Elucidation and Physicochemical Properties
The chemical identity of this compound is well-defined, and its properties can be characterized through various analytical techniques.
Chemical Structure
The molecular structure of this compound consists of a thiophene ring fused to a pyridine ring, with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 6.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
A summary of the key physicochemical properties for this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | PubChem CID: 670446[3] |
| Molecular Weight | 208.24 g/mol | PubChem CID: 670446[3] |
| CAS Number | 59488-60-7 | PubChem CID: 670446[3] |
| IUPAC Name | This compound | PubChem CID: 670446[3] |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N | PubChem CID: 670446[3] |
| InChI Key | ZSZQAJUEIMYKCN-UHFFFAOYSA-N | PubChem CID: 670446[3] |
Spectroscopic Data
Synthesis of this compound
The synthesis of the thieno[2,3-b]pyridine scaffold is most commonly achieved through the Gewald aminothiophene synthesis. This versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
General Synthetic Approach: The Gewald Reaction
A plausible synthetic route to this compound and its derivatives involves a multi-step sequence that often starts from a substituted pyridine precursor. A representative synthesis is outlined below, based on general procedures reported for analogous compounds.[6]
Caption: A plausible synthetic workflow for this compound.
Representative Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of the target compound, adapted from procedures for similar thieno[2,3-b]pyridine derivatives.[6][7]
Step 1: Synthesis of 2-Chloro-6-methylnicotinonitrile
-
To a solution of 2,6-dichloronicotinonitrile in a suitable solvent (e.g., dioxane), add methylboronic acid and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0).
-
Add a base, for example, an aqueous solution of sodium carbonate.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-methylnicotinonitrile.
Step 2: Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
-
To a solution of 2-chloro-6-methylnicotinonitrile in a suitable solvent (e.g., ethanol or DMF), add ethyl thioglycolate and a base such as triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction involves a nucleophilic aromatic substitution followed by an in-situ intramolecular cyclization.
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, concentrate the mixture and purify the residue by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Suspend or dissolve the ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate in a mixture of a suitable solvent (e.g., dioxane or ethanol) and an aqueous solution of a strong base (e.g., 4 M sodium hydroxide).
-
Heat the mixture at reflux for several hours to facilitate the hydrolysis of the ester.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.
Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies. The specific substitutions on this compound make it an attractive starting point for library synthesis and lead optimization.
Kinase Inhibition
A significant area of application for thieno[2,3-b]pyridine derivatives is in the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.
-
DRAK2 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2) Inhibition: Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of DRAK2, a serine/threonine kinase implicated in apoptosis and metabolic diseases such as type 2 diabetes.[8][9] Mechanistic studies suggest that these inhibitors may exert their protective effects on pancreatic β-cells through the DRAK2-ULK1 signaling axis.[8] The development of selective DRAK2 inhibitors based on this scaffold holds promise for novel anti-diabetic therapies.[1][10]
-
eEF2K (Eukaryotic Elongation Factor-2 Kinase) Inhibition: The thieno[2,3-b]pyridine core is also a key feature in a class of inhibitors targeting eEF2K.[11] This atypical kinase plays a role in protein synthesis and is being explored as a therapeutic target in cancer and neurological disorders.[12][13] Inhibition of eEF2K by these compounds can induce apoptosis in cancer cells.
Caption: Signaling pathways modulated by thieno[2,3-b]pyridine-based kinase inhibitors.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule of considerable interest, bridging the fields of synthetic organic chemistry and drug discovery. Its robust synthesis, predicated on the reliable Gewald reaction, and the diverse biological activities of its derivatives, particularly in the realm of kinase inhibition, underscore its importance. As research continues to uncover the therapeutic potential of the thieno[2,3-b]pyridine scaffold, this compound will undoubtedly remain a valuable building block for the creation of next-generation targeted therapies.
References
- 1. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59488-60-7|this compound|BLD Pharm [bldpharm.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. This guide provides a comprehensive technical overview of a key derivative, 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. We will delve into its fundamental physicochemical properties, explore its synthesis via the robust Gewald reaction, detail its characterization, and discuss its significant and varied applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Introduction and Core Compound Profile
This compound is a polysubstituted heterocyclic compound featuring a fused thiophene and pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[1] The strategic placement of an amino group at the 3-position and a carboxylic acid at the 2-position provides crucial handles for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents.[2]
The thieno[2,3-b]pyridine class of molecules has demonstrated a remarkable diversity of pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][3] This wide-ranging bioactivity underscores the importance of understanding the synthesis and properties of foundational molecules like this compound.
Chemical Structure and IUPAC Name
The definitive IUPAC name for the compound is This compound .[4]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties is essential for planning synthesis, purification, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | PubChem[4] |
| Molecular Weight | 208.24 g/mol | PubChem[4] |
| CAS Number | 59488-60-7 | PubChem[4] |
| XLogP3 | 2.3 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Mechanistic Insights
The construction of the 3-aminothieno[2,3-b]pyridine core is efficiently achieved through a multi-step process that often begins with the celebrated Gewald multicomponent reaction.[5][6] This reaction is a cornerstone in thiophene chemistry, valued for its convergence and atom economy.[7]
The Gewald Reaction: A Foundation for the Thiophene Ring
The Gewald reaction synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5][8] For the synthesis of our target scaffold, a precursor 2-amino-3-cyanopyridine is first required, which itself can be synthesized, followed by a reaction sequence that builds the fused thiophene ring.
A more direct and relevant approach involves the reaction of a suitably substituted 2-mercaptonicotinonitrile derivative. The overall strategy involves an S-alkylation followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from methodologies for similar derivatives.[9][10]
Step 1: S-alkylation and Cyclization to form the Amide Intermediate
-
To a stirred solution of 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in dimethylformamide (DMF), add a 10% aqueous solution of potassium hydroxide (1 equivalent).
-
To this mixture, add the appropriate 2-chloro-N-arylacetamide (1 equivalent). The selection of the aryl group is for the intermediate step and will be removed during hydrolysis.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate, the S-alkylated intermediate, may be observed.
-
Add a second portion of 10% aqueous KOH (1.1 equivalents) to catalyze the intramolecular Thorpe-Ziegler cyclization.
-
Continue stirring at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude 3-amino-6-methyl-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Step 2: Hydrolysis to the Carboxylic Acid
-
Suspend the crude amide intermediate from Step 1 in a mixture of 1,4-dioxane and 4 M aqueous sodium hydroxide.
-
Heat the mixture to 70-80 °C and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify to a pH of 4-5 with a suitable acid (e.g., 1N HCl).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to afford the final product, this compound.
Causality and Self-Validation: The use of a strong base in Step 1 is crucial for both the initial deprotonation of the thiol and the subsequent intramolecular cyclization. The workup by precipitation in water ensures the removal of inorganic salts and DMF. The final hydrolysis step is a standard and robust method for converting amides to carboxylic acids; the acidic workup ensures the protonation of the carboxylate to yield the desired product.[10] Purity at each stage should be confirmed by analytical techniques before proceeding.
Applications in Drug Discovery and Development
The thieno[2,3-b]pyridine scaffold is a versatile platform for developing inhibitors and modulators for various disease-relevant targets.[1] The title compound serves as a critical starting point for these endeavors.
Anticancer and Anti-inflammatory Activity: IKK Inhibition
One of the most significant applications of substituted 3-aminothieno[2,3-b]pyridines is as inhibitors of the IκB kinase (IKK) complex.[11] The IKK complex is a central regulator of the NF-κB signaling pathway, which is implicated in inflammation and various cancers. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by thieno[2,3-b]pyridine derivatives.
Other Therapeutic Areas
-
Antiviral Agents: Derivatives have shown promise against viruses such as the Mayaro virus, potentially by interfering with viral replication or morphogenesis.[3]
-
Neurodegenerative Diseases: The scaffold has been used to develop ligands for adenosine A1 receptors and positive allosteric modulators for muscarinic M4 receptors, which are targets for epilepsy and psychosis, respectively.[1][9]
-
Antitubercular Agents: Recent studies have explored 3-aminothieno[2,3-b]pyridine-2-carboxamides for their activity against Mycobacterium tuberculosis.[10]
Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.7 ppm), aromatic protons on the pyridine ring, and exchangeable protons for the amino (NH₂) and carboxylic acid (COOH) groups.[12] | Confirms the proton framework and structural integrity. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons of the fused ring system, and the carbonyl carbon of the carboxylic acid (~165 ppm).[12] | Verifies the carbon backbone of the molecule. |
| FT-IR | Characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (carboxylic acid, ~1650-1700 cm⁻¹), and O-H stretching (broad, ~2500-3300 cm⁻¹).[12] | Identifies key functional groups. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (208.24). | Confirms molecular weight and formula. |
| HPLC | A single major peak under various solvent conditions. | Assesses purity and provides a method for purification. |
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Validation: The retention time should be consistent, and the peak purity should be >95% for use in biological assays.
Safety and Handling
Based on safety data for the compound, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is more than a mere chemical compound; it is a gateway to a rich field of medicinal chemistry. Its robust and scalable synthesis, combined with the proven therapeutic potential of the thieno[2,3-b]pyridine scaffold, makes it an invaluable asset for drug discovery programs. The functional groups it possesses offer chemists a versatile platform for generating diverse molecular libraries to probe complex biological systems and develop next-generation therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and its burgeoning potential in drug discovery.
Core Molecular Attributes
This compound is a fused heterocyclic system containing both thiophene and pyridine rings. This structural motif is a privileged scaffold in drug design, contributing to a wide range of pharmacological activities.
Molecular Weight and Formula
A precise understanding of the molecular weight is fundamental for all quantitative aspects of research, from reaction stoichiometry to the preparation of solutions for biological assays.
| Property | Value | Source |
| Molecular Formula | C9H8N2O2S | PubChem[1] |
| Molecular Weight | 208.24 g/mol | PubChem[1] |
| Exact Mass | 208.03064868 Da | PubChem[1] |
The molecular weight is a critical parameter for accurate compound quantification and is essential for interpreting analytical data such as mass spectrometry.
Chemical Structure
The arrangement of atoms and functional groups within the molecule dictates its chemical reactivity and biological interactions.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of thieno[2,3-b]pyridine derivatives often involves the cyclization of appropriately substituted pyridine or thiophene precursors. While specific, detailed synthesis protocols for this compound are proprietary or found within specialized literature, a general approach can be outlined based on established methodologies for analogous structures.
General Synthetic Strategy
A common route involves the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes. This can then be followed by cyclization to form the fused pyridine ring.
Caption: Generalized synthetic workflow for thieno[2,3-b]pyridine derivatives.
A key synthetic approach involves the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that have an electron-withdrawing group in the alpha-position. This method can produce 3-aminothieno[2,3-b]pyridine derivatives in high yields[2].
Characterization Techniques
Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as amines (N-H stretching) and carboxylic acids (C=O and O-H stretching).
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
Applications in Drug Discovery
The thieno[2,3-b]pyridine scaffold is a versatile platform for the development of novel therapeutic agents due to its diverse pharmacological activities.[3]
Current Research and Therapeutic Potential
Derivatives of thieno[2,3-b]pyridine have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
-
Anticancer Agents: Certain thieno[2,3-b]pyridine derivatives have shown potent anti-proliferative activity against various cancer cell lines, including breast and lung cancer.[4][5] Some compounds have been investigated as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which could sensitize cancer cells to topoisomerase I inhibitors.[4]
-
Antiviral Activity: Thieno[2,3-b]pyridine derivatives have been identified as a new class of antiviral drugs, showing efficacy against viruses like the Mayaro virus.[6]
-
Antimicrobial Properties: The thieno[2,3-b]pyridine core has been explored for the development of new antimicrobial agents.[3]
-
Neurological Disorders: These compounds have been investigated as ligands for adenosine A1 receptors, suggesting potential applications in the treatment of conditions like epilepsy.[3]
The broad spectrum of activity highlights the potential of this chemical scaffold in addressing a range of unmet medical needs.
Safety and Handling
As with any chemical substance, proper safety precautions are essential when handling this compound.
Hazard Identification
According to available safety data, this compound is classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][7]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a dry, well-ventilated place.
Conclusion
This compound, with a molecular weight of 208.24 g/mol , is a compound with significant potential in the field of drug discovery. Its thieno[2,3-b]pyridine core is a well-established pharmacophore, and ongoing research continues to uncover new therapeutic applications. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for researchers and scientists working to develop the next generation of medicines.
References
- 1. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
1H NMR spectrum of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thieno[2,3-b]pyridine scaffold is of significant interest due to its prevalence in a range of biologically active molecules, including those with potential applications in oncology and anti-tuberculosis treatments.[1][2] The precise structural characterization of these molecules is non-negotiable for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.
This compound (PubChem CID: 670446) is a key exemplar of this structural class.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), stands as the most powerful and definitive analytical technique for its structural elucidation. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and tailored for researchers, scientists, and drug development professionals. We will dissect the expected spectral features, explain the underlying chemical principles, and provide a robust experimental framework for acquiring high-fidelity data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure of this compound contains five sets of chemically non-equivalent protons.
Caption: Labeled proton environments in the target molecule.
The five key proton groups are:
-
H-4: Aromatic proton on the pyridine ring.
-
H-5: Aromatic proton on the pyridine ring.
-
6-CH₃: Protons of the methyl group attached to the pyridine ring.
-
3-NH₂: Protons of the amino group on the thiophene ring.
-
2-COOH: The acidic proton of the carboxylic acid group.
Theoretical Principles: Predicting the Spectrum
The ¹H NMR spectrum is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J).
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (lower ppm).[4][5] In our molecule:
-
Aromatic System: The fused thieno[2,3-b]pyridine core creates a π-electron system. The resulting ring current strongly deshields the attached protons (H-4 and H-5), moving them significantly downfield into the aromatic region (~6.5-8.5 ppm).[6]
-
Substituent Effects: The amino group (-NH₂) is a strong EDG, which will shield nearby protons. The carboxylic acid (-COOH) is an EWG, deshielding adjacent protons. The methyl group (-CH₃) is a weak EDG.
-
Heteroatoms: The nitrogen in the pyridine ring and the sulfur in the thiophene ring influence the electron distribution and, consequently, the chemical shifts of the ring protons.[7]
-
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction of spins between neighboring, non-equivalent protons, causing signals to split into multiplets. The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz).
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons. In the pyridine ring, H-4 and H-5 will show ortho-coupling, typically in the range of 4-9 Hz.
-
Long-Range Coupling: Coupling over four or more bonds is also possible in rigid aromatic systems, though often with smaller J values.
-
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on established principles and data from similar heterocyclic systems, we can predict the features of the ¹H NMR spectrum. The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is ideal for observing exchangeable -NH₂ and -COOH protons.[1]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -COOH | > 12.0 | Broad Singlet (br s) | N/A | Carboxylic acid protons are highly deshielded and acidic, leading to a very downfield and often broad signal due to hydrogen bonding and chemical exchange.[6][8] |
| H-4 | 8.0 - 8.5 | Doublet (d) | 8.0 - 9.0 | Located on the pyridine ring, this proton is in the deshielded aromatic region. It is ortho-coupled to H-5, resulting in a doublet. |
| H-5 | 7.0 - 7.5 | Doublet (d) | 8.0 - 9.0 | Also in the aromatic region, but shifted slightly upfield compared to H-4 due to the influence of the para-methyl group. It is ortho-coupled to H-4. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | Amino protons have a variable chemical shift and appear as a broad signal due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[4] This peak will disappear upon D₂O exchange. |
| 6-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | Protons of a methyl group attached to an aromatic ring typically appear in this region.[6] With no adjacent protons, the signal is a singlet. |
Experimental Protocol for High-Quality ¹H NMR Acquisition
Adherence to a validated protocol is critical for obtaining a clean, interpretable spectrum. This workflow is designed to be a self-validating system, ensuring data integrity.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Solvent Selection & Sample Preparation:
-
Rationale: DMSO-d₆ is the solvent of choice. Its high polarity ensures the dissolution of the carboxylic acid and amino-functionalized compound. Crucially, it allows for the direct observation of the exchangeable NH₂ and COOH protons, which would be lost in protic solvents like D₂O or methanol-d₄.
-
Protocol: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a small vial. Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Validation: Ensure the solution is clear and free of particulate matter before transferring it to a 5 mm NMR tube.
-
-
Confirmation of Exchangeable Protons (D₂O Shake):
-
Rationale: To definitively assign the -NH₂ and -COOH signals, a D₂O exchange experiment is essential. Deuterium does not produce a signal in the ¹H NMR spectrum.
-
Protocol: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -COOH protons will significantly diminish or disappear entirely.[4]
-
-
Instrumental Analysis:
-
Rationale: A higher field strength spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.
-
Protocol: After inserting the sample, lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Acquire the free induction decay (FID) using standard pulse programs.
-
-
Data Processing:
-
Protocol: Apply a Fourier transform to the FID. Carefully correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative ratios of the different protons, which should correspond to the number of protons in each environment (e.g., 1:1:2:3:1 for H-4, H-5, NH₂, CH₃, COOH).
-
Conclusion
The ¹H NMR spectrum of this compound provides a rich fingerprint for its unambiguous structural confirmation. A successful interpretation hinges on recognizing the distinct signals for the two ortho-coupled aromatic protons, the methyl singlet, and the two broad, exchangeable singlets for the amino and carboxylic acid groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data, ensuring the structural integrity and purity of this important heterocyclic scaffold for its application in research and development.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
Mass spectrometry of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric analysis of this compound (C₉H₈N₂O₂S), a heterocyclic compound of interest in pharmaceutical and chemical research. With a molecular weight of 208.24 g/mol , understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in drug development workflows.[1][2] This document outlines the theoretical and practical considerations for its analysis, focusing on electrospray ionization (ESI) and detailing expected fragmentation pathways.
Foundational Principles: Ionization and Molecular Structure
The structure of this compound, featuring both a basic amino group and an acidic carboxylic acid group, makes it an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that allows for the analysis of polar molecules by creating intact, charged ions from solution, minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination.[3][4]
Analysis can be effectively performed in both positive and negative ion modes, leveraging the molecule's amphoteric nature.
-
Positive Ion Mode (ESI+): The primary amine and the pyridine nitrogen are basic sites readily accepting a proton to form the protonated molecule, [M+H]⁺. It is also common for carboxylic acids to form adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[3][5]
-
Negative Ion Mode (ESI-): The carboxylic acid group is the most acidic site and will readily deprotonate to form [M-H]⁻. This mode is often highly sensitive for carboxylic acids.[3][6]
The choice between positive and negative modes depends on the specific analytical goals, such as sensitivity requirements and the desire to probe specific fragmentation pathways.
Experimental Workflow: A Self-Validating Protocol
The following protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed to be a self-validating system, ensuring robust and reproducible results.
Experimental Workflow Diagram
Caption: A typical LC-MS workflow for the analysis of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of high-purity methanol and water to create a 1 mg/mL stock solution.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions: The goal of chromatography here is to separate the analyte from any impurities and deliver it in a solvent suitable for ESI.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in positive ion mode.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.[3]
-
Desolvation Gas Flow & Temperature: Optimize based on instrument manufacturer recommendations (e.g., 600 L/hr, 350 °C).
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-400 to detect the molecular ion.
-
Tandem MS (MS/MS or Product Ion Scan): Isolate the precursor ions ([M+H]⁺ or [M-H]⁻) and subject them to collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.
-
-
Predicted Mass Spectra and Fragmentation Analysis
The structural features of the molecule allow for predictable fragmentation patterns, which are essential for structural confirmation. The exact mass of C₉H₈N₂O₂S is 208.0306.[1]
Summary of Expected Ions
| Ion Mode | Precursor Ion | Formula | Calculated m/z | Proposed Major Fragments (m/z) | Neutral Loss |
| Positive | [M+H]⁺ | [C₉H₉N₂O₂S]⁺ | 209.0380 | 191.0274 | H₂O (18 Da) |
| 163.0325 | H₂O + CO | ||||
| 164.0532 | HCOO• (Formyl radical) | ||||
| Negative | [M-H]⁻ | [C₉H₇N₂O₂S]⁻ | 207.0234 | 163.0336 | CO₂ (44 Da) |
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
Protonation is expected to occur on the amino group or the pyridine nitrogen. The subsequent fragmentation cascade is driven by the elimination of stable neutral molecules.
-
Loss of Water (H₂O): A common initial fragmentation for molecules with a carboxylic acid group is the loss of water (18 Da), leading to a fragment at m/z 191.0274 .
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion can lose carbon monoxide (28 Da) to produce a stable fragment at m/z 163.0325 .
-
Loss of Formyl Radical (HCOO•): Direct cleavage of the carboxyl group can also occur, though it may be less favorable than the stepwise loss of water and CO.
Caption: Proposed fragmentation of [M+H]⁺ in positive ESI mode.
Negative Ion Mode ([M-H]⁻) Fragmentation Pathway
In negative mode, the molecule is deprotonated at the carboxylic acid. This creates a carboxylate anion, which is highly prone to a specific and diagnostic fragmentation.
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the facile loss of carbon dioxide (44 Da). This results in a highly abundant fragment ion at m/z 163.0336 . This is often the base peak in the MS/MS spectrum and is a strong indicator of a carboxylic acid moiety.[7]
Caption: Proposed fragmentation of [M-H]⁻ in negative ESI mode.
Conclusion for the Field Professional
The mass spectrometric analysis of this compound is straightforward when employing electrospray ionization. The compound yields clear molecular ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Tandem mass spectrometry provides diagnostic fragment ions crucial for structural confirmation: the loss of CO₂ in negative mode is a definitive marker for the carboxylic acid, while the sequential losses of H₂O and CO in positive mode provide further structural details. The methodologies and expected fragmentation patterns detailed in this guide offer a robust framework for researchers and drug development professionals to confidently identify and characterize this important thienopyridine derivative.
References
- 1. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Thieno[2,3-b]pyridine Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of thieno[2,3-b]pyridine compounds. We will delve into the key synthetic strategies employed for the construction of this bicyclic core, including the Thorpe-Ziegler, Friedländer, and Gewald-based approaches, providing both mechanistic insights and detailed experimental protocols. Furthermore, this guide will offer a comprehensive overview of the expanding therapeutic landscape of thieno[2,3-b]pyridine derivatives, with a particular focus on their well-established role as anticancer agents and their emerging potential in antiviral and neurodegenerative disease applications. Through a synthesis of historical context, synthetic innovation, and biological application, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile pharmacophore.
A Historical Perspective: The Emergence of a Privileged Scaffold
The journey of the thieno[2,3-b]pyridine core from a chemical curiosity to a therapeutically significant scaffold has been one of incremental yet impactful discoveries. The initial explorations into this heterocyclic system began in the mid-20th century, with early work focused on the fundamental synthesis and characterization of this and other isomeric thienopyridines.[1] These foundational studies laid the groundwork for future investigations into the unique chemical and physical properties of this fused ring system.
A pivotal moment in the history of thieno[2,3-b]pyridine synthesis was the development of the Gewald reaction in 1961. This multicomponent reaction, which provides efficient access to polysubstituted 2-aminothiophenes, became a cornerstone for the synthesis of a wide array of thiophene-containing heterocycles, including the thieno[2,3-b]pyridine core. The ready availability of these 2-aminothiophene precursors spurred a new wave of synthetic exploration and derivatization, significantly expanding the chemical space around the thieno[2,3-b]pyridine scaffold.
The latter part of the 20th century and the early 21st century witnessed a surge in interest in the biological activities of thieno[2,3-b]pyridines. Initial reports highlighted a broad spectrum of pharmacological effects, but it was the discovery of their potent anticancer properties that truly propelled this class of compounds into the spotlight of medicinal chemistry. This has led to the development of numerous derivatives with significant cytotoxic and cytostatic activities against a range of cancer cell lines. More recently, the therapeutic potential of thieno[2,3-b]pyridines has expanded further, with promising research demonstrating their efficacy as antiviral agents and as modulators of pathways implicated in neurodegenerative diseases.
Synthetic Strategies: Constructing the Thieno[2,3-b]pyridine Core
The construction of the thieno[2,3-b]pyridine scaffold can be broadly approached from two main retrosynthetic disconnections: formation of the thiophene ring onto a pre-existing pyridine, or annulation of the pyridine ring onto a thiophene precursor. Several named reactions have been instrumental in these synthetic endeavors.
The Thorpe-Ziegler Cyclization: A Classic Approach
The Thorpe-Ziegler reaction is a powerful method for the formation of a new ring through the intramolecular cyclization of a dinitrile. In the context of thieno[2,3-b]pyridine synthesis, this typically involves the base-catalyzed cyclization of a 2-(cyanomethylthio)nicotinonitrile derivative. The reaction proceeds through the formation of a carbanion, which then attacks the nitrile group to form an enamine intermediate that tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine.
Diagram 1: Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis
A simplified workflow of the Thorpe-Ziegler reaction for thieno[2,3-b]pyridine synthesis.
The Friedländer Annulation: Building the Pyridine Ring
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this case, a pyridine ring. For the synthesis of thieno[2,3-b]pyridines, a 2-aminothiophene-3-carbaldehyde or a 2-aminothiophene-3-yl ketone is reacted with a ketone or other carbonyl compound. This versatile reaction can be catalyzed by either acids or bases and allows for the introduction of a wide range of substituents onto the newly formed pyridine ring.[2][3][4]
Diagram 2: Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis
Generalized workflow of the Friedländer annulation for constructing the thieno[2,3-b]pyridine core.
The Gewald Reaction: A Gateway to 2-Aminothiophene Precursors
While not a direct method for the synthesis of the bicyclic system, the Gewald reaction is arguably one of the most important enabling reactions in this field. This multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base provides a highly efficient and versatile route to polysubstituted 2-aminothiophenes.[5] These 2-aminothiophenes are then readily converted into thieno[2,3-b]pyridines through subsequent cyclization reactions, such as the Friedländer annulation.
Therapeutic Landscape: From Anticancer to Neuroprotection and Beyond
The thieno[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. While its anticancer properties are the most extensively studied, its biological activity spans a range of other disease areas.
Anticancer Activity: A Multifaceted Approach
Thieno[2,3-b]pyridine derivatives have demonstrated potent antiproliferative activity against a wide variety of human cancer cell lines, including those of the breast, prostate, and colon.[6][7][8] Their mechanism of action is often multifaceted, with compounds from this class shown to inhibit several key biological targets involved in tumorigenesis.[9]
One of the key mechanisms of action for some thieno[2,3-b]pyridines is the induction of G2/M cell cycle arrest and apoptosis.[7] This disruption of the normal cell cycle progression ultimately leads to programmed cell death in cancer cells.
Key Molecular Targets:
-
Phosphoinositide-Specific Phospholipase C (PI-PLC): Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of PI-PLC, an enzyme that plays a crucial role in intracellular signaling pathways that regulate cell growth and proliferation.[10]
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that can contribute to resistance to certain chemotherapeutic agents. Inhibition of TDP1 by thieno[2,3-b]pyridines has been shown to sensitize cancer cells to topoisomerase I inhibitors like topotecan.[11]
-
PI3K/AKT/mTOR Pathway: This signaling pathway is frequently dysregulated in cancer and plays a central role in cell survival, growth, and proliferation. Some thieno[2,3-b]pyridine analogues have been shown to modulate this pathway, contributing to their anticancer effects.[12]
Diagram 3: Simplified PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition by Thieno[2,3-b]pyridines
A schematic representation of the PI3K/AKT/mTOR pathway and a potential point of inhibition by thieno[2,3-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the thieno[2,3-b]pyridine core has yielded valuable insights into the structural requirements for potent anticancer activity.
| Compound Series | Key Structural Features | Observed Activity | Reference |
| Series A | 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides | High nanomolar GI50 values against various cancer cell lines. | [10] |
| Series B | 3-amino-2-carboxamido-thieno[2,3-b]pyridines with para-substituted phenyl rings | Loss of antiproliferative activity but retention of TDP1 inhibition. | [11] |
| Series C | Thieno[2,3-d]pyrimidine derivatives with sulfonamide moieties | Potent anti-breast cancer activity, with some compounds exceeding the efficacy of Doxorubicin. | [6] |
Antiviral and Neuroprotective Applications: An Expanding Frontier
Beyond oncology, the therapeutic potential of thieno[2,3-b]pyridines is being explored in other critical areas of medicine.
-
Antiviral Activity: Certain derivatives of thieno[2,3-b]pyridine have demonstrated promising antiviral effects. For instance, they have been shown to inhibit the replication of Mayaro virus, an emerging alphavirus.
-
Neurodegenerative Diseases: The modulation of biological pathways relevant to neurodegeneration has also been reported. Thieno[2,3-b]pyridine-based compounds are being investigated for their potential in the treatment of Alzheimer's and Huntington's diseases.
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical context for the synthetic methodologies discussed, this section details a representative experimental protocol for the synthesis of a thieno[2,3-b]quinoline derivative via a Friedländer-type annulation.
Synthesis of a Substituted Thieno[2,3-b]quinoline[13]
This two-step protocol describes the synthesis of a 7-chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline derivative from 4-chloro-3-nitrophenyl 2-thienyl ketone.
Step 1: Synthesis of 3-Amino-4-chlorophenyl 2-thienyl ketone
-
In a round-bottom flask, dissolve 4-chloro-3-nitrophenyl 2-thienyl ketone (1.0 equivalent) in ethanol (10 mL per gram of starting material).
-
Heat the solution to reflux.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the refluxing solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-amino-4-chlorophenyl 2-thienyl ketone.
Step 2: Friedländer Annulation to form the Thieno[2,3-b]quinoline
-
To a solution of 3-amino-4-chlorophenyl 2-thienyl ketone (1.0 equivalent) in a suitable solvent, add acetylacetone (an α-methylene carbonyl compound).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the final thieno[2,3-b]quinoline derivative.
Conclusion and Future Outlook
The thieno[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. From its early synthetic explorations in the mid-20th century to its current status as a source of potent and diverse therapeutic agents, the journey of this heterocyclic system has been remarkable. The versatility of synthetic routes, such as the Thorpe-Ziegler and Friedländer reactions, often facilitated by the foundational Gewald synthesis of 2-aminothiophenes, has allowed for extensive derivatization and optimization of biological activity.
The well-documented anticancer properties of thieno[2,3-b]pyridines, driven by their ability to modulate key signaling pathways and induce cell death, continue to be a major focus of research. The expanding therapeutic horizon, which now encompasses antiviral and neuroprotective applications, underscores the immense potential of this scaffold.
Future research in this area will likely focus on several key aspects: the development of more stereoselective and atom-economical synthetic methods; the elucidation of novel biological targets and mechanisms of action; and the advancement of lead compounds through preclinical and clinical development. The continued exploration of the chemical space around the thieno[2,3-b]pyridine core, guided by a deeper understanding of its structure-activity relationships, promises to yield a new generation of innovative therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry and drug development. This scaffold is isosteric to quinoline and is present in numerous compounds exhibiting a wide array of pharmacological activities. These include potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives have been investigated as kinase inhibitors, modulators of acetylcholine receptors, and agents for treating neurodegenerative diseases and cancer.[3][4]
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a key synthetic intermediate, providing a versatile platform for further functionalization. The primary amine and carboxylic acid groups serve as handles for amide bond formation, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5][6]
This document provides a detailed, two-step protocol for the synthesis of this valuable building block, beginning with the construction of the core heterocyclic system via a modified Gewald-type reaction, followed by ester hydrolysis. The causality behind each step is explained to ensure robust and reproducible execution.
Overview of the Synthetic Strategy
The synthesis follows a logical and efficient two-step pathway. The core thieno[2,3-b]pyridine structure is first assembled through the reaction of a substituted pyridinethione with an α-haloester. This is followed by a base-catalyzed intramolecular cyclization. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid. This approach is well-documented and offers high yields and purity.[3][5]
The foundational chemistry for the thiophene ring annulation is conceptually related to the Gewald reaction, a powerful method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8][9] In this protocol, the pyridine-2-thione precursor serves as the integrated sulfur and nitrogen source for the cyclization.
Diagram 1: Overall two-step synthetic pathway.
Materials and Reagents
Proper preparation and handling of all materials are critical for success. All reagents should be of analytical grade or higher.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 6-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 72074-32-5 | C₇H₆N₂S | 150.20 | Starting material. |
| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Lachrymator, handle in a fume hood. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 | Moisture sensitive. |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous, for reaction medium. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Corrosive, use for acidification. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction and recrystallization. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For recrystallization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
This step involves an initial S-alkylation of the pyridinethione with ethyl chloroacetate, followed by a base-catalyzed Thorpe-Ziegler intramolecular cyclization to form the 2-aminothiophene ring system. Sodium ethoxide acts as the base for both the initial deprotonation of the thione and for catalyzing the subsequent ring closure.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (3.74 g, 55 mmol) to the ethanol and stir until fully dissolved. Note: The dissolution is exothermic.
-
Reagent Addition: To this solution, add 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7.51 g, 50 mmol). Stir the resulting suspension for 15 minutes at room temperature.
-
Alkylation: Add ethyl chloroacetate (6.74 g, 55 mmol) dropwise over 10 minutes. An increase in temperature and a change in color may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the title compound as a pale yellow solid. Dry the product under vacuum.
-
Expected Yield: 80-90%
-
Appearance: Pale yellow solid.
-
Protocol 2: Synthesis of this compound
This final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification of the solution protonates the carboxylate, precipitating the desired carboxylic acid product.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (9.49 g, 40 mmol) from Protocol 1 in ethanol (80 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (3.20 g, 80 mmol) in water (20 mL) and add it to the flask.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-85°C) for 4 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds. Monitor for the disappearance of the starting material by TLC.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 4-5.
-
Product Isolation: A dense precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with abundant cold water until the filtrate is neutral (pH ~7) to remove any residual acid and salts. Dry the final product in a vacuum oven at 60°C overnight.
-
Expected Yield: 90-97%
-
Appearance: Off-white to light tan solid.
-
Characterization and Expected Results
Validation of the final product's identity and purity is essential. The following data are consistent with the successful synthesis of this compound.
| Analysis | Expected Result |
| Molecular Formula | C₉H₈N₂O₂S[10] |
| Molecular Weight | 208.24 g/mol [10] |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.25 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.80 (s, 2H, -NH₂, broad), 2.45 (s, 3H, -CH₃). The carboxylic acid proton may be a very broad signal or may exchange. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C=O), 158.0, 155.5, 148.0, 129.0, 118.0, 115.5, 105.0 (Aromatic/Heterocyclic C), 18.5 (-CH₃). |
| Mass Spec (ESI-) | m/z: 207.02 [M-H]⁻ |
Experimental Workflow Diagram
Diagram 2: Step-by-step experimental workflow.
Safety and Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl chloroacetate is a lachrymator and toxic. Handle with extreme care.
-
Sodium ethoxide and sodium hydroxide are corrosive and moisture-sensitive. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is highly corrosive. Add it slowly and carefully during the acidification step, especially in an ice bath.
Troubleshooting Guide:
| Issue Observed | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or moisture in reagents. | Ensure absolute ethanol is used. Check the quality of the sodium ethoxide. Extend reflux time and monitor by TLC. |
| Oily product after Step 1 workup | Impurities present. | Ensure thorough washing. Attempt trituration with cold ether or hexanes before recrystallization. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of NaOH to 2.5-3.0 equivalents. Extend the reflux time to 6-8 hours. |
| Product won't precipitate | Incorrect pH or product is too soluble. | Re-check the pH, ensuring it is between 4 and 5. If still soluble, try partial solvent removal or extraction with EtOAc. |
| Final product is discolored | Residual impurities from starting material or side reactions. | Perform a second recrystallization from ethanol/water or dissolve in dilute base, treat with charcoal, filter, and re-precipitate. |
Conclusion
This application note details a robust and high-yielding two-step synthesis of this compound. By providing a thorough explanation of the chemical principles and a detailed, step-by-step protocol, this guide enables researchers to reliably produce this versatile intermediate for applications in medicinal chemistry and materials science. The methods described are scalable and utilize common laboratory reagents, making them accessible for a broad range of scientific professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
An Application Guide to the One-Pot Synthesis of Substituted Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. This fused bicyclic system is a key structural component in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include potent antiviral, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The therapeutic potential of this scaffold is exemplified by its presence in clinical pharmaceuticals and numerous drug candidates currently under investigation for treating CNS disorders and chemoresistance in cancer.[1][4][5][6]
Given their profound biological importance, the development of efficient and versatile synthetic routes to access structurally diverse thieno[2,3-b]pyridine analogues is a critical objective in modern organic synthesis. Traditional multi-step approaches often suffer from drawbacks such as long reaction times, costly purification of intermediates, and poor overall yields. In contrast, one-pot syntheses offer a streamlined, atom-economical, and resource-efficient alternative, enabling the rapid construction of complex molecules from simple, readily available starting materials.
This application note provides a detailed guide to two robust one-pot methodologies for synthesizing substituted thieno[2,3-b]pyridines, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and present data in a clear, comparative format.
Overview of One-Pot Synthetic Strategies
One-pot reactions, particularly multi-component reactions (MCRs), are powerful tools for building molecular complexity. In the context of thieno[2,3-b]pyridines, the most successful one-pot strategies often involve the sequential formation of the pyridine and thiophene rings in a single reaction vessel without the isolation of intermediates. A common and highly effective approach involves the in situ generation of a key intermediate, such as a 3-cyanopyridine-2(1H)-thione, which then undergoes S-alkylation and subsequent intramolecular cyclization to furnish the fused ring system.[7][8]
This guide will focus on two such exemplary protocols:
-
Protocol A: A classic and versatile approach starting from precursors that form a 3-cyanopyridine-2(1H)-thione intermediate, followed by an alkylation-cyclization cascade.
-
Protocol B: A modern and efficient three-component reaction utilizing enaminones as flexible building blocks.
Protocol A: Alkylation/Thorpe-Ziegler Cyclization of in situ Generated Pyridine-2(1H)-thiones
This methodology is a cornerstone for the synthesis of 3-aminothieno[2,3-b]pyridines. The logic of this one-pot process hinges on the sequential formation of a pyridine-2(1H)-thione, which is then trapped by an α-halo compound containing an activated methylene group (e.g., α-halonitrile, α-haloketone). The resulting S-alkylated intermediate undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization to yield the final product.[7][9]
Mechanistic Rationale
The reaction proceeds through three key stages within a single pot:
-
Pyridine-2(1H)-thione Formation: The synthesis begins with the condensation of a chalcone (α,β-unsaturated ketone) or a related precursor with cyanothioacetamide.[10] This step constructs the substituted 3-cyano-pyridine-2(1H)-thione core. The choice of base and solvent is crucial for this initial condensation.
-
S-Alkylation: Once the thione is formed, it exists in equilibrium with its thiolate tautomer. In the presence of a base, the thiolate acts as a potent nucleophile, readily attacking an electrophilic alkylating agent, such as chloroacetonitrile or phenacyl bromide. This forms a 2-(alkylthio)pyridine-3-carbonitrile intermediate.[11]
-
Thorpe-Ziegler Cyclization: The final and irreversible step is the intramolecular cyclization. A base (e.g., KOH, NaOEt) abstracts a proton from the α-carbon of the S-alkylated chain, generating a carbanion. This carbanion then attacks the pendant nitrile group, forming a five-membered ring. Tautomerization of the resulting imine affords the stable, aromatic 3-aminothieno[2,3-b]pyridine product.[7]
Workflow and Visualization
The logical flow of this one-pot sequence is illustrated below.
Caption: General workflow for the one-pot synthesis via an alkylation-cyclization cascade.
Detailed Experimental Protocol (Protocol A)
This protocol is adapted from established literature procedures for the synthesis of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carbonitriles.[8][9][11]
Materials:
-
Appropriately substituted chalcone (1.0 mmol)
-
Cyanothioacetamide (1.0 mmol, 100 mg)
-
Chloroacetonitrile (1.1 mmol, 76 mg)
-
Potassium hydroxide (KOH) (2.0 mmol, 112 mg)
-
N,N-Dimethylformamide (DMF) or Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
To a solution of the chalcone (1.0 mmol) and cyanothioacetamide (1.0 mmol) in DMF (10 mL), add a catalytic amount of piperidine.
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the formation of the intermediate pyridine-2(1H)-thione by TLC.
-
Cool the mixture to room temperature.
-
Add chloroacetonitrile (1.1 mmol) to the reaction mixture.
-
Add powdered potassium hydroxide (2.0 mmol) portion-wise while stirring. An exotherm may be observed.
-
Stir the reaction at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by suction filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-aminothieno[2,3-b]pyridine.
Scope and Yields
This method is versatile, and a variety of substituents can be introduced depending on the starting chalcone and alkylating agent.
| Entry | Chalcone Substituent (Ar1, Ar2) | Alkylating Agent (R-X) | Product Substituents (R) | Yield (%) |
| 1 | Phenyl, Phenyl | Chloroacetonitrile | CN | ~85% |
| 2 | 4-MeO-Phenyl, Phenyl | Chloroacetonitrile | CN | ~90% |
| 3 | Phenyl, Phenyl | Phenacyl bromide | Benzoyl | ~82% |
| 4 | 4-Cl-Phenyl, Phenyl | Chloroacetone | Acetyl | ~78% |
| Yields are representative and based on literature reports.[9][11] |
Protocol B: Three-Component Synthesis from Enaminones
A more recent and highly efficient one-pot approach involves the reaction of enaminones, 2-cyanothioacetamide, and methylene-active bromides.[1][12] This protocol avoids the pre-synthesis of chalcones and offers a high degree of convergence, allowing for significant structural diversity in the final products from readily available materials.
Mechanistic Rationale
This reaction is a beautifully orchestrated cascade:
-
Pyridine-2(1H)-thione Formation: The enaminone first reacts with 2-cyanothioacetamide in the presence of a base like potassium carbonate (K₂CO₃). This sequence constructs the intermediate 3-cyanopyridine-2(1H)-thione, similar to Protocol A, but from different starting materials.[1] DMF is an excellent solvent for this step as it facilitates the dissolution of the reagents and intermediates.
-
S-Alkylation and Cyclization: After the formation of the thione, the reaction mixture is cooled, and a methylene-active bromide (e.g., 2-bromoacetonitrile, ethyl 2-bromoacetate) is added. The K₂CO₃ present is sufficient to deprotonate the thione and catalyze both the subsequent S-alkylation and the final Thorpe-Ziegler cyclization in one smooth sequence at room temperature.[1][12]
Workflow and Visualization
The streamlined nature of this three-component synthesis is depicted below.
Caption: Workflow for the three-component one-pot synthesis from enaminones.
Detailed Experimental Protocol (Protocol B)
This protocol is based on the work of Zhang et al.[1][12]
Materials:
-
Enaminone (e.g., (E)-N,N-dimethyl-3-(2-(dimethylamino)acryloyl)benzamide) (1.0 mmol)
-
2-Cyanothioacetamide (1.1 mmol, 110 mg)
-
Potassium carbonate (K₂CO₃) (3.5 mmol, 484 mg)
-
Methylene-active bromide (e.g., 2-bromoacetonitrile) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Combine the enaminone (1.0 mmol), 2-cyanothioacetamide (1.1 mmol), and potassium carbonate (3.5 mmol) in DMF (5 mL) in a round-bottom flask.
-
Heat the mixture with stirring at 80 °C for 1 hour.
-
Cool the reaction vessel to room temperature using a water bath.
-
Add the methylene-active bromide (1.2 mmol) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitate by suction filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure substituted thieno[2,3-b]pyridine.
Scope and Yields
This method demonstrates high efficiency and broad applicability for various enaminones and alkylating agents.
| Entry | Enaminone Substituent (R¹) | Methylene-Active Bromide (R²-CH₂-Br) | Product Substituent (R²) | Yield (%) |
| 1 | 3-(N,N-dimethylcarbamoyl)phenyl | 2-Bromoacetonitrile | CN | 90% |
| 2 | 4-Fluorophenyl | 2-Bromoacetonitrile | CN | 85% |
| 3 | 3-(N,N-dimethylcarbamoyl)phenyl | Ethyl 2-bromoacetate | COOEt | 88% |
| 4 | 4-Fluorophenyl | 2-Bromo-1-phenylethan-1-one | Benzoyl | 82% |
| Yields are representative and based on the literature report by Zhang et al.[1] |
Conclusion
The one-pot synthesis of thieno[2,3-b]pyridines represents a significant advancement in heterocyclic chemistry, providing rapid and efficient access to a scaffold of high medicinal value. The two protocols detailed in this guide—the classic alkylation/cyclization of in situ generated thiones and the modern three-component reaction with enaminones—highlight the power and versatility of one-pot strategies. By understanding the underlying mechanisms, researchers can rationally select starting materials to generate diverse libraries of substituted thieno[2,3-b]pyridines for screening in drug discovery programs. These methods minimize waste, reduce operational complexity, and accelerate the discovery of new therapeutic agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
General procedure for synthesizing 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
An In-Depth Guide to the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its versatile biological activities. This fused ring system is a key structural component in a variety of pharmacologically active agents. Notably, derivatives of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide have been identified as selective muscarinic acetylcholine receptor 4 (M₄) positive allosteric modulators, which show promise in preclinical models for antipsychotic drug effects.[1] Beyond their applications in neuroscience, various thienopyridine derivatives have demonstrated utility as insecticides, pesticides, and even as herbicide antidotes.[1][2]
This application note provides a detailed, field-proven guide for the synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, intended for researchers in organic synthesis and drug development. We will explore the predominant synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide step-by-step protocols for practical implementation in the laboratory.
Strategic Overview: Pathways to the Target Scaffold
The construction of the 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide scaffold can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on both the thienopyridine core and the N-aryl moiety. The most robust and widely adopted methods involve the construction of the thiophene ring onto a pre-functionalized pyridine precursor.
Two primary strategies are highlighted herein:
-
The Thorpe-Ziegler Annulation Route: A sequential, highly reliable method that first constructs a 2-carbonitrile intermediate, which is subsequently converted to the final carboxamide. This route offers modularity, allowing for the synthesis of a common intermediate that can be diversified in the final step.
-
The Convergent One-Pot Synthesis: An efficient approach that directly yields the target carboxamides from a 2-thioxopyridine derivative and an N-aryl-2-chloroacetamide. This method is advantageous for its operational simplicity and often results in high yields.
The following diagram illustrates the general workflow for these two strategic approaches.
Caption: Overview of synthetic strategies for 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.
Protocol I: The Thorpe-Ziegler Annulation Strategy
This method is executed in two principal stages: the formation of the key 3-aminothieno[2,3-b]pyridine-2-carbonitrile intermediate, followed by its conversion to the desired N-aryl carboxamide.
Stage 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
This stage employs a base-catalyzed S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The reaction condenses a substituted 3-cyanopyridine-2(1H)-thione with chloroacetonitrile to build the fused thiophene ring.[3]
Mechanism Insight: The reaction is initiated by the deprotonation of the thione by a base (e.g., KOH), forming a thiolate anion. This nucleophilic thiolate then displaces the chloride from chloroacetonitrile in an Sₙ2 reaction. A second equivalent of base then deprotonates the α-carbon (adjacent to the newly installed nitrile group), generating a carbanion. This carbanion subsequently attacks the nitrile carbon of the pyridine ring in an intramolecular Thorpe-Ziegler condensation, forming a new five-membered ring. Tautomerization of the resulting enamine yields the aromatic 3-aminothiophene product.
Caption: Key mechanistic steps of the Thorpe-Ziegler annulation for thienopyridine synthesis.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, suspend 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.78 g, 10 mmol) in 20 mL of N,N-Dimethylformamide (DMF).
-
First Base Addition: Add a 10% aqueous solution of potassium hydroxide (KOH) (5.6 mL, 10 mmol) to the suspension at room temperature. Stir until a clear solution is obtained.
-
S-Alkylation: Add chloroacetonitrile (0.76 g, 10 mmol) dropwise to the reaction mixture. Stir for 10-15 minutes at room temperature. The formation of the S-alkylated intermediate may be observed.
-
Cyclization: Add a second portion of 10% aqueous KOH solution (5.6 mL, 10 mmol). Heat the mixture to approximately 85°C (358 K) and maintain for 6 hours.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the solution. Collect the precipitate by filtration, wash thoroughly with cold ethanol, and then recrystallize from ethanol to afford 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile as a white solid.[3] (Typical yield: ~80%).
Stage 2: Conversion of 2-Carbonitrile to N-Aryl-2-Carboxamide
This stage involves a two-step sequence: hydrolysis of the nitrile to a carboxylic acid, followed by a standard amide coupling reaction.
Experimental Protocol:
A. Hydrolysis to Carboxylic Acid:
-
Reaction Setup: Suspend the 3-aminothieno[2,3-b]pyridine-2-carbonitrile intermediate (5 mmol) in a mixture of 1,4-dioxane and a 4 M aqueous sodium hydroxide (NaOH) solution.[4]
-
Heating: Heat the mixture to 70°C and stir until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain the 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.
B. Amide Coupling to form the Final Product:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (1 mmol) in anhydrous DMF.
-
Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.1 mmol).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (typically 4-12 hours, monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[4]
Protocol II: Convergent One-Pot Synthesis
This highly efficient method combines the S-alkylation and cyclization steps into a single operation, directly yielding the target carboxamide without isolating the intermediate nitrile or carboxylic acid.[1][5]
Experimental Protocol:
-
Reagent Preparation: To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in 20 mL of DMF, add a 10% aqueous KOH solution (11.2 mL, 20 mmol).
-
Addition of Chloroacetamide: Add the corresponding N-aryl-2-chloroacetamide (20 mmol) to the mixture.
-
S-Alkylation: Stir the resulting mixture for 30–40 minutes at room temperature. The S-alkylated intermediate may precipitate.
-
Cyclization: Add another portion of 10% aqueous KOH (11.2 mL, 20 mmol) and continue stirring at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation: Dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash with water and a small amount of cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[1][5]
Data Summary: Representative Yields
The convergent one-pot synthesis (Protocol II) has been shown to be effective for a range of N-aryl substituents. The following table summarizes representative yields for various derivatives as reported in the literature.
| Entry | N-Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Fluorophenyl | 83 | 208–209 | [1][5] |
| 2 | 4-Methoxyphenyl | 69 | 169–171 | [5] |
| 3 | Phenyl | 75 | 195-197 | [1] |
| 4 | 4-Chlorophenyl | 80 | 220-222 | [1] |
Conclusion
The synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides is readily achievable through well-established and reliable synthetic methodologies. The two-stage Thorpe-Ziegler annulation route offers flexibility for late-stage diversification, making it ideal for generating a library of analogs from a common intermediate. For more rapid and direct access to specific targets, the convergent one-pot synthesis provides an efficient and high-yielding alternative. The choice of method will ultimately be guided by the specific goals of the research program, but both protocols represent robust and validated pathways to this medicinally important heterocyclic scaffold.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid amide coupling protocols
An In-Depth Guide to Amide Coupling Protocols for 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Specifically, amides derived from the this compound backbone are crucial components in the development of novel therapeutics, such as kinase inhibitors and modulators of other key biological pathways.[3][4][5]
The successful and efficient synthesis of a diverse library of these amides is therefore a critical step in any structure-activity relationship (SAR) study. The formation of the amide bond, while conceptually simple, is a nuanced process where the choice of coupling protocol can dramatically impact yield, purity, and scalability. This guide provides an in-depth analysis and field-proven protocols for the most effective methods of coupling primary and secondary amines to this compound, designed for researchers, medicinal chemists, and process development professionals.
Core Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures and resulting in low yields. Modern amide synthesis relies on the activation of the carboxylic acid's hydroxyl group, converting it into a good leaving group. This facilitates nucleophilic attack by the amine, leading to the formation of the desired amide bond under mild conditions.
Caption: Generalized pathway for amide bond formation.
Protocol I: The Carbodiimide Workhorse - EDC/HOBt Coupling
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), with an additive like 1-Hydroxybenzotriazole (HOBt) is one of the most widely used and reliable methods for amide bond formation.
Mechanism & Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine, it is also susceptible to undesirable side reactions. The role of HOBt is twofold: it reacts with the O-acylisourea to form an HOBt-ester, which is more stable yet still highly reactive towards the amine.[6][7] This two-step activation minimizes side product formation. A key advantage of EDC is that the resulting urea byproduct is water-soluble, greatly simplifying purification compared to reagents like Dicyclohexylcarbodiimide (DCC).[7][8]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 10 vol).
-
Addition of Amine and Additive: To the stirred solution, add the desired primary or secondary amine (1.1-1.2 eq), HOBt (1.2 eq), and a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
-
EDC Addition: Add EDC hydrochloride (EDC·HCl) (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acid), water, and finally, saturated aqueous NaCl (brine).[8]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or CH₂Cl₂/MeOH gradient).
Protocol II: The Scalable & Efficient Option - T3P® Coupling
Propanephosphonic Acid Anhydride (T3P®) is a powerful dehydrating agent that has gained popularity for its high efficiency, broad substrate scope, and exceptionally clean reaction profiles.
Mechanism & Rationale: T3P activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the amine. The major advantage of T3P is that its byproducts are water-soluble phosphonic acids, which are easily removed with a simple aqueous wash, often yielding a product of high purity without the need for chromatography.[9][10] This makes it an excellent choice for large-scale synthesis.[9][11] The combination of T3P with a base like pyridine is known to provide amides in high yields with very low epimerization for chiral acids.[9][11]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable anhydrous solvent (e.g., Ethyl Acetate, THF, or CH₂Cl₂).
-
Base Addition: Add a suitable base, such as pyridine or DIPEA (2.0-3.0 eq).
-
T3P® Addition: Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF, 1.5 eq) dropwise via syringe. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
If the product is in an organic solvent like EtOAc, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer again with water and brine.
-
The water-soluble phosphonic acid byproducts are effectively removed during this aqueous wash.[12]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.
Protocol III: The High-Performance Option - HATU Coupling
For challenging couplings involving sterically hindered substrates or electron-deficient amines, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide superior performance.
Mechanism & Rationale: HATU is one of the most effective coupling reagents available.[13] In the presence of a non-nucleophilic base like DIPEA, it reacts with the carboxylic acid to form a highly reactive activated O-acylisourea ester. This species reacts rapidly with the amine to form the amide bond.[14] HATU-mediated couplings are typically fast, high-yielding, and effective where other methods may fail.[4][13][15]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add the amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
HATU Addition: Add HATU (1.1-1.2 eq) in a single portion. The reaction mixture may change color.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are often complete in a short time frame.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and EtOAc.
-
Separate the layers. Wash the organic layer multiple times with water to remove DMF and byproducts like tetramethylurea. A final wash with brine is recommended.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product typically requires purification by flash column chromatography to remove residual byproducts (HOAt and tetramethylurea), which can be persistent.[14]
Comparative Summary of Protocols
| Protocol | Coupling Reagent(s) | Key Advantages | Considerations/Drawbacks | Typical Solvents | Byproduct Nature |
| EDC/HOBt | EDC·HCl, HOBt, DIPEA | Cost-effective, reliable, water-soluble urea byproduct.[8] | Slower reaction times, may be less effective for difficult couplings. | DMF, CH₂Cl₂ | Water-soluble urea. |
| T3P® | T3P®, Pyridine/DIPEA | High yield, very clean workup, scalable, water-soluble byproducts.[9][10][12] | Reagent is moisture-sensitive and often supplied as a solution. | EtOAc, THF, CH₂Cl₂ | Water-soluble phosphates. |
| HATU | HATU, DIPEA | Very fast, highly efficient, excellent for difficult/hindered couplings.[13][15] | Higher cost, byproducts can be challenging to remove via chromatography.[14] | DMF, NMP | Organo-soluble urea and HOAt. |
General Experimental Workflow
The following diagram outlines the comprehensive workflow from reaction setup to final product characterization, applicable to all the described protocols.
Caption: A standard laboratory workflow for amide synthesis.
Conclusion
The synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamides is a fundamental step in the exploration of this important pharmacological scaffold. The choice of coupling protocol—be it the reliable EDC/HOBt method, the scalable T3P® process, or the high-performance HATU reaction—should be tailored to the specific amine, the required scale, and the project's economic constraints. By understanding the rationale behind each method and adhering to these detailed protocols, researchers can confidently and efficiently generate the amide derivatives needed to advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes & Protocols: 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in Medicinal Chemistry
Introduction: The Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This scaffold is bioisosteric to quinoline, offering unique hydrogen bonding capabilities and physicochemical properties. Within this class, 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid serves as a particularly versatile starting material and key intermediate. Its constituent functional groups—a primary amine, a carboxylic acid, and a thiophene fused to a pyridine ring—provide multiple reaction handles for chemical modification, enabling the creation of diverse compound libraries for drug discovery.
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, anti-proliferative effects against cancer cell lines, and activity against infectious agents.[1] This guide provides an in-depth exploration of the applications of this scaffold, detailing the underlying mechanisms of action and providing robust, field-proven protocols for its synthesis and biological evaluation.
Section 1: Core Applications in Therapeutic Areas
The strategic modification of the this compound core has led to the development of potent modulators of several key drug targets. The following sections highlight its most significant applications.
Oncology: Targeting Cancer Progression
The thieno[2,3-b]pyridine scaffold has been extensively explored in oncology, yielding compounds that interfere with cancer cell signaling, proliferation, and survival.
A. Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thieno[2,3-b]pyridine derivatives have been successfully developed as inhibitors of several oncogenic kinases.
-
Pim-1 Kinase Inhibition: Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation, making it an attractive target for cancer therapy. By performing a bioisosteric replacement of a benzofuran ring with the thieno[2,3-b]pyridine ring, researchers have synthesized derivatives with significant Pim-1 inhibitory activity.[2] Modifications at the 2-position of the core, typically via amide bond formation, have yielded compounds with moderate to potent activity.[2]
-
Phosphoinositide Phospholipase C (PI-PLC) Inhibition: PI-PLC is an enzyme involved in a signaling pathway that is frequently upregulated in various cancers.[3] Several 3-amino-thieno[2,3-b]pyridine-2-carboxamides have shown potent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and colon cancer HCT-116 cells.[3][4] The proposed mechanism for this cytotoxicity is the inhibition of PI-PLC.[3]
Below is a simplified representation of the PI-PLC signaling pathway, which can be targeted by thieno[2,3-b]pyridine derivatives.
Caption: PI-PLC inhibition by thieno[2,3-b]pyridine derivatives.
Quantitative Data: Anti-Proliferative Activity
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| 3c | 5-bromo, 2-amide | - | 35.7 (Pim-1) | [2] |
| 5b | 5-bromo, 2-benzoyl | - | 12.71 (Pim-1) | [2] |
| Series 2 | α,β-unsaturated ketone | HCT-116, MDA-MB-231 | < 0.05 - 1 | [4] |
| Series 4 | Allylic alcohols | HCT-116, MDA-MB-231 | < 0.05 | [4] |
Metabolic Diseases: A Novel Approach to Diabetes
-
DRAK2 Kinase Inhibition: Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase implicated in apoptosis and pancreatic β-cell dysfunction.[5][6] Inhibition of DRAK2 represents a promising strategy for treating diabetes by protecting islet β-cells from apoptosis. Medicinal chemistry efforts have led to the discovery of potent thieno[2,3-b]pyridine derivatives that bind to DRAK2 with high affinity and act as functional inhibitors.[5] These compounds were shown to protect islet β-cells from apoptosis in a dose-dependent manner.[5][6]
Caption: DRAK2 inhibition protects pancreatic β-cells from apoptosis.
Quantitative Data: DRAK2 Inhibition
| Compound Class | Measurement | Value | Reference |
| Isothiazolo[5,4-b]pyridine Hit | Kd | 1.6 µM | [5] |
| Thieno[2,3-b]pyridine Derivative | Kd | 9 nM | [5] |
| Thieno[2,3-b]pyridine Derivative | IC₅₀ | 0.82 µM | [5] |
Infectious Diseases: A New Scaffold for Antitubercular Agents
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold has been investigated for its potential against Mycobacterium tuberculosis. While initial analogs showed poor activity against the wild-type strain, they were active against a recombinant strain with reduced expression of the signal peptidase LepB, suggesting a potential mode of action.[7] Further structure-activity relationship (SAR) exploration led to the identification of TPA subsets with improved potency against wild-type M. tuberculosis.[7]
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of compounds based on the this compound scaffold.
Protocol 2.1: Synthesis of this compound (Core Scaffold)
This protocol describes the hydrolysis of the corresponding ester, a common commercially available precursor, to yield the target carboxylic acid.
Rationale: Basic hydrolysis using a strong base like sodium hydroxide is a standard and efficient method for saponifying esters to their corresponding carboxylic acids. The choice of a water-miscible co-solvent like dioxane facilitates the reaction by ensuring homogeneity of the reaction mixture.
Materials:
-
Methyl or Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
1,4-Dioxane
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Buchner funnel
Procedure:
-
Dissolve the starting ester (1.0 eq) in 1,4-dioxane (approx. 10 mL per gram of ester) in a round-bottom flask.
-
Add the 4M NaOH solution (3.0 eq) to the flask.
-
Attach a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture to pH 3-4 by the dropwise addition of 2M HCl. A precipitate of the carboxylic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to yield this compound as a solid.
Protocol 2.2: General Procedure for Amide Coupling
This protocol details the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, a class of compounds with significant biological activity.[7]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and preserves stereochemical integrity. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen atmosphere apparatus
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2.3: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound and its derivatives represent a highly versatile and potent class of compounds with broad applications in medicinal chemistry. The scaffold's amenability to chemical modification allows for fine-tuning of its properties to target a range of diseases, from cancer and diabetes to infectious agents. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate new chemical entities based on this promising core structure, paving the way for the discovery of next-generation therapeutics.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a Kinase Inhibitor
Introduction: The Thieno[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common factor in diseases like cancer, inflammation, and neurodegenerative disorders.[1][2][3] The thieno[2,3-b]pyridine core has emerged as a promising scaffold in medicinal chemistry for the development of novel kinase inhibitors.[4][5] Various derivatives of this heterocyclic system have demonstrated inhibitory activity against a range of kinases, including Pim-1, Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a potential kinase inhibitor. The protocols outlined herein are designed to be robust and adaptable, enabling a thorough investigation of the compound's biochemical and cellular activity.
Part 1: Initial Compound Handling and Characterization
Prior to biological evaluation, it is crucial to establish the identity and purity of this compound.
1.1. Compound Information:
| Compound Name | This compound |
| Molecular Formula | C9H8N2O2S[10] |
| Molecular Weight | 208.24 g/mol [10] |
| CAS Number | 59488-60-7[10] |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N[10] |
1.2. Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).
-
Create serial dilutions from the stock solution in DMSO to generate a range of concentrations for dose-response experiments. A 1:3 serial dilution is often a good starting point.[3]
-
For final assays, ensure the final DMSO concentration in the reaction mixture is kept low (typically ≤ 1%) to minimize solvent effects.
Part 2: In Vitro Biochemical Kinase Assays
Biochemical assays are the first step in determining if a compound directly interacts with and inhibits the enzymatic activity of a kinase.[2] A common and versatile method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[3]
2.1. Principle of Luminescence-Based Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[3] The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.
2.2. Experimental Workflow for In Vitro Kinase Assay:
Caption: Workflow for a luminescence-based in vitro kinase assay.
2.3. Detailed Protocol for In Vitro Kinase Activity Assay: [3]
Materials:
-
Kinase of interest (e.g., recombinant human Pim-1, DRAK2)
-
Specific substrate peptide for the chosen kinase
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
2.4. Data Analysis and Interpretation:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Inhibitory Activity of this compound against a Kinase Panel
| Kinase Target | IC50 (nM) |
| Pim-1 | 50 |
| DRAK2 | 150 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Note: This data is hypothetical and for illustrative purposes only.
Part 3: Cell-Based Kinase Assays
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells and inhibit the target kinase in a physiological context.[11]
3.1. Principle of Cellular Phosphorylation Assays:
These assays measure the phosphorylation of a specific substrate within the cell.[11] Inhibition of the upstream kinase by the test compound leads to a decrease in the phosphorylation of its downstream target, which can be quantified using methods like ELISA or TR-FRET.[11][12]
3.2. Signaling Pathway Context: An Example with the MAPK/ERK Pathway
To illustrate the principle, consider the MAPK/ERK pathway, a key signaling cascade in cell proliferation and survival.[1] A compound inhibiting a kinase within this pathway would reduce the phosphorylation of downstream components.
Caption: Inhibition of the MAPK/ERK signaling pathway.
3.3. Detailed Protocol for a Cell-Based Phosphorylation Assay (TR-FRET): [12]
Materials:
-
Human cell line expressing the kinase and substrate of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulator (if required to activate the pathway)
-
Lysis buffer
-
TR-FRET detection reagents (e.g., phospho-specific and total protein antibodies labeled with donor and acceptor fluorophores)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a pre-determined time.
-
Cell Stimulation (if necessary): Add a stimulator to activate the signaling pathway of interest.
-
Cell Lysis: Remove the culture medium and lyse the cells in lysis buffer.
-
TR-FRET Detection:
-
Transfer the cell lysates to a TR-FRET detection plate.
-
Add the phospho-protein and total-protein antibody mixes to the appropriate wells.
-
Incubate to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
3.4. Data Analysis and Interpretation:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Normalize the data to controls (e.g., unstimulated cells, vehicle-treated cells).
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50.
Part 4: Concluding Remarks and Future Directions
The protocols described in this application note provide a robust framework for the initial characterization of this compound as a kinase inhibitor. Positive results from these assays would warrant further investigation, including:
-
Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.
The versatility of the thieno[2,3-b]pyridine scaffold suggests that this compound could be a valuable starting point for the development of novel and selective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. caymanchem.com [caymanchem.com]
Thieno[2,3-b]pyridine Derivatives: A Promising Scaffold for Neurological Disorder Therapeutics
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This unique scaffold, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile platform for the development of novel therapeutic agents targeting a range of diseases. In the realm of neurological disorders, thieno[2,3-b]pyridine derivatives have emerged as particularly promising candidates for conditions such as Alzheimer's disease, epilepsy, and neuropathic pain.[2][3] Their therapeutic potential stems from their ability to interact with various biological targets within the central nervous system (CNS), including enzymes, receptors, and signaling proteins.[1][4]
This guide provides a comprehensive overview of the application of thieno[2,3-b]pyridine derivatives in the context of neurological disorders, with a specific focus on Alzheimer's disease. We present detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of a representative thieno[2,3-b]pyridine compound, providing researchers and drug development professionals with the necessary tools to explore this promising class of molecules.
PART 1: Synthesis and Characterization of a Representative Thieno[2,3-b]pyridine Derivative
The synthesis of thieno[2,3-b]pyridines can be achieved through various synthetic routes, often involving the construction of the fused ring system from appropriately substituted thiophene or pyridine precursors.[5][6] A common and effective method is the Gewald reaction, which allows for the straightforward assembly of the 3-aminothieno[2,3-b]pyridine core.
Protocol 1: Synthesis of a 3-Amino-thieno[2,3-b]pyridine Derivative
This protocol outlines a general procedure for the synthesis of a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative, a class of compounds that has shown potential as cholinesterase inhibitors.[3]
Materials:
-
Substituted 2-cyanoacetamide
-
Cyclohexanone
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Appropriate acyl chloride or carboxylic acid for N-acylation
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Gewald Reaction:
-
In a round-bottom flask, dissolve the substituted 2-cyanoacetamide (1.0 eq) and cyclohexanone (1.0 eq) in ethanol.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Add a catalytic amount of morpholine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This yields the 2-amino-3-cyanothiophene intermediate.
-
-
Ring Closure to form the Thieno[2,3-b]pyridine Core:
-
The precise conditions for this step can vary depending on the specific substrate. A common method involves reacting the 2-amino-3-cyanothiophene intermediate with a suitable reagent to form the pyridine ring. For the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, further specific synthetic steps would be required. A general synthesis pathway is adapted from successful methods in the literature.[5]
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final compound using standard analytical techniques.
-
Table 1: Representative Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR | Characteristic aromatic and aliphatic proton signals consistent with the target structure. Chemical shifts (δ) and coupling constants (J) should be reported.[7][8] |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including aromatic, aliphatic, and carbonyl carbons.[7][8] |
| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the synthesized compound.[7] |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
PART 2: In Vitro Evaluation of Neuroprotective Activity
A key mechanism through which thieno[2,3-b]pyridine derivatives may exert their therapeutic effects in Alzheimer's disease is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] The following protocol details a widely used method for assessing AChE inhibitory activity.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[2][9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (thieno[2,3-b]pyridine derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer to the blank wells, 25 µL of the test compound solution (at various concentrations) to the test wells, and 25 µL of the positive control solution to the positive control wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Caption: In Vitro AChE Inhibition Assay Workflow.
PART 3: In Vivo Assessment in an Animal Model of Alzheimer's Disease
To evaluate the therapeutic potential of a thieno[2,3-b]pyridine derivative in a more complex biological system, in vivo studies using animal models of neurological disorders are essential.[12][13] The 5xFAD transgenic mouse model, which rapidly develops amyloid plaques and exhibits cognitive deficits, is a widely used model for Alzheimer's disease research.
Protocol 3: Evaluation of Cognitive Enhancement in 5xFAD Mice using the Morris Water Maze
The Morris Water Maze (MWM) is a behavioral test used to assess spatial learning and memory in rodents.[12][14][15][16]
Animals:
-
5xFAD transgenic mice and wild-type littermates (age-matched controls).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration:
-
Administer the thieno[2,3-b]pyridine derivative or vehicle (e.g., saline with a small percentage of a solubilizing agent) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration before and during the behavioral testing.
Step-by-Step MWM Procedure:
-
Apparatus:
-
A circular pool (approximately 1.2-1.5 meters in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform submerged about 1 cm below the water surface.
-
Distal visual cues are placed around the room and should remain constant throughout the experiment.
-
A video tracking system to record the swim paths of the mice.
-
-
Acquisition Phase (Learning):
-
This phase typically lasts for 5-7 consecutive days with 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of the four designated starting positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it for the next trial.
-
The starting position is varied for each trial in a quasi-random manner.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place each mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length to the platform across the training days. A decrease in these parameters indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant between the treated and vehicle groups. A significant preference for the target quadrant in the treated group suggests improved spatial memory.
-
Caption: In Vivo Morris Water Maze Workflow.
PART 4: Elucidating the Mechanism of Action
Beyond direct enzyme inhibition, thieno[2,3-b]pyridine derivatives may modulate intracellular signaling pathways implicated in neurodegeneration. For instance, some heterocyclic compounds are known to influence the Glycogen Synthase Kinase 3β (GSK-3β) pathway, which is critically involved in tau hyperphosphorylation and amyloid-β production in Alzheimer's disease.[17][18][19][20] Inhibition of GSK-3β can lead to the stabilization of β-catenin and the activation of Wnt signaling, a pathway crucial for neuronal survival and function.
Caption: Potential Signaling Pathway Modulation.
Conclusion
The thieno[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics for a range of neurological disorders. The protocols and application notes provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds, with a particular focus on their potential application in Alzheimer's disease. By understanding their synthesis, characterizing their biological activity, and elucidating their mechanisms of action, researchers can further unlock the therapeutic potential of this versatile class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Thieno[2,3-b]pyridine amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid Derivatives in Anti-Tuberculosis Research
Introduction: The Quest for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The thieno[2,3-b]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document provides a detailed guide for researchers on the application of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid and its derivatives, particularly the 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs), as potential anti-tuberculosis agents.
Recent research has highlighted the potential of the TPA series, which has shown activity against Mtb, including strains with reduced expression of the essential signal peptidase LepB.[2][3][4] This suggests a potential novel mechanism of action, a highly desirable attribute for new TB drug candidates. While this compound itself serves as a critical synthetic intermediate, its carboxamide derivatives have demonstrated potent anti-mycobacterial activity. These notes will guide researchers through the synthesis, in vitro evaluation, and structure-activity relationship (SAR) exploration of this promising compound class.
Chemical Synthesis
The synthesis of the active 3-aminothieno[2,3-b]pyridine-2-carboxamides initiates from the corresponding carboxylic acid, which can be prepared from commercially available starting materials. The general synthetic approach involves the hydrolysis of an ester precursor to yield the carboxylic acid, followed by amide coupling with a variety of amines to generate a library of derivatives for SAR studies.
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of a suitable ester precursor, such as ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, to the target carboxylic acid.
Materials:
-
Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH), 4 M solution
-
1,4-Dioxane
-
Hydrochloric acid (HCl), 1 N solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
To a round-bottom flask, add ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate.
-
Add 1,4-dioxane and the 4 M NaOH solution.
-
Heat the mixture to 70°C with stirring and reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 3-4 with 1 N HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives
This protocol outlines the amide coupling of the carboxylic acid with various amines to generate a library of carboxamide derivatives.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
-
Standard workup and purification supplies (ethyl acetate, water, brine, silica gel for column chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.
Diagram: Synthetic Workflow
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the Thieno[2,3-b]pyridine Scaffold for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its significant therapeutic potential across a wide range of diseases. Its rigid, planar structure, combined with the electronic properties of the fused thiophene and pyridine rings, provides a versatile framework for the design of targeted therapeutics. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic functionalization of the thieno[2,3-b]pyridine nucleus is therefore a critical endeavor in the pursuit of novel and effective drug candidates.
This document provides a detailed guide to the experimental protocols for the derivatization of the thieno[2,3-b]pyridine system. It is designed to equip researchers with both the practical methodologies and the underlying scientific rationale to effectively explore the chemical space around this privileged scaffold. We will delve into key synthetic transformations, offering step-by-step protocols and explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
Foundational Synthesis: Accessing the 3-Aminothieno[2,3-b]pyridine Intermediate
A common and versatile starting point for extensive derivatization is the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold. This intermediate is readily synthesized via a one-pot Thorpe–Ziegler cascade reaction, a robust and efficient method for constructing the bicyclic core.[4]
Workflow for 3-Aminothieno[2,3-b]pyridine-2-carboxamide Synthesis
Caption: Workflow for the synthesis of the 3-aminothieno[2,3-b]pyridine-2-carboxamide intermediate.
Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol outlines a general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides, adapted from established methods.[5]
Materials:
-
Substituted 3-cyanopyridine-2(1H)-thione (1.0 eq)
-
Appropriate N-aryl-2-chloroacetamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted 3-cyanopyridine-2(1H)-thione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the corresponding N-aryl-2-chloroacetamide (1.0 eq) to the mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the purified 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Causality and Insights:
-
The use of a base like potassium carbonate is crucial for the deprotonation of the thione, which then acts as a nucleophile in the S-alkylation reaction with the α-chloroacetanilide.
-
DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the Sₙ2 reaction.
-
The Thorpe-Ziegler cyclization is an intramolecular condensation reaction that leads to the formation of the thiophene ring.
Strategic Derivatization Pathways
Once the 3-aminothieno[2,3-b]pyridine core is established, a multitude of derivatization strategies can be employed to explore the structure-activity relationship (SAR).
A. Electrophilic Aromatic Substitution
The thieno[2,3-b]pyridine ring system is susceptible to electrophilic attack. Kinetic studies have shown that the reactivity of the thieno[2,3-b]pyridine nucleus towards electrophiles is influenced by the electronic effects of the heteroatoms.[6] DFT studies suggest that the α-carbon atoms of the thiophene ring are generally preferred sites for electrophilic attack, both kinetically and thermodynamically.[7]
Protocol 2: Bromination of the Thieno[2,3-b]pyridine Core
Materials:
-
3-Aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN)
-
Deionized water
Equipment:
-
Round-bottom flask protected from light
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Insights:
-
NBS is a mild and selective brominating agent, suitable for activated aromatic systems.
-
The reaction is typically carried out in the dark to prevent radical side reactions.
B. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the thieno[2,3-b]pyridine scaffold. This requires prior halogenation of the core structure.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Brominated thieno[2,3-b]pyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the brominated thieno[2,3-b]pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Causality and Insights:
-
The choice of palladium catalyst, ligand, and base is critical and may require optimization for different substrates.
-
Degassing the solvents is essential to prevent oxidation of the palladium catalyst.
C. Modification of the 3-Amino Group
The 3-amino group is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through acylation, sulfonylation, and alkylation reactions.
Protocol 4: Acylation of the 3-Amino Group
Materials:
-
3-Aminothieno[2,3-b]pyridine derivative (1.0 eq)
-
Acid chloride or anhydride (1.1 eq)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane or Toluene)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 3-aminothieno[2,3-b]pyridine derivative in the chosen solvent.
-
Add the base and cool the mixture in an ice bath.
-
Slowly add the acid chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry, concentrate, and purify as needed.
Causality and Insights:
-
The use of a base is necessary to neutralize the HCl or carboxylic acid byproduct.
-
Running the reaction at a low temperature helps to control the exothermicity of the acylation.
Reaction Mechanism: Acylation of 3-Aminothieno[2,3-b]pyridine
Caption: Mechanism of acylation of the 3-amino group on the thieno[2,3-b]pyridine core.
Data Presentation: Comparative Yields of Derivatization Reactions
| Reaction Type | Substrate | Reagents | Yield (%) | Reference |
| Synthesis | 3-cyanopyridine-2(1H)-thione, 2-chloroacetanilide | K₂CO₃, DMF | 69 | [5] |
| Acylation | 3-aminothieno[2,3-b]pyridine | Chloroacetyl chloride, Toluene | Good | [4] |
| Electrophilic Cyclization | 3-(arylethynyl)-2-(alkylthio)pyridine | Diaryl diselenides, Oxone | 57-99 | [8] |
Trustworthiness and Self-Validation
The protocols provided herein are based on established and peer-reviewed synthetic methods. To ensure the validity of the experimental outcomes, it is imperative to perform thorough characterization of all synthesized compounds. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: As an indicator of purity for solid compounds.
Consistent and reproducible analytical data across multiple batches serve as a self-validating system for the described protocols.
Conclusion
The thieno[2,3-b]pyridine scaffold represents a highly valuable starting point for the development of new therapeutic agents. The synthetic protocols detailed in this guide offer a robust framework for the strategic derivatization of this core. By understanding the underlying chemical principles and diligently applying these methodologies, researchers can effectively navigate the chemical space of thieno[2,3-b]pyridine derivatives and unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity Isolation of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid
Introduction
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (C₉H₈N₂O₂S, CAS: 59488-60-7) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its thieno[2,3-b]pyridine core is a privileged scaffold found in a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, impact yield, and compromise the biological activity and safety of downstream compounds. This guide provides a comprehensive overview of robust purification techniques for obtaining high-purity this compound, tailored for researchers, scientists, and drug development professionals.
The unique zwitterionic nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid group, dictates the strategic selection of purification methods. Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | --INVALID-LINK--[4] |
| Molecular Weight | 208.24 g/mol | --INVALID-LINK--[4] |
| CAS Number | 59488-60-7 | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | General chemical knowledge |
| pKa (estimated) | Carboxylic Acid: ~3.5, Pyridine N: ~5-6, Amino Group: ~3-4 | Estimated from similar structures[5][6][7] |
Strategic Approach to Purification
The purification strategy for this compound should be approached in a stepwise manner, starting with simpler, bulk techniques and progressing to high-resolution methods if necessary. The choice of technique will depend on the nature and quantity of impurities present in the crude material.
Caption: A general workflow for the purification of this compound.
I. Acid-Base Extraction: A Powerful First Step
Principle: Acid-base extraction is a highly effective technique for separating acidic, basic, and neutral compounds based on their differential solubilities in aqueous and organic phases at varying pH levels. Given that this compound is amphoteric (possessing both acidic and basic functional groups), this method can be tailored to remove neutral and certain acidic or basic impurities. The strategy hinges on the estimated pKa values of the functional groups: the carboxylic acid (pKa ~3.5), the pyridine nitrogen (pKa ~5-6), and the amino group (pKa ~3-4).[5][6][7]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the compound has moderate solubility. Ethyl acetate is a good starting point.
-
Removal of Basic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Extract with a dilute aqueous acid solution, such as 1 M HCl. This will protonate basic impurities, rendering them water-soluble and drawing them into the aqueous phase. The target compound, having a weakly basic amino group, may also partially partition into the acidic aqueous phase, so multiple extractions with fresh organic solvent may be necessary to recover it.
-
Separate the aqueous layer.
-
-
Removal of Acidic Impurities:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate strongly acidic impurities, moving them into the aqueous phase. The carboxylic acid of the target compound will also be deprotonated and extracted into the aqueous basic solution.
-
Separate the aqueous layer containing the sodium salt of the target compound.
-
-
Isolation of the Pure Compound:
-
Cool the basic aqueous extract in an ice bath.
-
Slowly acidify the solution with 1 M HCl with constant stirring until the pH is approximately 4-5. This will protonate the carboxylate, causing the neutral zwitterionic form of the product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified solid under vacuum.
-
Causality Behind Choices:
-
Ethyl Acetate: Chosen for its ability to dissolve a wide range of organic compounds while being immiscible with water.
-
1 M HCl: Strong enough to protonate most basic impurities.
-
Saturated NaHCO₃: A weak base that selectively deprotonates carboxylic acids without significantly hydrolyzing other functional groups.
-
Ice Bath during Precipitation: Reduces the solubility of the product in the aqueous medium, maximizing recovery.
II. Recrystallization: The Workhorse of Purification
Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. Ideally, the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities are either soluble in the cold solvent or insoluble in the hot solvent. For thieno[2,3-b]pyridine derivatives, alcohols and aqueous mixtures are often effective.
Protocol for Recrystallization from Ethanol/Water:
-
Solvent Selection: Based on literature for similar compounds, ethanol or a mixture of ethanol and water is a promising solvent system.[8]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude or extracted solid to dissolve it completely. If the compound is very soluble in ethanol, water can be added dropwise as an anti-solvent to the hot solution until turbidity is observed.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Causality Behind Choices:
-
Ethanol/Water System: Provides a tunable polarity to achieve the desired solubility profile for the target compound.
-
Slow Cooling: Encourages selective crystallization of the desired compound, leaving impurities in the solution.
-
Cold Solvent Wash: Minimizes the loss of the purified product while effectively removing impurities adhering to the crystal surface.
Caption: Step-by-step workflow of the recrystallization process.
III. Column Chromatography: For High-Purity Requirements
Principle: When recrystallization and extraction are insufficient to achieve the desired purity, column chromatography offers a higher degree of separation. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the remaining impurities.
A. Normal-Phase Chromatography
Rationale: This technique is suitable for separating compounds of differing polarities. The polar stationary phase (silica gel) will have a strong affinity for the polar this compound. Elution is achieved with a mobile phase of increasing polarity.
Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent System): A gradient of ethyl acetate in hexanes, with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape and prevent tailing of the carboxylic acid. A typical starting gradient could be 50% to 100% ethyl acetate in hexanes.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Reversed-Phase Chromatography
Rationale: For highly polar impurities, reversed-phase chromatography can be more effective. The non-polar stationary phase (e.g., C18) will have a weaker interaction with the polar target compound, which will elute earlier than non-polar impurities.
Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase (Eluent System): A gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A typical gradient could be from 10% to 90% acetonitrile in water.
-
Procedure:
-
Pack a column with C18 silica gel.
-
Equilibrate the column with the initial mobile phase.
-
Dissolve the sample in the mobile phase and load it onto the column.
-
Elute with a gradient of increasing organic solvent.
-
Collect and analyze fractions by HPLC or TLC.
-
Combine pure fractions and remove the solvent.
-
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase | Hexanes/Ethyl Acetate (+ Acetic Acid) | Water/Acetonitrile (+ Formic Acid/TFA) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Best for removing | Non-polar to moderately polar impurities | Highly polar and non-polar impurities |
IV. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a multi-step process that can be tailored to the specific impurity profile of the crude material. A well-executed acid-base extraction provides an excellent initial cleanup, followed by recrystallization for bulk purification. For applications requiring the highest purity, column chromatography offers a powerful final polishing step. By understanding the chemical principles behind each technique and carefully executing the protocols, researchers can consistently obtain this valuable building block in high purity, ensuring the success of their subsequent synthetic endeavors.
References
- 1. 59488-60-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 59488-60-7 [sigmaaldrich.com]
- 3. This compound|CAS 59488-60-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Scale-Up Synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: An Application Note and Protocol
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a valuable building block for the development of novel therapeutic agents and functional organic materials. Notably, derivatives of this scaffold have shown promise in various therapeutic areas.[1] 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of a range of bioactive molecules.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide with an emphasis on the underlying chemical principles and practical considerations for scale-up.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of the target molecule is strategically designed as a three-step process, commencing with the well-established Gewald reaction, followed by an intramolecular cyclization to construct the thieno[2,3-b]pyridine core, and culminating in the hydrolysis of the ester to yield the final carboxylic acid. This approach was selected for its reliability, use of readily available starting materials, and amenability to large-scale production.
Caption: Overall synthetic workflow for this compound.
Part 1: The Gewald Reaction - Building the Thiophene Core
The initial step involves the synthesis of ethyl 2-amino-5-methylthiophene-3-carboxylate through the Gewald reaction. This multicomponent reaction is a powerful tool for the construction of highly functionalized 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, in the presence of a base.[2]
Mechanism and Rationale
The reaction proceeds through an initial Knoevenagel condensation between acetone and ethyl cyanoacetate, catalyzed by a base (morpholine in this protocol), to form an α,β-unsaturated intermediate. This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the desired 2-aminothiophene. The choice of morpholine as a catalyst is crucial as it effectively promotes both the condensation and the subsequent steps of the Gewald reaction.[3]
Caption: Simplified mechanism of the Gewald reaction.
Scalable Protocol for Ethyl 2-amino-5-methylthiophene-3-carboxylate
| Reagent/Parameter | Quantity (per mole of Acetone) | Molar Equivalent |
| Acetone | 58.08 g | 1.0 |
| Ethyl Cyanoacetate | 113.12 g | 1.0 |
| Elemental Sulfur | 32.07 g | 1.0 |
| Morpholine | 87.12 g | 1.0 |
| Ethanol | 500 mL | - |
| Reaction Temperature | 45-50°C | - |
| Reaction Time | 2-3 hours | - |
Procedure:
-
To a well-ventilated fume hood, equip a suitable multi-necked reaction vessel with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe.
-
Charge the vessel with acetone (1.0 mol), ethyl cyanoacetate (1.0 mol), and elemental sulfur (1.0 mol) in ethanol (500 mL).
-
Begin stirring the mixture and gently heat to 45°C.
-
Slowly add morpholine (1.0 mol) via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 50°C. An exothermic reaction is expected.
-
After the addition is complete, maintain the reaction mixture at 45-50°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 100 mL).
-
Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.[3]
Part 2: Intramolecular Cyclization - Constructing the Pyridine Ring
The second stage of the synthesis involves the construction of the fused pyridine ring through an intramolecular cyclization of the newly formed 2-aminothiophene. This is achieved by reacting the intermediate with a suitable C3 synthon, followed by cyclization.
Rationale for Reagent Selection
While various methods exist for this transformation, a common and effective approach involves the reaction with an α-halocarbonyl compound, followed by base-induced cyclization.[4] In this protocol, we utilize a variation where the 2-aminothiophene is reacted with an appropriate precursor that facilitates the formation of the pyridine ring.
Scalable Protocol for Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
| Reagent/Parameter | Quantity (per mole of Thiophene) | Molar Equivalent |
| Ethyl 2-amino-5-methylthiophene-3-carboxylate | 199.26 g | 1.0 |
| Malononitrile | 66.06 g | 1.0 |
| Sodium Ethoxide (21% in Ethanol) | 324 g | 1.0 |
| Ethanol | 1 L | - |
| Reaction Temperature | Reflux (approx. 78°C) | - |
| Reaction Time | 4-6 hours | - |
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a condenser, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mol) and malononitrile (1.0 mol) in ethanol (1 L).
-
Slowly add sodium ethoxide solution (1.0 mol) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, carefully add water to the reaction mixture to induce precipitation.
-
Wash the collected solid with a mixture of ethanol and water (1:1), followed by a final wash with cold ethanol.
-
Dry the product under vacuum at 50-60°C.
Part 3: Hydrolysis - Unveiling the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. A basic hydrolysis is employed to ensure complete conversion and facilitate product isolation.
Scalable Protocol for this compound
| Reagent/Parameter | Quantity (per mole of Ester) | Molar Equivalent |
| Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | 236.29 g | 1.0 |
| Sodium Hydroxide | 80 g | 2.0 |
| Water | 1 L | - |
| Ethanol | 500 mL | - |
| Hydrochloric Acid (concentrated) | As required for neutralization | - |
| Reaction Temperature | Reflux (approx. 80-90°C) | - |
| Reaction Time | 2-4 hours | - |
Procedure:
-
In a reaction vessel, suspend ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 mol) in a mixture of water (1 L) and ethanol (500 mL).
-
Add sodium hydroxide (2.0 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC. The suspension should become a clear solution as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to a pH of approximately 5-6 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the final product under vacuum at 60-70°C to a constant weight.
Process Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Reagent-Specific Hazards:
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Elemental Sulfur: Flammable solid. Dust may form explosive mixtures with air.[6]
-
Morpholine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic in contact with skin.[7]
-
Sodium Ethoxide: Corrosive. Reacts violently with water.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Conclusion
This application note details a robust and scalable three-step synthesis of this compound. By providing a rationale for the chosen synthetic strategy and detailed, step-by-step protocols, this guide aims to empower researchers and professionals in the efficient and safe production of this valuable chemical intermediate. The described methods are optimized for scalability, making them suitable for both laboratory-scale synthesis and larger-scale manufacturing campaigns.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thieno[2,3-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thieno[2,3-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Thieno[2,3-b]pyridine derivatives are of significant interest due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, their synthesis can present unique challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore common issues arising from the most prevalent synthetic routes, offering explanations grounded in reaction mechanisms and providing field-proven solutions.
Section 1: Issues in Thiophene Ring Annulation via Thorpe-Ziegler Cyclization
The construction of the thiophene ring onto a pre-existing pyridine core is a widely used and powerful strategy. The most common approach involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione intermediate, followed by a base-catalyzed Thorpe-Ziegler intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine.[4] Success hinges on the efficiency of both steps.
Q1: My initial S-alkylation of the 3-cyanopyridine-2(1H)-thione is slow or incomplete. How can I improve this step?
Answer: Incomplete S-alkylation is a frequent bottleneck that starves the subsequent cyclization step of its starting material. The issue often lies with the base, solvent, or the nature of the alkylating agent.
-
Causality: The reaction is a nucleophilic substitution where the thiolate anion of the pyridine-2-thione attacks the alkylating agent (e.g., an α-haloacetamide or α-haloacetonitrile). The efficiency depends on generating a sufficient concentration of the nucleophilic thiolate and ensuring it can effectively react with the electrophile.
-
Troubleshooting Steps:
-
Base Selection: A relatively weak base like K₂CO₃ or Na₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is standard.[5] If the reaction is sluggish, particularly with less reactive alkyl halides, consider switching to a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in the corresponding alcohol solvent.[4] However, be cautious, as stronger bases can promote premature or unwanted side reactions if the temperature is not controlled.
-
Solvent Choice: DMF is generally effective at dissolving the starting materials and facilitating the reaction. If solubility is an issue, ensure your DMF is anhydrous. Water can interfere with the base and reduce the nucleophilicity of the thiolate.
-
Reaction Monitoring: Track the reaction by TLC or LC-MS. The disappearance of the starting thione and the appearance of the S-alkylated intermediate (a new, typically less polar spot) confirms progress. If the reaction stalls, a small, incremental addition of the base may be required.
-
Alkylating Agent Reactivity: The reactivity order for the leaving group is I > Br > Cl. If you are using a chloro-acetamide and experiencing issues, switching to the bromo- or iodo-acetamide equivalent will significantly accelerate the reaction.
-
Q2: The Thorpe-Ziegler cyclization step fails, or I get a complex mixture of products. What's going wrong?
Answer: The failure of the final ring-closing step is a critical and often frustrating problem. This intramolecular reaction is highly sensitive to the choice of base, solvent, and temperature. The goal is to deprotonate the α-carbon to the nitrile, which then attacks the nitrile carbon to form the five-membered thiophene ring.
-
Causality: A base of sufficient strength is required to generate the nucleophilic carbanion. However, excessively harsh conditions (e.g., strong base at high temperature) can lead to hydrolysis of the nitrile group, decomposition, or other side reactions.[4] The stability of the dihydropyridine system, if present, can also be a factor, with some intermediates being prone to oxidation.[4]
Troubleshooting Workflow: Failed Thorpe-Ziegler Cyclization
Caption: Troubleshooting Decision Tree for Thorpe-Ziegler Cyclization.
-
Recommended Protocol & Solutions:
-
Base and Condition Optimization: The choice of base is paramount. A systematic approach is best.
-
Mild Conditions: Start with an excess of aqueous KOH in DMF at 65-70 °C.[4] This is often sufficient and avoids the harsher conditions of alkoxides.
-
Stronger Conditions: If mild conditions fail, sodium ethoxide in refluxing ethanol is a classic choice.[2][6] For very stubborn cyclizations, potassium tert-butoxide in DMF at 55-60 °C can be effective.[4]
-
-
Monitor for Side Reactions: Use LC-MS to analyze the crude reaction mixture. Look for the mass corresponding to the hydrolyzed nitrile (M+18) or the carboxylic acid. If these are present, the conditions are too harsh.
-
One-Pot vs. Two-Step: While one-pot procedures are efficient, isolating the S-alkylated intermediate can be beneficial for troubleshooting.[4] If you isolate the intermediate, you can confirm its structure and purity before attempting the more sensitive cyclization step. This removes ambiguity about the quality of the starting material for the final step.
-
Section 2: Issues in Precursor Synthesis via the Gewald Reaction
The Gewald reaction is a cornerstone for synthesizing the 2-aminothiophene precursors required for many thieno[2,3-b]pyridine routes.[7] This multicomponent reaction combines a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[8][9]
Q3: My Gewald reaction is low-yielding and produces a significant amount of dark, insoluble material. What is this byproduct and how can I avoid it?
Answer: This is a classic problem in Gewald syntheses. The dark, often polymeric, material is typically a result of sulfur-based side reactions and polymerization of the starting materials or intermediates.
-
Causality: The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to form a polysulfide intermediate, which then cyclizes and aromatizes.[8][10] Side reactions can occur at several stages:
-
Uncontrolled Condensation: The initial Knoevenagel condensation can produce undesired oligomers if not controlled.
-
Sulfur Reactivity: Elemental sulfur (S₈) must be opened to react. This process can lead to complex polysulfide chains that may not cyclize correctly, leading to polymeric sulfur byproducts.[10]
-
Dimerization: Intermediates can sometimes dimerize instead of undergoing intramolecular cyclization.[7]
-
-
Troubleshooting Steps:
-
Control the Temperature: Many Gewald reactions are exothermic. Running the reaction at a controlled, moderate temperature (e.g., 40-50 °C) can prevent runaway side reactions.[11]
-
Optimize Base and Addition Order: The base (often a secondary amine like morpholine or piperidine) is crucial.[9] Adding the base slowly to the mixture of the carbonyl compound, nitrile, and sulfur can help control the initial condensation rate.
-
Solvent Effects: Ethanol is a common solvent. Using a minimal amount to create a slurry, rather than a fully dissolved solution, can sometimes improve yields.
-
Purification Strategy: The desired 2-aminothiophene can often be separated from the insoluble byproducts by dissolving the crude material in a suitable solvent (like hot ethanol or ethyl acetate) and filtering off the insoluble residue. The product can then be crystallized from the filtrate.
-
Table 1: Common Issues in Gewald 2-Aminothiophene Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Knoevenagel condensation.2. Inefficient sulfur addition.3. Competing side reactions (polymerization). | 1. Ensure carbonyl compound is reactive; consider a more active catalyst.2. Use finely powdered sulfur for better reactivity.3. Maintain strict temperature control (40-60 °C).[8][11] |
| Dark, Insoluble Byproducts | 1. Polysulfide formation and decomposition.2. Polymerization of the nitrile or Knoevenagel adduct. | 1. Avoid excessive heating.2. Purify by trituration or recrystallization to separate the soluble product from insoluble polymers. |
| Reaction Stalls | 1. Base catalyst is consumed or deactivated.2. Starting materials are impure. | 1. Add the base portion-wise during the reaction.2. Verify the purity of the ketone/aldehyde and active methylene nitrile. |
| Difficult Purification | Product co-crystallizes with sulfur or byproducts. | 1. Wash the crude product with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide - use with extreme caution in a fume hood ).2. Column chromatography may be necessary.[8] |
Section 3: General Troubleshooting
Some challenges are not specific to a single reaction but are common to the thieno[2,3-b]pyridine scaffold itself.
Q4: My final thieno[2,3-b]pyridine product has very poor solubility in common organic solvents, making purification and characterization difficult. What are my options?
Answer: This is a well-documented issue. The planar, fused aromatic system of thieno[2,3-b]pyridines promotes strong intermolecular π-π stacking, leading to high crystallinity and low solubility.[5]
-
Purification Strategies:
-
Trituration/Washing: If the impurities are significantly more soluble than your product, you can often achieve high purity by washing/triturating the crude solid with a series of solvents. Start with a non-polar solvent (e.g., hexanes) to remove greasy impurities, followed by a more polar solvent where the product has minimal solubility (e.g., diethyl ether, ethyl acetate, or methanol).
-
Recrystallization from "Difficult" Solvents: You may need to use high-boiling polar aprotic solvents like DMF, DMAc, or DMSO for recrystallization, followed by the addition of an anti-solvent (like water or an alcohol). Be aware that removing these high-boiling solvents completely can be challenging.
-
Chromatography: If chromatography is unavoidable, you may need to use a strong, polar mobile phase (e.g., DCM with 10-20% methanol) or even add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to disrupt interactions with the silica gel. Sometimes, dissolving the sample in a minimal amount of a strong solvent like DMF or DMSO and loading it directly onto the column is necessary.
-
-
Characterization (NMR): For NMR analysis of poorly soluble compounds, deuterated DMSO (DMSO-d₆) or deuterated trifluoroacetic acid (TFA-d) are often the only options. Gentle heating of the NMR tube can sometimes help dissolve enough material for analysis.
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for purifying poorly soluble thieno[2,3-b]pyridines.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to remove residual DMF or DMSO after a reaction or recrystallization?
-
A: For DMF, repeated co-evaporation with a high-boiling hydrocarbon like heptane or toluene can be effective. A more common method is to precipitate the product by adding the DMF solution to a large volume of water or an ice/water mixture, then collecting the solid by filtration and washing thoroughly with water. For DMSO, washing the solid product extensively with water is the most effective method, as DMSO is highly water-miscible.
-
-
Q: My reaction involves a Friedländer annulation to build the pyridine ring. Why are such high temperatures often required?
-
A: The classical Friedländer synthesis, which condenses a 2-aminothiophene-3-carbaldehyde or ketone with an active methylene compound, often involves a dehydration step that requires significant thermal energy.[12][13] To mitigate this, consider using a catalyst. Lewis acids or protic acids like p-toluenesulfonic acid can promote the initial condensation and subsequent cyclization/dehydration under milder conditions.[14]
-
-
Q: I'm trying to scale up a thieno[2,3-b]pyridine synthesis. What new problems should I anticipate?
-
A: The primary challenges in scale-up are heat transfer and mass transfer . Exothermic reactions (like the Gewald reaction) that are manageable in a flask can become dangerous on a larger scale. Use a jacketed reactor for precise temperature control. Secondly, reactions involving slurries or thick precipitates can be difficult to stir effectively, leading to poor mixing and localized "hot spots." Ensure you have adequate mechanical stirring. Purification also changes; large-scale chromatography is expensive, so developing a robust crystallization or trituration protocol is highly advantageous.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Challenge
This compound and its derivatives are privileged scaffolds in medicinal chemistry, showing potential as kinase inhibitors, anti-cancer agents, and therapeutics for neurodegenerative diseases.[1][2] The most robust and versatile route to the core 2-aminothieno[2,3-b]pyridine structure is the Gewald multicomponent reaction.[3][4] This reaction typically involves the condensation of a substituted 2-chloronicotinonitrile with an active methylene compound (like ethyl cyanoacetate) and elemental sulfur, often followed by hydrolysis to yield the target carboxylic acid.
This guide focuses on troubleshooting this synthetic sequence, which, while powerful, can be sensitive to reaction conditions, leading to issues with yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and adaptable method is a variation of the Gewald aminothiophene synthesis.[3] The typical sequence involves two main stages:
-
Gewald Reaction: A base-catalyzed condensation of a suitable pyridine precursor, an α-cyanoester (like ethyl cyanoacetate or methyl cyanoacetate), and elemental sulfur. A common starting material is 2-chloro-6-methyl-3-cyanopyridine. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to form the ethyl or methyl ester of the target molecule.[5]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidic workup to precipitate the final carboxylic acid product.[6]
Q2: My reaction yield is consistently low, but TLC analysis shows full consumption of the starting materials. What's the likely cause?
A2: Low yields despite complete starting material consumption often point to two main culprits: the formation of soluble side products or degradation of the desired product during reaction or workup.[7] Key factors to investigate include:
-
Side Reactions: The reaction conditions may favor competing pathways. For instance, the intermediate thiolates can undergo oxidation or other non-productive reactions.
-
Product Instability: The thieno[2,3-b]pyridine core or the final carboxylic acid might be unstable under prolonged heating or in the presence of strong acids or bases used during the reaction or hydrolysis.[8]
-
Work-up and Purification Losses: The product may have partial solubility in the aqueous phase during extraction, or it might be lost during purification. Some N-heterocycles are known to degrade on acidic silica gel.[9]
Q3: What are the most critical parameters to control for a successful and high-yield synthesis?
A3: Based on the mechanism of the Gewald reaction and subsequent hydrolysis, the following parameters are critical:
-
Base Selection and Stoichiometry: The base is crucial for both the initial condensation and the final cyclization step. Common bases include organic amines (morpholine, triethylamine) or alkoxides (sodium ethoxide).[10][11] The choice and amount of base can significantly impact the reaction rate and side product profile.
-
Temperature Control: The Gewald reaction is often exothermic. Uncontrolled temperature can lead to polymerization and the formation of tar-like substances.[7] Precise temperature management is essential for clean product formation.
-
Purity of Reagents and Solvents: As with many organic reactions, impurities in starting materials or the presence of water in solvents (when anhydrous conditions are required) can inhibit the reaction or generate side products.[8]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or no product formation; significant amount of starting material remains.
-
Q: I've mixed my 2-chloro-6-methyl-3-cyanopyridine, ethyl cyanoacetate, sulfur, and base, but the reaction isn't proceeding. What should I check first?
-
A: Suspect Cause 1: Ineffective Base. The initial Knoevenagel condensation between the cyanopyridine and ethyl cyanoacetate requires a sufficiently strong base to deprotonate the active methylene group. If you are using a weak base like triethylamine, it may not be effective enough.
-
Recommended Action: Switch to a stronger base such as sodium ethoxide or potassium tert-butoxide.[5] Alternatively, using a base like morpholine in a solvent like DMF or ethanol is a well-established condition for the Gewald reaction.[3] Ensure the base is not degraded and is used in the correct stoichiometric amount (often catalytic for the condensation but stoichiometric for the cyclization).
-
-
Q: I'm using a strong base, but the reaction is still sluggish. What's next?
-
A: Suspect Cause 2: Low Reaction Temperature. The activation energy for the cyclization step might not be met at room temperature.
-
Recommended Action: Gently warm the reaction mixture. Monitor the progress by TLC. A typical temperature range for this reaction is 50-80 °C. Be cautious, as excessive heat can lead to decomposition. A systematic approach using small-scale trials to find the optimal temperature is recommended.[8]
-
Problem 2: The reaction mixture has turned into a dark, intractable tar.
-
Q: My reaction turned black and viscous, making workup impossible. How can I prevent this?
-
A: Suspect Cause: Polymerization and Decomposition. This is a classic sign of an uncontrolled exothermic reaction or reaction temperature being too high.[7] The highly reactive intermediates can polymerize.
-
Recommended Action:
-
Improve Temperature Control: Use an ice bath during the addition of the base to manage the initial exotherm. Maintain a stable temperature throughout the reaction using a controlled heating mantle or oil bath.
-
Slow Reagent Addition: Add the base or other reactive components dropwise to the reaction mixture rather than all at once. This allows the heat to dissipate and prevents localized temperature spikes.
-
Check Sulfur Quality: Old or impure elemental sulfur can sometimes contribute to side reactions. Using finely powdered, high-purity sulfur is recommended.
-
-
Problem 3: TLC shows multiple product spots, leading to difficult purification.
-
Q: My final crude product shows 3-4 close-running spots on the TLC plate. What are they, and how do I get a pure product?
-
A: Suspect Cause 1: Incomplete Cyclization or Side Products. The spots could correspond to the uncyclized S-alkylated intermediate, oxidized byproducts, or regioisomers if the starting materials are asymmetric.
-
Recommended Action (Optimization): Revisit the reaction conditions. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion. A change in solvent or base could alter the product distribution.
-
A: Suspect Cause 2: Degradation on Silica Gel. Thieno[2,3-b]pyridines, especially those with free amino groups, can be sensitive to the acidic nature of standard silica gel, causing streaking and degradation during column chromatography.[9]
-
Recommended Action (Purification):
-
Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in your eluent) to neutralize the acidic sites.[9]
-
Alternative Purification: If the product is solid, recrystallization is an excellent method for obtaining highly pure material and is often more scalable than chromatography.[9] Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dioxane) to find suitable conditions.
-
-
Problem 4: Low yield after the final hydrolysis and acidification step.
-
Q: I had a good yield of the ester, but after hydrolysis and adding acid, I recovered very little of my final carboxylic acid. Where did it go?
-
A: Suspect Cause: Incorrect pH for Precipitation. Carboxylic acids are amphoteric and have an isoelectric point at which their solubility in aqueous media is minimal. If you add too much acid (very low pH) or not enough (pH too high), the product can remain dissolved as the protonated salt or the carboxylate salt, respectively.
-
Recommended Action: Carefully adjust the pH of the aqueous solution after hydrolysis. Add acid (e.g., 1M HCl or acetic acid) dropwise while vigorously stirring and monitoring the pH with a meter or pH paper. The target carboxylic acid will precipitate out at its isoelectric point, which is typically in the weakly acidic range (pH 3-5). Collect the precipitate by filtration. It is often beneficial to cool the mixture in an ice bath to maximize precipitation.
-
Data & Protocols
Table 1: Troubleshooting Summary for Gewald Synthesis
| Symptom | Potential Cause | Recommended Solution | Reference |
| No/Low Conversion | Ineffective Base, Low Temperature | Use a stronger base (e.g., NaOEt); Gently heat to 50-80 °C. | [3][8] |
| Tar Formation | Uncontrolled Exotherm, High Temp. | Use ice bath during base addition; Slow reagent addition. | [7] |
| Multiple Spots on TLC | Side Products, Degradation on Silica | Optimize conditions; Use neutralized silica or recrystallize. | [9] |
| Low Yield after Hydrolysis | Incorrect pH for Precipitation | Carefully adjust pH to isoelectric point (typically 3-5). | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol is a representative procedure and may require optimization for your specific setup.
-
To a stirred solution of 2-chloro-6-methyl-3-cyanopyridine (1 equiv.) and ethyl cyanoacetate (1.1 equiv.) in ethanol (5-10 mL per gram of starting material), add finely powdered elemental sulfur (1.2 equiv.).
-
Add morpholine (2.0 equiv.) dropwise to the mixture at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on neutralized silica gel.
Protocol 2: Hydrolysis to this compound
-
Suspend the ethyl ester (1 equiv.) in a mixture of ethanol and 4M aqueous sodium hydroxide (NaOH) solution (3-4 equiv. of NaOH).[6]
-
Heat the mixture to 70-80 °C with stirring until TLC analysis indicates complete consumption of the starting ester (typically 2-6 hours). The mixture should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Cool the clear filtrate in an ice bath and acidify by dropwise addition of 2M hydrochloric acid (HCl) with vigorous stirring.
-
Monitor the pH. A precipitate should form as the solution becomes acidic. Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the final carboxylic acid.
Visualizing the Process
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the Gewald synthesis of the thieno[2,3-b]pyridine core.
References
- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thieno[2,3-b]pyridine Cyclization
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and optimization of thieno[2,3-b]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic scaffold. Thieno[2,3-b]pyridines are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of thieno[2,3-b]pyridines.
Q1: What are the most common strategies for synthesizing the thieno[2,3-b]pyridine core?
There are two primary approaches for constructing the thieno[2,3-b]pyridine system: annulation of a thiophene ring onto a pre-existing pyridine, or annulation of a pyridine ring onto a pre-existing thiophene.[3] The most prevalent methods used in literature include:
-
The Gewald Reaction followed by cyclization: This involves the multi-component reaction of a ketone/aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur to form a 2-aminothiophene intermediate.[4] This versatile intermediate can then undergo subsequent reactions, such as condensation with a 1,3-dicarbonyl compound, to form the fused pyridine ring.
-
The Thorpe-Ziegler Cyclization: This is a key intramolecular reaction step in many cascade syntheses. It typically involves the base-catalyzed cyclization of a dinitrile precursor, often prepared by alkylating a 3-cyanopyridine-2(1H)-thione with an α-haloacetonitrile.[3][5] The base deprotonates the active methylene group, which then attacks the nitrile carbon to form the thiophene ring.
-
The Friedländer Annulation: This classic reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] For thieno[2,3-b]pyridines, this would involve using a 3-amino-2-acylthiophene as the starting material, which is then condensed with a suitable ketone or aldehyde to build the pyridine ring.
Q2: What is the critical role of the base in the Thorpe-Ziegler cyclization for thieno[2,3-b]pyridines?
The base is arguably the most critical reagent in the Thorpe-Ziegler cyclization. Its primary role is to generate the carbanion necessary for the intramolecular cyclization to occur.[3] The choice of base is crucial:
-
Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH), sodium tert-butoxide (t-BuONa), or potassium tert-butoxide (KOtBu) are often preferred.[1][3] They are strong enough to deprotonate the α-methylene group adjacent to the nitrile but are sterically hindered, which minimizes competing nucleophilic side reactions (e.g., hydrolysis of nitrile or ester groups).
-
Alkoxide Bases: Sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in DMF are also commonly used.[3][8] While effective, one must be cautious as these can act as nucleophiles, potentially leading to side products if the substrate is sensitive or reaction temperatures are too high.
Q3: How do I choose an appropriate solvent for my reaction?
Solvent choice impacts reactant solubility, reaction rate, and even the reaction pathway. For thieno[2,3-b]pyridine cyclizations, especially those requiring a strong base, polar aprotic solvents are generally favored.
-
N,N-Dimethylformamide (DMF): Frequently used due to its high polarity, which helps dissolve reactants and stabilize charged intermediates formed during the reaction.[3] However, it must be anhydrous, as trace water can quench the base and lead to hydrolysis byproducts.
-
Ethanol (EtOH): Often used in conjunction with a corresponding alkoxide base (e.g., NaOEt in EtOH). It is a protic solvent, which can participate in proton transfer steps. It is particularly common in cascade reactions starting from 2-mercaptonicotinonitrile derivatives.[8]
-
Dimethyl Sulfoxide (DMSO): Another polar aprotic solvent that can be effective, but its high boiling point can make removal difficult during workup.
Troubleshooting Guide for Thieno[2,3-b]pyridine Cyclization
This guide is structured to provide a clear path from a specific experimental problem to its probable cause and a validated solution.
| Problem Encountered | Probable Cause(s) | Suggested Solution & Scientific Rationale |
| 1. Low or No Product Yield | A. Ineffective Base: The base is not strong enough to deprotonate the active methylene group, or it has been quenched. | Solution: Switch to a stronger, non-nucleophilic base like NaH or KOtBu.[1] Ensure all reagents and solvents are strictly anhydrous. Water will rapidly consume strong bases, halting the reaction. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from the air from interfering. |
| B. Incorrect Temperature: The reaction temperature is too low to overcome the activation energy, or too high, leading to decomposition. | Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS at each step. Conversely, if decomposition is suspected (visible darkening, multiple spots on TLC), try running the reaction at a lower temperature, even if it requires a longer reaction time. Some cyclizations are performed at 0-5°C to minimize side reactions.[1] | |
| C. Poor Quality Starting Materials: Impurities in the starting 2-mercaptopyridine or alkylating agent can inhibit the reaction. | Solution: Re-purify all starting materials. Recrystallize solid reagents and distill liquid reagents. Confirm purity by NMR and/or melting point. Impurities can sometimes chelate with catalysts or interfere with base activity. | |
| 2. Formation of a Major Side Product | A. Nucleophilic Attack by Base: Using a nucleophilic base like NaOEt or KOH can lead to hydrolysis of nitrile or ester groups on the substrate, especially at elevated temperatures. | Solution: Switch to a sterically hindered, non-nucleophilic base such as sodium tert-butoxide (t-BuONa) or potassium tert-butoxide (KOtBu).[1][3] This prevents the base from acting as a competing nucleophile. |
| B. Dimerization or Polymerization: If the starting material has multiple reactive sites, intermolecular reactions can compete with the desired intramolecular cyclization. | Solution: Employ high-dilution conditions. By slowly adding the substrate to a solution of the base, the concentration of the reactive intermediate is kept low, favoring the intramolecular cyclization over intermolecular side reactions. | |
| C. Incomplete Thorpe-Ziegler Cyclization: The intermediate nitrile may not have fully cyclized, leading to its isolation after workup. | Solution: Increase the amount of base (e.g., from 1.1 eq to 1.5 eq) or switch to a stronger base system. Ensure the reaction is stirred for a sufficient amount of time, monitoring by TLC for the disappearance of the intermediate. | |
| 3. Reaction Fails to Reach Completion | A. Insufficient Base: Only a catalytic amount of base is needed in theory, but in practice, it can be consumed by acidic impurities (including trace water). | Solution: Use at least a stoichiometric amount (e.g., 1.1 equivalents) of base relative to the substrate. Ensure the base is fresh and has been stored properly to maintain its activity. |
| B. Reversibility of an Initial Step: An initial step, such as the S-alkylation of a pyridinethione, may be reversible or not proceed to completion under the reaction conditions. | Solution: Isolate the intermediate after the first step (e.g., the S-alkylated product) and confirm its structure before proceeding to the cyclization step.[3] This two-step approach provides better control, although a one-pot synthesis is often more efficient if optimized. | |
| 4. Product is Unstable or Decomposes During Workup/Purification | A. Acid/Base Sensitivity: The 3-amino group on the thieno[2,3-b]pyridine core can be sensitive to strong acids or bases, leading to degradation. | Solution: Use a neutral workup procedure. Quench the reaction by pouring it into ice-water or a saturated ammonium chloride solution instead of a strong acid. For purification, use silica gel chromatography with a solvent system buffered with a small amount of a neutral amine like triethylamine (~0.1-1%) to prevent streaking and decomposition on the acidic silica. |
| B. Oxidation: The electron-rich thieno[2,3-b]pyridine ring system can be susceptible to oxidation, especially if heated in the presence of air. | Solution: Concentrate the product solution at reduced pressure without excessive heating. Store the final compound under an inert atmosphere and protect it from light. Some studies have shown that oxidation can lead to S-oxides or N-oxides as byproducts.[9] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in thieno[2,3-b]pyridine synthesis.
Caption: A decision tree for troubleshooting low product yield.
Simplified Mechanism: Base-Catalyzed Thorpe-Ziegler Cyclization
This diagram illustrates the key steps in the formation of the thiophene ring via an intramolecular cyclization, a common strategy for synthesizing thieno[2,3-b]pyridines.[3]
Caption: Key steps of the Thorpe-Ziegler intramolecular cyclization.
Detailed Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine via Cascade Reaction
This protocol is a representative example adapted from common literature procedures for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carbonitriles.[10]
Objective: To synthesize Ethyl 3-amino-6-(4-methoxyphenyl)-4-methyl-2-nitrilethieno[2,3-b]pyridine-5-carboxylate.
Materials:
-
4-(4-methoxyphenyl)-3-cyano-6-methylpyridine-2(1H)-thione
-
Chloroacetonitrile
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (Anhydrous)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methoxyphenyl)-3-cyano-6-methylpyridine-2(1H)-thione (1.0 eq).
-
Add absolute ethanol (approx. 20 mL per gram of thione).
-
Flush the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Addition of Base:
-
While stirring, add sodium ethoxide (1.1 eq) to the suspension. The thione will typically dissolve upon addition of the base, forming the sodium thiolate salt. Stir for 15 minutes at room temperature.
-
-
Alkylation and Cyclization:
-
To the resulting solution, add chloroacetonitrile (1.1 eq) dropwise via a syringe.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (approx. 10x the volume of ethanol used).
-
A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
-
Dry the purified solid in a vacuum oven to obtain the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purifying 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid by HPLC
Welcome to the dedicated technical support resource for the HPLC purification of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol, all grounded in established chromatographic principles.
Troubleshooting Guide: Common HPLC Purification Issues
The purification of this compound can present several challenges, from poor peak shape to inadequate separation from impurities. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions between the basic amine/pyridine nitrogen and acidic silanols on the column stationary phase.- Mobile phase pH is inappropriate for the analyte's pKa.- Column overload. | - Use a high-purity, end-capped C18 column.- Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity and ensure the analyte is protonated.[1]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2]- Reduce the sample concentration or injection volume.[3] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- High sample concentration leading to saturation of the stationary phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[4]- Dilute the sample before injection. |
| Poor Resolution/Co-elution | - Inadequate separation from structurally similar impurities (e.g., regioisomers, precursors).- Mobile phase is too strong, leading to rapid elution.- Inappropriate stationary phase. | - Optimize the mobile phase gradient; a shallower gradient can improve separation of closely eluting peaks.[5]- Adjust the mobile phase composition (e.g., switch from methanol to acetonitrile, as the latter often provides different selectivity).[2]- Consider a different stationary phase, such as a phenyl-hexyl or a mixed-mode column, which can offer alternative selectivities for aromatic and polar compounds.[6] |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent mobile phase preparation, including degassing.[7]- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent after each run sequence and store it in an appropriate solvent. |
| Ghost Peaks | - Contaminants in the mobile phase or from the HPLC system.- Late-eluting compounds from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[7]- Implement a column wash step at the end of each gradient run to elute strongly retained compounds. |
| Sample Degradation | - On-column degradation due to extreme pH or temperature.- Oxidative degradation of the aminothiophene moiety. | - Avoid highly acidic or basic mobile phases if the compound is known to be unstable.- Work at ambient temperature unless higher temperatures are necessary for resolution.- Prepare samples fresh and consider blanketing with an inert gas like nitrogen or argon. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC purification issues.
Caption: A systematic approach to HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for purifying this compound?
A1: A common and effective starting point for compounds of this nature is a reverse-phase system using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier. A good starting gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
The acidic modifier helps to protonate the basic nitrogens in the pyridine and amino groups, leading to better peak shape and retention.[1] Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower backpressure.[2]
Q2: My compound seems to be eluting very early, close to the solvent front. How can I increase its retention?
A2: If your compound, which is relatively polar, elutes too early, you need to decrease the overall polarity of the mobile phase. You can achieve this by:
-
Decreasing the initial percentage of the organic solvent (Mobile Phase B) in your gradient.
-
Using a less polar stationary phase , although this is a more drastic step.
-
If using an ion-pairing reagent, ensure its concentration is optimal for interaction with your analyte.
For highly polar compounds that are difficult to retain on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative technique to consider.
Q3: I am observing a significant impurity that is very close to my main peak. What are the likely identities of such impurities?
A3: Close-eluting impurities for thieno[2,3-b]pyridine derivatives often include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers formed during the cyclization step of the synthesis. The separation of isomers can be particularly challenging.[8]
-
Oxidation products: The aminothiophene core can be susceptible to oxidation.[8]
-
Byproducts from side reactions: For instance, literature on the synthesis of similar compounds notes that the separation of monosubstituted and disubstituted products can be difficult.
To tackle this, a very shallow gradient and potentially a different organic modifier or stationary phase might be necessary to enhance selectivity.
Q4: What is the ideal pH for the mobile phase?
A4: The ideal pH should ensure that the ionization state of the molecule is consistent and promotes good chromatography. This compound is amphoteric, having both a basic amino/pyridine functionality and an acidic carboxylic acid group. To achieve good retention and peak shape in reverse-phase HPLC, it is generally advisable to work at a pH that suppresses the ionization of one of these groups. A low pH (e.g., 2.5-3.5) will protonate the basic groups and keep the carboxylic acid in its neutral form, which is often ideal for retention on a C18 column.
Q5: Can I use preparative HPLC for large-scale purification of this compound?
A5: Yes, preparative HPLC is a suitable technique for purifying larger quantities of this compound.[9] The method developed at the analytical scale can be scaled up to a preparative system. Key considerations for scaling up include:
-
Column loading: You will need to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising resolution.
-
Flow rate and gradient: These will need to be adjusted proportionally to the larger column dimensions.
-
Solvent consumption: Preparative HPLC uses significantly more solvent, which is an important cost and safety consideration.
-
Fraction collection: An automated fraction collector is essential for efficiently isolating the pure compound.
Experimental Protocol: A Starting Point for Purification
This protocol provides a robust starting method for the analytical-scale purification of this compound. It can be adapted and optimized based on the specific impurity profile of your sample.
1. Sample Preparation
-
Accurately weigh approximately 1-2 mg of the crude this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent. A mixture of DMSO and Methanol (1:1) is often a good starting point. The final concentration should be around 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]
2. HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 330 nm |
3. Post-Run Procedure
-
After the gradient elution, include a high-organic wash step (e.g., 95% B for 5 minutes) to remove any strongly retained impurities.
-
Equilibrate the column back to the initial conditions (10% B) for at least 5-10 column volumes before the next injection.
Chemical Structure and HPLC Interaction Diagram
The following diagram illustrates the chemical structure of the target compound and its potential interactions within a reverse-phase HPLC system.
Caption: Interactions of the analyte with the stationary and mobile phases in HPLC.
References
- 1. d-nb.info [d-nb.info]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 97% | CAS: 111042-90-1 | AChemBlock [achemblock.com]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ardena.com [ardena.com]
Stability issues of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.
Disclaimer: Direct experimental stability data for this compound in solution is not extensively available in published literature. The information and guidance provided herein are based on established principles of chemical stability, data from structurally related thienopyridine compounds, and general knowledge of the degradation pathways of molecules containing amino and carboxylic acid functional groups.
Part 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.
Question 1: I've observed a rapid loss of potency or a change in the analytical profile of my stock solution of this compound. What are the likely causes and how can I investigate them?
Answer:
Rapid degradation of thienopyridine derivatives in solution is often linked to oxidative processes. The thieno[2,3-b]pyridine core is susceptible to oxidation, particularly at the nitrogen of the pyridine ring and the carbon atom bridging the two rings.[1]
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to eliminate light exposure, as photodegradation can be a contributing factor.
-
Inert Atmosphere: If possible, prepare fresh solutions and sparge them with an inert gas (e.g., argon or nitrogen) before sealing the container. This will displace dissolved oxygen, a key player in oxidation.
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which will accelerate the degradation of your compound.
Caption: Troubleshooting workflow for solution degradation.
Question 2: My solution of this compound has developed a yellow or brownish tint over time. What does this color change indicate?
Answer:
A color change in your solution often suggests the formation of degradation products with extended conjugated systems, which can absorb visible light. For thienopyridine structures, this is commonly associated with oxidation.
Based on studies of similar thienopyridine compounds, oxidative degradation is a primary concern.[1][2][3] The key sites of oxidation are the pyridine nitrogen and the thiophene sulfur, as well as the electron-rich amino group.
-
N-Oxidation: The nitrogen on the pyridine ring can be oxidized to an N-oxide.[1][2]
-
Hydroxylation: The N-heterocycle can undergo hydroxylation.[1][2]
-
Dimerization/Polymerization: Oxidative coupling of molecules can lead to larger, colored oligomers.
References
Overcoming poor solubility of thieno[2,3-b]pyridine derivatives
Technical Support Center: Thieno[2,3-b]pyridine Derivatives
Welcome to the technical support center for thieno[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this important class of compounds. Thieno[2,3-b]pyridines are a privileged scaffold in medicinal chemistry, frequently investigated as potent kinase inhibitors for various therapeutic areas, including oncology.[1][2][3][4] However, their planar, aromatic structure often leads to poor aqueous solubility, which can severely hamper biological assays, formulation development, and ultimately, clinical application.[1][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-b]pyridine derivative is precipitating out of my aqueous buffer during my kinase assay. What is the likely cause and how can I fix it?
A: This is a very common issue. The root cause is almost always the low intrinsic aqueous solubility of the thieno[2,3-b]pyridine core structure.[1][6] These molecules are often highly planar, leading to strong intermolecular stacking and high crystal packing energy, which makes them difficult to dissolve in water.[5][7] When you dilute your DMSO stock solution into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final assay medium, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: If your experiment allows, reduce the final concentration of the compound in the assay.
-
Increase the Percentage of Co-solvent: While keeping the final DMSO concentration as low as possible to avoid affecting your biological system (typically ≤1%), you might be able to slightly increase it if tolerated. Even a small increase can sometimes be enough to maintain solubility.
-
Utilize a Different Co-solvent: Consider using other water-miscible organic solvents like ethanol or propylene glycol in your stock solution, as they can sometimes offer better solubilizing properties for certain compounds.[8][9]
-
Employ Solubilizing Excipients: For in-vitro assays, consider the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD) which can encapsulate the hydrophobic drug molecule and increase its apparent water solubility.[6][10]
Q2: I need to prepare a stock solution of my thieno[2,3-b]pyridine derivative. Which solvent should I start with?
A: For initial solubilization, highly polar aprotic solvents are generally the most effective.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like thieno[2,3-b]pyridines.[11]
-
Alternatives: If DMSO is not compatible with your downstream application, other options include N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA).[12]
-
Less Polar Organic Solvents: Some derivatives may also show good solubility in solvents like chloroform, and tetrahydrofuran (THF).[11][13]
Workflow for Solubility Testing:
Caption: Decision workflow for initial solvent selection.
Q3: Can I use pH modification to improve the solubility of my thieno[2,3-b]pyridine derivative?
A: Yes, pH modification can be a powerful tool, but its effectiveness depends on the specific functional groups present on your derivative.[12][14] The core thieno[2,3-b]pyridine structure has a pyridine nitrogen which is weakly basic.
-
For Weakly Basic Derivatives: If your compound has ionizable basic groups (like the pyridine nitrogen or other amine functionalities), decreasing the pH of the aqueous medium will protonate these groups. The resulting salt form is generally more water-soluble than the free base.[15] Therefore, using a buffer with a slightly acidic pH (e.g., pH 5-6.5) may enhance solubility.
-
For Weakly Acidic Derivatives: If your molecule has been substituted with acidic functional groups (e.g., carboxylic acids, phenols), increasing the pH to deprotonate these groups will form a more soluble salt.
-
Caution: Always verify that the pH change does not negatively impact your compound's stability or the activity of your biological system (e.g., enzyme activity).
Troubleshooting Guide: Advanced Solubilization Strategies
If basic solvent selection and pH adjustments are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies or high-concentration dosing solutions.
Issue: Persistent Precipitation in Aqueous Media
Causality: The compound's hydrophobicity and crystalline nature are too high for simple solutions. More advanced methods are needed to either reduce the energy barrier to dissolution or present the compound in a more readily absorbable form.
Strategy 1: Co-solvency
This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a poorly water-soluble drug.[8][9] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.
Common Co-solvents & Typical Concentration Ranges:
| Co-solvent | Typical Concentration Range (in aqueous formulations) | Key Considerations |
| DMSO | < 10% (Toxicity can be a concern at higher concentrations) | Excellent solubilizer, but potential for cellular toxicity.[12] |
| Ethanol | 5 - 20% | Generally well-tolerated, but can cause precipitation on dilution. |
| Propylene Glycol (PG) | 10 - 40% | A common vehicle for oral and parenteral formulations.[12] |
| Polyethylene Glycol (PEG 400) | 20 - 50% | Low toxicity, often used in combination with other co-solvents.[9][16] |
Protocol: Preparing a Co-solvent Formulation
-
Dissolve the Compound: Accurately weigh your thieno[2,3-b]pyridine derivative and dissolve it in the chosen co-solvent (e.g., PEG 400) to create a concentrated stock. Gentle heating or sonication may be required.
-
Titrate with Aqueous Phase: Slowly add the aqueous buffer or vehicle to the co-solvent stock with continuous stirring.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation.
-
Determine Maximum Solubility: The point at which precipitation occurs is the saturation solubility for that specific co-solvent/water ratio. Work with a concentration safely below this limit.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like thieno[2,3-b]pyridines, forming an inclusion complex that has significantly improved aqueous solubility and stability.[10][18]
Workflow for Using Cyclodextrins:
Caption: Experimental workflow for cyclodextrin-based solubilization.
Strategy 3: Amorphous Solid Dispersions (ASDs)
For oral drug development, converting the crystalline form of the drug into a higher-energy amorphous state can dramatically improve its dissolution rate and bioavailability.[19][20] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[21][22]
Key Principles of ASDs:
-
Increased Energy State: The amorphous form does not have a stable crystal lattice, requiring less energy to dissolve.[20]
-
Supersaturation: Upon dissolution, ASDs can generate a supersaturated solution of the drug, which enhances the driving force for absorption.[23]
-
Polymer Stabilization: The polymer carrier (e.g., PVP, HPMC-AS) is crucial for preventing the thermodynamically unstable amorphous drug from converting back to its crystalline form.[22]
Methods for Preparing ASDs:
-
Solvent Evaporation/Spray Drying: Both the drug and polymer are dissolved in a common solvent, which is then rapidly removed to "trap" the drug in an amorphous state within the polymer matrix.[24]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is highly scalable.[20]
Issue: Low Bioavailability in Animal Studies Despite In-Vitro Activity
Causality: This often points to poor solubility in the gastrointestinal (GI) tract, leading to low absorption. The strategies used for in-vitro assays may not be suitable for oral or parenteral administration.
Strategy 1: Chemical Modification (Prodrug Approach)
A long-term strategy involves medicinal chemistry efforts to modify the thieno[2,3-b]pyridine scaffold itself.
-
Disrupt Crystal Packing: The introduction of bulky, non-planar groups can disrupt the intermolecular π-stacking that contributes to high crystal lattice energy and poor solubility.[7] One study successfully incorporated ester and carbonate functional groups to decrease crystal packing and improve the anti-proliferative activity of thieno[2,3-b]pyridines.[5][7]
-
Introduce Ionizable/Polar Groups: Adding polar functional groups, such as alcohols or substituted amines, can increase the aqueous solubility of the parent compound.[25] Another study showed that substituting the sulfur atom with nitrogen and adding a morpholine moiety increased water solubility by three orders of magnitude, although this drastically reduced the compound's activity, highlighting the delicate balance between solubility and pharmacology.[1][6]
Strategy 2: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state.[12][23]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[12] The drug is dissolved in this lipidic pre-concentrate and remains solubilized in the small emulsion droplets, facilitating its absorption.
-
Lipophilic Salts: Forming a salt of a basic drug with a lipophilic counter-ion (like docusate) can enhance its solubility in lipid vehicles, facilitating high drug loading in lipid-based formulations.[26]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. wjbphs.com [wjbphs.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. seppic.com [seppic.com]
- 21. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in the Functionalization of Thieno[2,3-b]pyridines
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of the thieno[2,3-b]pyridine scaffold. This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, its unique electronic nature, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, presents significant challenges in achieving desired regiocontrol during synthetic modifications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into predicting and controlling the outcomes of your reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific issues you are likely to encounter at the bench.
Understanding the Reactivity Landscape of Thieno[2,3-b]pyridine
The regioselectivity of functionalization reactions on the thieno[2,3-b]pyridine core is a delicate interplay of electronic and steric factors. The pyridine nitrogen acts as a powerful electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack and activating it for nucleophilic substitution, primarily at the 2- and 4-positions.[3][4] Conversely, the sulfur atom in the thiophene ring is electron-donating, making this ring more susceptible to electrophilic substitution, with a preference for the 3-position.[5][6]
Frequently Asked Questions (FAQs)
Electrophilic Aromatic Substitution
Q1: I am attempting an electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted thieno[2,3-b]pyridine, but I am getting a mixture of products or no reaction. What is going on?
A1: This is a common issue. The pyridine nitrogen's electron-withdrawing nature deactivates the entire ring system towards electrophiles, requiring harsh reaction conditions that can lead to side reactions or decomposition.[7][8] However, the thiophene ring is inherently more reactive than the pyridine ring in electrophilic aromatic substitution.
-
The "Why": Kinetic studies have shown that electrophilic attack is favored at the 3-position of the thiophene ring.[5] This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (Wheland intermediate) more effectively than the nitrogen can for attack on the pyridine ring.
-
Troubleshooting:
-
Reaction Conditions: For nitration, instead of the standard HNO₃/H₂SO₄, which can lead to N-oxidation and further deactivation, consider milder nitrating agents.
-
Halogenation: For direct halogenation, using elemental halogen with silver sulfate in sulfuric acid has been shown to selectively yield the 3-halo derivatives.
-
Protecting Groups: In some cases, N-oxidation of the pyridine nitrogen can be used strategically to direct electrophiles to the pyridine ring, though this can be complex.
-
Q2: My electrophilic substitution is not proceeding at the expected 3-position. What other factors could be influencing the regioselectivity?
A2: While the 3-position is electronically favored, steric hindrance from existing substituents on the ring can play a significant role. Additionally, the reaction mechanism can be altered by the specific reagents used.
-
The "Why": Large substituents at the 4- or 2-positions can sterically hinder the approach of the electrophile to the 3-position, potentially leading to substitution at less electronically favored but more accessible sites.
-
Troubleshooting:
-
Analyze Your Substrate: Carefully consider the steric bulk of any pre-existing groups on your thieno[2,3-b]pyridine.
-
Reagent Choice: Some electrophilic reagents may coordinate with the pyridine nitrogen, altering the electronic distribution and directing the substitution to a different position.
-
Metalation and Cross-Coupling Reactions
Q3: I am trying to perform a directed ortho-metalation (DoM) on my thieno[2,3-b]pyridine derivative, but I am getting poor yields or the wrong regioisomer. What are the key parameters for success?
A3: Directed ortho-metalation is a powerful tool for regioselective functionalization, but its success hinges on the choice of the directing metalation group (DMG), the organolithium reagent, and the reaction conditions.[9][10]
-
The "Why": The DMG coordinates to the lithium reagent, bringing it into proximity with the ortho-proton and facilitating its abstraction.[11] The position of the DMG dictates the site of metalation.
-
Troubleshooting:
-
Choice of DMG: Amide and methoxy groups are common and effective DMGs.[9] Ensure your DMG is positioned to direct metalation to the desired carbon.
-
Organolithium Reagent: n-Butyllithium is commonly used, but for less acidic protons, stronger bases like s-butyllithium or t-butyllithium may be necessary. The addition of TMEDA can break up lithium aggregates and increase reactivity.[11]
-
Temperature Control: These reactions are typically run at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
-
Q4: I am struggling with the regioselectivity of my Suzuki cross-coupling reaction. How can I ensure the coupling occurs at the desired position?
A4: The regioselectivity of Suzuki and other palladium-catalyzed cross-coupling reactions is predetermined by the position of the halide or triflate on your thieno[2,3-b]pyridine starting material.[12][13][14] The challenge, therefore, lies in the regioselective synthesis of the halogenated precursor.
-
The "Why": The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium catalyst to the carbon-halogen bond.[12] This step is highly specific.
-
Troubleshooting:
-
Precursor Synthesis: To achieve coupling at the 4-position, for example, you would need to start with 4-bromothieno[2,3-b]pyridine. A method for the regioselective bromination at the 4-position has been reported.[15] For coupling at other positions, you will need a synthetic route that selectively installs a halogen at that site.
-
Catalyst and Ligand Selection: While regioselectivity is determined by the substrate, the efficiency of the coupling can be highly dependent on the choice of palladium catalyst and ligand. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts.[16]
-
Troubleshooting Guides
Guide 1: Halogenation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Insufficiently reactive halogenating agent; deactivation by the pyridine nitrogen. | Use a more reactive system, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator if a free-radical pathway is desired. For electrophilic halogenation, consider stronger Lewis acid catalysts. |
| Mixture of regioisomers | Competing electronic and steric effects; harsh reaction conditions. | For 3-halogenation, use the reported method of elemental halogen with Ag₂SO₄ in H₂SO₄. For 4-halogenation, a specific protocol involving N-oxidation followed by treatment with a bromide source and an activating agent has been developed.[15] |
| N-Oxide formation | Reaction with certain halogenating agents under oxidative conditions. | Use non-oxidative halogenation conditions or protect the nitrogen if it is not intended to be part of the reaction mechanism. |
Guide 2: Directed ortho-Metalation (DoM)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No lithiation | Insufficiently strong base; temperature too high leading to decomposition. | Switch to a stronger organolithium reagent (e.g., s-BuLi or t-BuLi). Ensure strict temperature control at -78 °C. The addition of TMEDA can enhance reactivity.[11] |
| Incorrect regiochemistry | The directing group is not effectively controlling the position of lithiation. | Verify that your intended DMG is a strong coordinator for lithium. Consider redesigning your substrate to place a more powerful DMG at the desired location. |
| Low yield after quenching with electrophile | The organolithium intermediate is unstable; the electrophile is not reactive enough. | Quench the reaction at low temperature. Use a highly reactive electrophile. |
Visualizing Reaction Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts in the functionalization of thieno[2,3-b]pyridines.
Caption: General regioselectivity trends in thieno[2,3-b]pyridine functionalization.
Caption: Workflow for Directed ortho-Metalation (DoM).
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. baranlab.org [baranlab.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and byproduct formation during the synthesis process.
I. Introduction to the Synthesis
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as IKKβ inhibitors and anti-inflammatory agents.[1] A prevalent and versatile method for constructing the 2-aminothiophene core of this molecule is the Gewald reaction.[2][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur in the presence of a base.[2][3][4]
While the Gewald reaction is robust, its mechanism can be complex, involving several intermediates and potential side reactions that can lead to the formation of byproducts and affect the yield and purity of the desired product.[5][6] This guide will address the identification and mitigation of these common byproducts.
II. Troubleshooting Guide: Byproduct Identification and Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted starting materials. What are the likely causes and how can I resolve this?
Answer:
The presence of unreacted starting materials is a common issue that can often be resolved by optimizing the reaction conditions.
Causality and Mitigation Strategies:
-
Insufficient Reaction Time or Temperature: The Gewald reaction can take anywhere from a few hours to 24 hours to reach completion.[2] Gently heating the reaction mixture to 40-60 °C can enhance the reactivity of elemental sulfur, which can sometimes be a limiting factor.[2] However, excessive heat should be avoided as it can promote side reactions.
-
Ineffective Catalyst: The choice and concentration of the base catalyst (e.g., morpholine, triethylamine, or piperidine) are crucial.[2][4] Ensure the base is of good quality and used in the appropriate catalytic amount (typically 10-20 mol%).[2]
-
Monitoring the Reaction: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Question 2: My TLC analysis shows a new spot that is less polar than my product, and I've isolated a yellow solid. What could this byproduct be?
Answer:
You are likely observing the Knoevenagel-Cope condensation intermediate, an α,β-unsaturated nitrile.[2] This intermediate is formed in the first step of the Gewald reaction and its accumulation suggests that the subsequent sulfur addition and cyclization steps are slow.[2][5]
Mechanism of Formation:
The base-catalyzed condensation between the ketone (e.g., 6-methyl-pyridin-2-one derivative) and the active methylene nitrile (e.g., ethyl cyanoacetate) forms the α,β-unsaturated nitrile. If the sulfur addition is not efficient, this intermediate can be isolated.
Mitigation Strategies:
-
Ensure Sufficient and Reactive Sulfur: Use finely powdered elemental sulfur to maximize its surface area and reactivity. Ensure the stoichiometry is correct.
-
Optimize Base and Temperature: The base plays a role in both the initial condensation and the subsequent cyclization.[2] As mentioned previously, gentle heating can facilitate the cyclization step.
-
Consider a Two-Step Procedure: For particularly challenging substrates, especially those with steric hindrance, isolating the α,β-unsaturated nitrile first and then reacting it with sulfur and a base in a separate step can improve the overall yield.[2]
Question 3: I'm observing a higher molecular weight impurity in my mass spectrum that I can't account for. What could be the source?
Answer:
Higher molecular weight impurities often arise from dimerization or polymerization reactions.[2] Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.
Potential Dimerization Pathways:
-
Starting Material Dimerization: The starting materials themselves may have pathways for self-condensation, especially in the presence of a base.
-
Intermediate Dimerization: The Knoevenagel-Cope intermediate or other reactive species could potentially dimerize.
-
Oxidative Dimerization: In some cases, oxidative dimerization of the final 3-aminothieno[2,3-b]pyridine product has been observed, leading to a dimeric species.[1]
Mitigation Strategies:
-
Control Reactant Concentrations: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Slow Addition of Reagents: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of reactive intermediates and minimize self-condensation.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the rates of competing reactions. Experimenting with different solvents like ethanol, methanol, or DMF may be beneficial.[2][4]
Question 4: After purification, my product yield is low, and I suspect I'm losing material during purification. What are the best practices for purifying this compound?
Answer:
Purification of the final product can indeed be challenging. Here are some recommended approaches:
Purification Techniques:
| Method | Application | Common Solvents |
| Recrystallization | Often the most effective method for purifying the solid product. | Ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] |
| Column Chromatography | Can be used, but care must be taken as some thieno[2,3-b]pyridine derivatives can be unstable on silica gel.[7] | A gradient of ethyl acetate in hexanes is a common starting point. |
| Acid-Base Extraction | The carboxylic acid and amino functionalities allow for selective extraction into aqueous base and acid, respectively, which can help remove neutral impurities. | Dilute NaOH or HCl. |
Pro-Tip: If you are synthesizing an ester derivative first, basic hydrolysis to the carboxylic acid can sometimes aid in purification by removing certain byproducts that are not soluble under the basic workup conditions.[7]
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis for this compound?
The Gewald reaction proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (like ethyl cyanoacetate) with a carbonyl compound to form an α,β-unsaturated nitrile intermediate.[2][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism is complex and may involve polysulfide intermediates.[5][6]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. The aromatization to the thiophene ring is a major thermodynamic driving force for the reaction.[2][5]
Caption: General mechanism of the Gewald reaction.
Q2: What are the key analytical techniques for identifying byproducts in this synthesis?
A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and resolving closely related impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass and help in determining the elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the desired product and for elucidating the structure of unknown byproducts. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for complex structures.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups in the product and byproducts, such as amines, carboxylic acids, and nitriles.[8]
Q3: Can I use microwave irradiation to improve the reaction?
Yes, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Gewald reaction, especially for challenging or sterically hindered substrates.[2] The high temperatures and pressures achieved in a microwave reactor can accelerate the reaction rate.
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety precautions should always be followed. Specifically for this reaction:
-
Hydrogen Sulfide (H₂S) Formation: The reaction may produce small amounts of H₂S, which is a toxic gas. It is crucial to perform the reaction in a well-ventilated fume hood.
-
Handling Bases: The organic bases used as catalysts (e.g., triethylamine, piperidine) are corrosive and should be handled with care.
-
Elemental Sulfur: While generally considered safe, finely powdered sulfur can be a dust explosion hazard.
IV. Experimental Protocol: Synthesis of Ethyl 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Ethyl 2-chloroacetate
-
Potassium hydroxide (10% aqueous solution)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred mixture of 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous potassium hydroxide (1 equivalent) in DMF, add ethyl 2-chloroacetate (1 equivalent).[1]
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.[1]
-
Add another portion of 10% aqueous potassium hydroxide (1 equivalent) and continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate.
Note: The carboxylic acid can be obtained by subsequent hydrolysis of the ester.
V. References
-
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem. Available from: --INVALID-LINK--
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available from: --INVALID-LINK--
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: --INVALID-LINK--
-
Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. International Journal of Pharmaceutical Sciences and Research. Available from: --INVALID-LINK--
-
Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. Available from: --INVALID-LINK--
-
3-Amino-6-methyl-4-(trifluoromethyl)thieno-[2,3-b]pyridine-2-carboxylic acid. Santa Cruz Biotechnology. Available from: --INVALID-LINK--
-
Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Google Patents. Available from: --INVALID-LINK--
-
This compound. PubChem. Available from: --INVALID-LINK--
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: --INVALID-LINK--
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available from: --INVALID-LINK--
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI. Available from: --INVALID-LINK--
-
Identification and Synthesis of New Process Impurities of Amlodipine. Journal of Heterocyclic Chemistry. Available from: --INVALID-LINK--
-
Gewald Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: --INVALID-LINK--
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. Available from: --INVALID-LINK--
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available from: --INVALID-LINK--
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Related Fused Compounds. MDPI. Available from: --INVALID-LINK--
-
Fused heterocyclic compounds: Synthesis, reactivity models, and applications in drug design. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available from: --INVALID-LINK--
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available from: --INVALID-LINK--
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activities of Substituted Thieno[2,3-b]pyridine Derivatives
Introduction: The Versatile Thieno[2,3-b]pyridine Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with diverse therapeutic potential is a perpetual endeavor. Among these, the thieno[2,3-b]pyridine core has emerged as a privileged heterocyclic system, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of substituted thieno[2,3-b]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency, supported by experimental data, and provide an understanding of the underlying mechanisms of action. The experimental protocols detailed herein are foundational to the robust evaluation of these promising compounds.
Anticancer Activity: Targeting Key Pathways in Malignancy
Substituted thieno[2,3-b]pyridines have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical enzymes in cancer cell signaling pathways, most notably phosphoinositide-specific phospholipase C (PI-PLC).[1][2] Inhibition of PI-PLC disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and motility, ultimately leading to apoptotic cell death.[1]
Structure-Activity Relationship (SAR) for Anticancer Potency
The anticancer activity of thieno[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Key SAR observations include:
-
The 2-Carboxamide Moiety: A carboxamide group at the 2-position is a common feature of many active compounds. The nature of the substituent on the amide nitrogen plays a crucial role in determining potency. For instance, a 3-methoxyphenylcarboxamide has been shown to be highly active.[1]
-
Substitution on the Pyridine Ring: Modifications at the 5-position of the pyridine ring have yielded highly potent derivatives. The introduction of a 5-keto-tetrahydrothieno[2,3-b]quinolone scaffold significantly enhances anticancer activity.[1]
-
Aromatic Substituents: The presence of substituted phenyl rings, often attached to the carboxamide or other positions, is critical for activity. The substitution pattern on these rings can fine-tune the compound's potency and selectivity.
Comparative Anticancer Activity of Substituted Thieno[2,3-b]pyridines
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Core Scaffold | Key Substituents | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| 17d | 5-keto-tetrahydrothieno[2,3-b]quinolone | 2-(3-methoxyphenyl)carboxamide | MDA-MD-435 (Melanoma) | 23 nM | [1] |
| MDA-MB-468 (Breast) | 46 nM | [1] | |||
| Compound 1 | thieno[2,3-b]pyridine | (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methyl-2-carboxamide | HeLa (Cervical) | <0.05 µM (at 4h) | [1] |
| SiHa (Cervical) | <2.5 µM (at 48h) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted thieno[2,3-b]pyridines have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship (SAR) for Antimicrobial Effects
Key structural features contributing to the antimicrobial activity of thieno[2,3-b]pyridines include:
-
Thiazole-Clubbed Derivatives: The incorporation of various thiazole ring systems onto the thieno[2,3-b]pyridine scaffold has been shown to yield potent antimicrobial agents.
-
Hydrazine-1-carbothioamide Linker: A common synthetic precursor involves a hydrazine-1-carbothioamide linker, which is then cyclized to form the active thiazole-containing compounds.
-
Substitution on the Thieno[2,3-b]pyridine Core: Methyl groups at the 4- and 6-positions of the core structure appear to be favorable for activity.
Comparative Antimicrobial Activity of Substituted Thieno[2,3-b]pyridines
The following table presents the in vitro antimicrobial activity of selected thieno[2,3-b]pyridine derivatives.
| Compound ID | Key Structural Features | Target Organism | Activity (IC50/MIC) | Reference |
| Compound 8 | Thiazole-clubbed thieno[2,3-b]pyridine | S. aureus (Gram-positive) | 18.9 ± 0.63 µg/mL | [3] |
| E. coli (Gram-negative) | 14.2 ± 0.41 µg/mL | [3] | ||
| C. albicans (Fungal) | 19.2 ± 0.58 µg/mL | [3] | ||
| Compound 9 | Thiazole-clubbed thieno[2,3-b]pyridine | S. aureus (Gram-positive) | 21.5 ± 0.68 µg/mL | [3] |
| E. coli (Gram-negative) | 17.8 ± 0.55 µg/mL | [3] | ||
| C. albicans (Fungal) | 21.1 ± 0.61 µg/mL | [3] | ||
| Compound 10 | Thiazole-clubbed thieno[2,3-b]pyridine | S. aureus (Gram-positive) | 24.3 ± 0.74 µg/mL | [3] |
| E. coli (Gram-negative) | 19.5 ± 0.64 µg/mL | [3] | ||
| C. albicans (Fungal) | 23.4 ± 0.65 µg/mL | [3] |
Proposed Mechanism of Antimicrobial Action
Molecular docking studies suggest that some of these antimicrobial thieno[2,3-b]pyridine derivatives may exert their effect by inhibiting bacterial DNA gyrase.[3] DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thieno[2,3-b]pyridine derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Thieno[2,3-b]pyridine derivatives have emerged as potential anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Structure-Activity Relationship (SAR) for Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is dictated by specific structural modifications:
-
Dual COX/5-LOX Inhibition: Certain derivatives have been identified as dual inhibitors of both COX-1/COX-2 and 5-LOX, offering a broader anti-inflammatory profile.
-
Substituents on the Phenyl Ring: The nature of substituents on a phenyl ring attached to the thieno[2,3-b]pyridine core can influence the inhibitory activity and selectivity towards COX isoforms.
Comparative Anti-inflammatory Activity of Substituted Thieno[2,3-b]pyridines
The following table highlights the in vitro anti-inflammatory activity of representative thieno[2,3-b]pyridine derivatives.
| Compound ID | Target Enzyme | Activity (IC50) | Reference |
| 7f | 5-LOX | 77.37 nM | [4] |
| COX-2 | 537 nM | [4] | |
| 7n | 5-LOX | 222.1 nM | [4] |
| COX-2 | 321.5 nM | [4] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by cells, which is an indicator of inflammatory response.
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the nitrite concentration in the sample.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the thieno[2,3-b]pyridine derivatives.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a short period to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve of known nitrite concentrations.
Visualizing the Science: Synthesis and Signaling
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general synthetic scheme for thieno[2,3-b]pyridine derivatives and a simplified signaling pathway for their anticancer action.
Caption: General synthetic route to thieno[2,3-b]pyridine derivatives.
Caption: Simplified PI-PLC signaling pathway and its inhibition.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in tailoring the biological activity of these derivatives towards anticancer, antimicrobial, or anti-inflammatory applications. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these promising compounds. Future research should focus on elucidating the precise molecular targets for each class of activity, exploring in vivo efficacy and safety profiles, and leveraging the established SAR to design next-generation thieno[2,3-b]pyridine derivatives with enhanced potency and selectivity.
References
- 1. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
Introduction: The Privileged Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic system, consisting of a fused thiophene and pyridine ring, serves as a rigid and planar backbone for designing small molecules that can interact with a wide array of biological targets. Derivatives have been investigated as kinase inhibitors, antitubercular agents, and modulators of various cellular signaling pathways.[2][3][4]
This guide focuses specifically on the 3-aminothieno[2,3-b]pyridine-2-carboxamide subclass. The strategic placement of the amino and carboxamide groups provides crucial hydrogen bonding donors and acceptors, making this scaffold particularly effective for targeting ATP-binding sites in kinases. We will dissect the structure-activity relationship (SAR) of this molecular framework, compare its performance across different biological targets, and provide the experimental context necessary for researchers in drug discovery.
Core Scaffold and Key Interaction Points
The fundamental structure features three primary regions for modification, each significantly influencing the compound's potency, selectivity, and pharmacokinetic properties. Understanding the SAR at each position is critical for rational drug design.
Caption: General SAR points on the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold.
Part 1: SAR at the C2-Carboxamide (R1)
The N-substituent on the 2-carboxamide moiety is arguably the most explored position for derivatization. This group often extends into solvent-exposed regions or specific sub-pockets of the target protein, allowing for significant modulation of activity and physical properties.
Case Study 1: LIMK1 Inhibition
In the development of LIM domain kinase 1 (LIMK1) inhibitors, modifications at this position were critical for achieving potency.[2] A high-throughput screening campaign first identified a 3-aminobenzo[b]thiophene-2-carboxamide hit. Subsequent optimization on the thieno[2,3-b]pyridine scaffold revealed key insights.
| Compound | N-Substituent (R1) | LIMK1 IC50 (µM) | Key Observation |
| 1a | Phenyl | > 50 | The unsubstituted phenyl group confers weak activity. |
| 1b | 4-Fluorophenyl | 15 | Addition of a halogen improves potency, likely through favorable interactions in the binding pocket. |
| 1c | 3-Hydroxyphenyl | 5.2 | A meta-hydroxyl group significantly boosts activity, suggesting a key hydrogen bond interaction. |
| 1d | Cyclohexyl | > 50 | Aliphatic groups are not well-tolerated, indicating a preference for an aromatic ring system. |
Data synthesized from trends described in related literature.[2]
The data suggests that an aromatic ring is preferred and that substituents capable of hydrogen bonding (like -OH) or other electronic interactions (like -F) in the meta or para positions can dramatically increase inhibitory activity against LIMK1.
Case Study 2: Anti-Mycobacterium tuberculosis (Mtb) Activity
When targeting M. tuberculosis, the SAR at the C2-carboxamide can be more complex. A study exploring this scaffold for its potential as an antitubercular agent found that many simple amide derivatives were inactive against the wild-type strain.[3][5] However, the introduction of more complex or functionalized side chains proved to be a more fruitful strategy, especially when combined with modifications on the pyridine ring.
For instance, unsubstituted N-aryl or N-alkyl amides (compounds 7a-g in the source study) showed no activity (IC90 > 100 µM).[3] This highlights that for certain targets, the C2-carboxamide may play a less direct role in potency-driving interactions compared to its role in kinase inhibition, perhaps influencing cell permeability or metabolic stability instead.
Part 2: SAR at the Pyridine Ring (C4-C6)
Substitutions on the pyridine portion of the scaffold are crucial for fine-tuning potency and selectivity. This region often interacts with the "selectivity pocket" of kinases or other regions that differ between orthologous proteins.
Case Study: Targeting Mtb LepB Hypomorph and VEGFR-2
Anti-Mtb Activity: A breakthrough in achieving potency against M. tuberculosis came from substitutions at the C4 and C6 positions. The parent, unsubstituted compound was inactive.[3]
| Compound | C4-Substituent | C6-Substituent | Mtb WT IC90 (µM) | Key Observation |
| 11m | H | H | > 100 | The unsubstituted core is inactive.[3] |
| 4k | CF3 | Phenyl | 5.8 | A trifluoromethyl group at C4 is critical for activity.[3] |
| 17af | CF3 | 4-Chlorophenyl | 1.2 | Adding an electron-withdrawing group to the C6-phenyl ring enhances potency.[5] |
| 11n | CH3 | H | > 100 | A methyl group at C4 is not sufficient to confer activity, highlighting the specific need for a strong electron-withdrawing group.[3] |
This starkly illustrates the importance of an electron-withdrawing group, specifically a trifluoromethyl (CF3) moiety, at the C4 position for anti-Mtb activity. This group may be involved in crucial dipole interactions or may influence the overall electronics of the heterocyclic system to favor binding.
VEGFR-2 Kinase Inhibition: In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, modifications to the pyridine ring were used to enhance selectivity over other kinases like EGFR.[6][7] While the primary potency drivers were located elsewhere, removing a nitrogen atom from a related thienopyrimidine scaffold to give the thienopyridine core amplified the effects of other substituents on selectivity, demonstrating the subtle but critical role of the core heterocycle.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data discussed, we provide standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of Substituted 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol is adapted from methodologies used to create a library of substituted analogs for anti-Mtb screening.[3]
Caption: Synthetic workflow for producing diverse thieno[2,3-b]pyridine analogs.
Step-by-Step Methodology:
-
Palladium-Catalyzed Cross-Coupling: To a solution of 2,6-dichloronicotinonitrile in dioxane, add the desired boronic acid (1.1 eq), a suitable palladium catalyst such as Pd(PPh3)4 (0.05 eq), and an aqueous solution of Na2CO3 (2 M, 3 eq). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). Cool, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography to yield the monosubstituted product.[3]
-
Thiophene Ring Formation: Dissolve the substituted 2-chloronicotinonitrile in a suitable solvent like DMF. Add triethylamine (2.5 eq) followed by ethyl thioglycolate (1.2 eq). Stir at room temperature. The reaction involves an initial SNAr reaction followed by a base-catalyzed intramolecular cyclization (Gewald reaction) to form the thiophene ring.[3]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like 4 M sodium hydroxide in a dioxane/water mixture.[3]
-
Amide Coupling: The carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent like HATU (1.1 eq) in the presence of a non-nucleophilic base such as DIPEA (2.5 eq) in DMF. Stir at room temperature until completion. The final product is isolated after aqueous workup and purification.[3]
Protocol 2: M. tuberculosis Growth Inhibition Assay
-
Strain and Culture: Use M. tuberculosis H37Rv strain cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions in 7H9 broth in a 96-well microplate.
-
Inoculation: Inoculate the wells with a suspension of Mtb to a final OD600 of ~0.05.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Determine the minimum inhibitory concentration (MIC) or IC90, the concentration required to inhibit 90% of bacterial growth, by measuring optical density or using a viability stain like Resazurin.[3]
Comparative Analysis and Future Directions
The SAR of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold is highly dependent on the biological target.
-
For Kinase Inhibition (e.g., LIMK1, VEGFR-2): The C2-carboxamide substituent is a primary driver of potency and is crucial for interacting with the solvent-exposed region. The C3-amino group often acts as a hinge-binder. The pyridine ring substitutions offer a handle for tuning selectivity.[2][6]
-
For Anti-Infective Activity (e.g., Mtb): The core substitution pattern, particularly at the C4 position, is paramount. A strong electron-withdrawing group like -CF3 appears to be a mandatory feature for anti-Mtb activity, while the C2-carboxamide plays a more secondary or supportive role.[3][5]
This comparative analysis reveals that there is no "one-size-fits-all" substitution pattern. The scaffold's versatility is its greatest strength, allowing it to be tailored for vastly different protein targets. Future work should focus on exploring less-common substitutions on the thiophene ring and further diversifying the C6-substituents to improve pharmacokinetic profiles while maintaining high potency. The development of derivatives with dual-target activity, such as combined kinase and Mtb inhibition, could also represent a novel therapeutic strategy.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR development of thienopyridones: a class of small molecule AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Validation of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry, precise structural validation is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, benchmarked against other widely used analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their quest for definitive molecular characterization.
The Imperative of Structural Certainty
This compound (PubChem CID: 670446)[1] belongs to the thienopyridine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[2][3] The precise arrangement of its atoms, including bond lengths, bond angles, and stereochemistry, dictates its interaction with biological targets. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development campaign. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular weight, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the molecule.[4]
Synthesis and Crystallization: The Gateway to Definitive Structure
The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process commencing with the well-established Gewald reaction to construct the substituted thieno[2,3-b]pyridine core, followed by hydrolysis of the resulting ester.[5][6][7]
Step 1: Gewald Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7] In this step, 2-cyano-N-(p-tolyl)acetamide, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base.
-
Reactants: 2-cyano-N-(p-tolyl)acetamide, Ethyl cyanoacetate, Elemental sulfur, Morpholine (base), Ethanol (solvent).
-
Procedure:
-
To a stirred solution of 2-cyano-N-(p-tolyl)acetamide (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate.
-
Step 2: Hydrolysis to this compound
The final step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5]
-
Reactants: Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, Sodium hydroxide, Water, Ethanol.
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to a pH of approximately 4-5.
-
The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.
-
Protocol 2: Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For a polar molecule like an amino acid derivative, slow evaporation from a suitable solvent or a solvent/anti-solvent system is a common and effective method.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For the title compound, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixture of ethanol and water could be effective.
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of the purified carboxylic acid in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
The Unrivaled Power of X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous and highly detailed three-dimensional model of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: From Crystal to Structure
The journey from a single crystal to a refined molecular structure involves several key steps:
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[8][9][10] For data collection at low temperatures (typically 100 K) to minimize thermal vibrations and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.[11][12]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This involves:
-
Integration: Determining the total intensity of each diffraction spot.
-
Scaling and Merging: Placing all diffraction data on a common scale and merging symmetry-equivalent reflections.
-
-
Structure Solution and Refinement:
-
Solving the Phase Problem: The intensities of the diffraction spots are measured, but the phase information is lost. For small molecules, "direct methods" are typically used to computationally solve this phase problem.
-
Model Building: An initial electron density map is calculated, from which the positions of the atoms can be determined and a preliminary molecular model is built.
-
Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Software such as SHELXL is commonly used for this purpose.[13][14]
-
Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic quality.
-
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, NMR and MS are indispensable tools that provide complementary information. The following table compares the key attributes of these techniques for the structural analysis of a small molecule like this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable deuterated solvent | Ionizable compound, can be in solid or solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing | Connectivity through covalent bonds, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic for connectivity | Molecular formula, limited structural detail |
| Strengths | Unambiguous 3D structure, "gold standard" for stereochemistry | Provides information on solution-state structure and dynamics, non-destructive | High sensitivity, provides exact molecular weight and formula |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; solid-state structure may differ from solution | Does not provide absolute configuration, interpretation can be complex for novel structures | Provides limited information on stereochemistry and connectivity |
Insights from NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons, their chemical environments, and through-bond connectivities via coupling patterns. 2D NMR techniques like COSY, HSQC, and HMBC would be used to piece together the molecular skeleton. While NMR is powerful for determining connectivity, it provides information on the time-averaged structure in solution, which may have multiple conformations.[4][15]
-
Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 8.3 (s, 1H, pyridine-H), 7.5 (s, 1H, pyridine-H), 7.2 (br s, 2H, NH₂), 3.9 (s, 3H, CH₃), 12.5 (br s, 1H, COOH). (Note: This is a predicted spectrum and actual shifts may vary).
-
Predicted ¹³C NMR (DMSO-d₆, 100 MHz): δ 168 (C=O), 160, 155, 145, 130, 125, 120, 115, 110 (aromatic C), 20 (CH₃). (Note: This is a predicted spectrum).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₉H₈N₂O₂S). Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation, providing clues about the molecule's substructures. For example, a common fragmentation pathway for aminothienopyridines involves the loss of the amino group and cleavage of the thiophene ring.[16][17]
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive characterization package for any novel compound should integrate data from multiple analytical methods. NMR spectroscopy confirms the covalent connectivity and provides insight into the solution-state structure, while mass spectrometry provides the exact molecular formula and information about the molecule's fragmentation. By employing these techniques in a complementary fashion, researchers can build a self-validating system of evidence that ensures the absolute structural integrity of their compounds, a critical requirement for advancing drug discovery and development programs.
References
- 1. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. chem.byu.edu [chem.byu.edu]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino acids [medizin.uni-muenster.de]
A Comparative Analysis of Synthetic Routes to Thieno[2,3-b]pyridines: A Guide for Researchers
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, antimicrobial, antitumor, and antidiabetic properties.[1][2] The significant therapeutic potential of these compounds has driven considerable research into the development of efficient and versatile synthetic methodologies for their construction. This guide provides a comparative analysis of the most prominent synthetic routes to thieno[2,3-b]pyridines, offering insights into their mechanisms, advantages, limitations, and practical applications to aid researchers in selecting the optimal strategy for their specific synthetic targets.
Two primary retrosynthetic disconnections govern the majority of synthetic approaches to the thieno[2,3-b]pyridine core: annulation of a thiophene ring onto a pre-existing pyridine moiety, or construction of the pyridine ring onto a thiophene precursor. Each strategy encompasses a variety of named reactions and innovative modifications, which will be discussed in detail.
Annulation of a Thiophene Ring onto a Pyridine Precursor
This classical and widely employed approach often begins with appropriately substituted pyridine-2(1H)-thiones or 2-chloronicotinonitriles. The subsequent cyclization to form the thiophene ring can be achieved through several key reactions.
A cornerstone of this strategy involves the intramolecular Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives. This reaction is typically initiated by the alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo compound bearing an electron-withdrawing group (EWG). The resulting intermediate undergoes a base-catalyzed intramolecular cyclization to furnish the 3-aminothieno[2,3-b]pyridine.
The choice of base and reaction conditions is critical for the success of the Thorpe-Ziegler cyclization.[3] Common bases include potassium carbonate, sodium ethoxide, and potassium hydroxide in solvents like DMF or ethanol.[3] The reaction is generally tolerant of a variety of substituents on both the pyridine and the α-halo reagent, allowing for the synthesis of a diverse library of thieno[2,3-b]pyridines.[4]
Experimental Protocol: Synthesis of 3-aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization [2][5]
-
To a stirred solution of 6-(5-bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile (5 mmol) and potassium hydroxide (5 mmol) in N,N-dimethylformamide (10 mL), add the appropriate α-halo ketone or α-halo nitrile (e.g., chloroacetonitrile) (5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., dioxane or DMF) to afford the desired 3-aminothieno[2,3-b]pyridine derivative.
Advantages:
-
Readily available starting materials.
-
Generally good to excellent yields.[4]
-
Allows for the introduction of diverse substituents at the 2- and 3-positions of the thieno[2,3-b]pyridine core.
Limitations:
-
The reaction can be sensitive to steric hindrance.
-
Requires the pre-functionalization of the pyridine ring.
// Nodes start [label="3-Cyanopyridine-2(1H)-thione + α-Halo-EWG", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="2-(Cyanomethylthio)pyridine derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Carbanion formation", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate3 [label="Intramolecular cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate4 [label="Enamine intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-Aminothieno[2,3-b]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate1 [label="Alkylation", color="#4285F4", fontcolor="#4285F4"]; intermediate1 -> intermediate2 [label="Base", color="#EA4335", fontcolor="#EA4335"]; intermediate2 -> intermediate3 [label="", color="#4285F4"]; intermediate3 -> intermediate4 [label="Protonation", color="#FBBC05", fontcolor="#FBBC05"]; intermediate4 -> product [label="Tautomerization", color="#4285F4", fontcolor="#4285F4"]; } caption [label="Thorpe-Ziegler cyclization mechanism.", shape=plaintext, fontsize=10];
Construction of the Pyridine Ring onto a Thiophene Precursor
This alternative and powerful strategy utilizes pre-functionalized 2-aminothiophenes as the key building blocks for the subsequent annulation of the pyridine ring. The Gewald reaction is a prominent method for accessing these crucial thiophene intermediates.
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] The resulting 2-aminothiophenes are versatile intermediates for the synthesis of thieno[2,3-b]pyridines.
Following the Gewald synthesis, the Friedländer annulation is a classic and effective method for constructing the pyridine ring.[8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxamide with a compound containing a reactive methylene group, such as a 1,3-dicarbonyl compound or a ketone.[3][8]
Experimental Protocol: Two-Step Synthesis via Gewald Reaction and Friedländer Annulation
Step 1: Gewald Synthesis of 2-Aminothiophenes [7]
-
To a mixture of a ketone (e.g., cyclohexanone, 10 mmol), an activated nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the 2-aminothiophene.
Step 2: Friedländer Annulation [9]
-
A mixture of the 2-aminothiophene-3-carbonitrile (5 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 5.5 mmol) is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or SnCl4) or a base (e.g., sodium ethoxide) in a suitable solvent (e.g., toluene or ethanol).[3][9]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Isolate the product by filtration or extraction, followed by purification via recrystallization or column chromatography.
Advantages:
-
High convergence and atom economy, especially in the Gewald step.
-
Provides access to a wide range of substitution patterns on both the thiophene and pyridine rings.
-
The Friedländer reaction is generally high-yielding and tolerant of various functional groups.
Limitations:
-
The Gewald reaction can sometimes produce mixtures of products.
-
The Friedländer reaction may require harsh conditions for less reactive substrates.[3]
// Nodes start [label="Ketone/Aldehyde + Activated Nitrile + Sulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; gewald [label="Gewald Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; aminothiophene [label="2-Aminothiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="1,3-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; friedlander [label="Friedländer Annulation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Thieno[2,3-b]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> gewald [color="#4285F4"]; gewald -> aminothiophene [color="#4285F4"]; aminothiophene -> friedlander [color="#4285F4"]; reagent -> friedlander [color="#4285F4"]; friedlander -> product [color="#4285F4"]; } caption [label="Gewald-Friedländer synthetic workflow.", shape=plaintext, fontsize=10];
Modern Synthetic Approaches
In addition to these classical methods, modern organic synthesis has introduced several innovative strategies for the construction of thieno[2,3-b]pyridines, often focusing on improving efficiency, sustainability, and access to novel substitution patterns.
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems. For thieno[2,3-b]pyridines, these methods can be employed to construct either the thiophene or the pyridine ring through C-S and C-C bond formation. For instance, the intramolecular cyclization of appropriately substituted 2-alkynyl-3-aminopyridines can be catalyzed by transition metals to afford the thieno[2,3-b]pyridine core.
Microwave irradiation has been shown to significantly accelerate many organic reactions, leading to shorter reaction times, improved yields, and often cleaner reaction profiles.[7][10] The synthesis of thieno[2,3-b]pyridines via both the Thorpe-Ziegler and Friedländer pathways can be effectively promoted by microwave heating.[11][12] This technology offers a more sustainable and efficient alternative to conventional heating methods.[10] For example, the aromatization step in the synthesis of some thieno[2,3-c]pyridines has been achieved in minutes with good yields under microwave irradiation, compared to hours with conventional heating.[11]
The development of one-pot and multicomponent reactions is a major goal in modern synthetic chemistry due to their inherent efficiency and step-economy. Several one-pot procedures for the synthesis of thieno[2,3-b]pyridines have been reported, combining multiple reaction steps without the need for isolation of intermediates.[1] For example, a one-pot synthesis of substituted thieno[2,3-b]pyridines has been developed from enaminones, 2-cyanothioacetamide, and methylene-active bromides, achieving yields of 78-90%.[1]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Key Transformation(s) | Advantages | Disadvantages | Typical Yields |
| Thorpe-Ziegler Cyclization | 3-Cyanopyridine-2(1H)-thiones, α-Halo-EWG compounds | Intramolecular cyclization | Readily available starting materials, good yields, diverse substitution patterns | Can be sensitive to sterics, requires pre-functionalized pyridines | 70-95%[2][5] |
| Gewald-Friedländer Sequence | Ketones/aldehydes, activated nitriles, sulfur, 1,3-dicarbonyls | Gewald reaction, Friedländer annulation | High convergence, wide substrate scope, good yields | Gewald reaction can yield mixtures, Friedländer may require harsh conditions | 60-90% (overall) |
| Transition-Metal Catalysis | Functionalized pyridines or thiophenes | Cross-coupling, cyclization | Mild reaction conditions, high functional group tolerance | Catalyst cost and sensitivity, optimization can be challenging | Variable, often 50-80% |
| Microwave-Assisted Synthesis | Various (applicable to other routes) | Accelerated reaction rates | Rapid synthesis, improved yields, cleaner reactions | Requires specialized equipment | Often higher than conventional methods[10][11] |
| One-Pot/Multicomponent Reactions | Simple, readily available precursors | Tandem/cascade reactions | High step- and atom-economy, operational simplicity | Substrate scope can be limited, optimization is complex | 75-90%[1] |
Conclusion
The synthesis of thieno[2,3-b]pyridines can be accomplished through a variety of strategic approaches, each with its own set of advantages and limitations. The classical methods, such as the Thorpe-Ziegler cyclization and the Gewald-Friedländer sequence, remain highly relevant and widely used due to their reliability and broad applicability. Modern methodologies, including transition-metal catalysis, microwave-assisted synthesis, and one-pot procedures, offer significant improvements in terms of efficiency, sustainability, and access to novel chemical space. The choice of a particular synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, is crucial for the successful design and execution of a synthetic strategy for this important class of heterocyclic compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid Derivatives vs. Established IKKβ Inhibitors
A Guide for Drug Development Professionals
Introduction: The Quest for Specificity in NF-κB Pathway Modulation
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of cellular response to inflammatory stimuli, governing the expression of a vast array of genes involved in immunity, cell survival, and inflammation.[1][2] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases like rheumatoid arthritis and various cancers.[3][4] Consequently, the IκB kinase (IKK) complex, particularly the IKKβ subunit that serves as the primary gatekeeper of the canonical NF-κB pathway, has become a highly sought-after therapeutic target.[4][5]
While several IKKβ inhibitors have been developed, their clinical translation has been hampered by issues of toxicity, off-target effects, and insufficient efficacy.[6][7][8] This has fueled a search for novel chemical scaffolds that offer improved potency and selectivity. The thieno[2,3-b]pyridine core is one such "privileged scaffold," demonstrating a remarkable breadth of biological activities.[9][10] This guide provides a comparative analysis of the therapeutic potential of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid derivatives as IKKβ inhibitors against well-characterized, known inhibitors, offering field-proven insights for researchers in inflammation and oncology.
Mechanism of Action: Targeting the IKKβ Hub in Canonical NF-κB Signaling
The canonical NF-κB pathway is held in a quiescent state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1, the IKK complex—comprising catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO/IKKγ—is activated.[1][11] IKKβ then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB dimer, permitting its translocation to the nucleus to initiate the transcription of pro-inflammatory and survival genes.[2][5]
Inhibiting IKKβ is a direct strategy to prevent IκBα degradation, thereby locking NF-κB in the cytoplasm and shutting down the inflammatory cascade at a critical control point.
Caption: Canonical NF-κB signaling pathway and the point of IKKβ inhibition.
Comparative Efficacy of IKKβ Inhibitors
While specific enzymatic assay data for 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is not publicly available, patent literature discloses the utility of its amide derivatives as potent IKK inhibitors. For this guide, we will consider this class of compounds and compare their potential against two well-profiled clinical and preclinical IKKβ inhibitors: TPCA-1 and BMS-345541 .
| Compound Class / Name | Target(s) | IC₅₀ (IKKβ) | IC₅₀ (IKKα) | Selectivity (IKKα/IKKβ) | Mechanism |
| TPCA-1 | IKKβ | 17.9 nM[12] | ~400 nM[13] | ~22-fold[14] | ATP-Competitive |
| BMS-345541 | IKKβ, IKKα | 0.3 µM (300 nM)[15] | 4.0 µM (4000 nM)[15][16] | ~13-fold | Allosteric |
| 3-Aminothieno[2,3-b]pyridine Derivatives | IKKβ | Potent (nM range implied) | Data not available | Data not available | ATP-Competitive (presumed) |
Analysis and Causality:
-
TPCA-1 stands out for its high potency, with an IC₅₀ in the low nanomolar range.[12] Its ATP-competitive mechanism is common for kinase inhibitors, but it achieves a respectable ~22-fold selectivity for IKKβ over the highly homologous IKKα.[14] This selectivity is crucial, as IKKα is involved in the distinct non-canonical NF-κB pathway, and inhibiting it broadly could lead to unwanted side effects.[1]
-
BMS-345541 is less potent than TPCA-1 but possesses a distinct allosteric mechanism of action.[15] It binds to a site separate from the ATP pocket, which can offer advantages in terms of selectivity against the broader kinome.[16] Its ~13-fold selectivity for IKKβ is functionally significant and has been shown to block NF-κB-dependent transcription effectively in vivo.
-
3-Aminothieno[2,3-b]pyridine Derivatives: The potential of this scaffold lies in its novelty and chemical tractability. Structure-activity relationship (SAR) studies on related pyridine and thienopyridine cores have shown that modifications can dramatically enhance potency and selectivity.[17][18][19] For instance, the introduction of specific aminoalkyl groups on a pyridine core has yielded IKKβ inhibitors with IC₅₀ values below 100 nM.[17] The rationale for exploring this class is to identify derivatives that may combine the high potency of an ATP-competitor like TPCA-1 with a unique chemical structure that could improve drug-like properties or provide a superior selectivity profile.
Experimental Protocol: In Vitro IKKβ Kinase Inhibition Assay (ADP-Glo™)
To ensure trustworthiness and reproducibility, a self-validating experimental system is paramount. The following protocol describes a standard, luminescence-based in vitro kinase assay to determine the IC₅₀ of a test compound against IKKβ. This method directly measures the enzymatic activity by quantifying ADP production.
Principle: The assay measures the amount of ADP produced during the kinase reaction. In a subsequent step, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to IKKβ activity.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. cusabio.com [cusabio.com]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 2: Improvement of in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
In the intricate process of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is paved with rigorous evaluation of its biological activity. A critical aspect of this evaluation is understanding a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules. Unforeseen off-target interactions can lead to adverse effects, derailing an otherwise promising drug development program. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel thienopyridine derivative, 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, hereafter referred to as Compound X .
Given that the thieno[2,3-b]pyridine core is a well-established pharmacophore in antagonists of the platelet P2Y12 receptor, such as clopidogrel and prasugrel, this guide will proceed under the hypothesis that P2Y12 is the primary therapeutic target for Compound X.[1][2][3] We will compare its hypothetical selectivity profile against that of two established antiplatelet agents: the thienopyridine Clopidogrel and the non-thienopyridine Ticagrelor . This comparison will be based on hypothetical experimental data from a rationally designed cross-reactivity screening cascade.
The Imperative of Selectivity Profiling in Drug Development
The selectivity of a drug candidate is a cornerstone of its safety and efficacy profile.[4] While high potency at the primary target is desirable, a lack of selectivity can lead to a host of undesirable outcomes, including toxicity and diminished therapeutic window. Early and comprehensive cross-reactivity screening is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery project.[5][6][7] This guide will delineate a practical and scientifically rigorous approach to such an investigation.
Experimental Design: A Multi-tiered Approach to Unveiling Cross-Reactivity
To comprehensively assess the selectivity of Compound X, a multi-tiered screening cascade is proposed. This cascade is designed to provide a progressively detailed understanding of the compound's interaction with a panel of relevant off-targets.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Comparative Analysis of Hypothetical Screening Data
The following tables summarize the hypothetical data generated from our proposed screening cascade for Compound X, Clopidogrel (its active metabolite), and Ticagrelor.
Table 1: Primary Target (P2Y12) and Key Off-Target Affinity (Ki, nM)
| Compound | P2Y12 (Primary Target) | ENT1 | P2Y1 | Adenosine A2A Receptor |
| Compound X | 5.2 | >10,000 | 850 | >10,000 |
| Clopidogrel (active metabolite) | 8.7 | >10,000 | 1,200 | >10,000 |
| Ticagrelor | 1.8 | 150 | 980 | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Ratios
| Compound | Selectivity Ratio (Ki Off-Target / Ki P2Y12) |
| ENT1 | |
| Compound X | >1923 |
| Clopidogrel (active metabolite) | >1149 |
| Ticagrelor | 83 |
Interpretation of Hypothetical Data:
Our hypothetical data suggests that Compound X is a potent P2Y12 antagonist, with a Ki of 5.2 nM. Its potency is comparable to that of the active metabolite of Clopidogrel (8.7 nM) and slightly less than Ticagrelor (1.8 nM).
Crucially, in our simulated study, Compound X demonstrates a superior selectivity profile over Ticagrelor with respect to the Equilibrative Nucleoside Transporter 1 (ENT1). Ticagrelor is known to inhibit ENT1, an off-target effect that may contribute to some of its cardioprotective effects but also potential side effects.[8][9][10] Compound X, in this hypothetical scenario, shows no significant activity at ENT1 at concentrations up to 10,000 nM, indicating a much lower potential for ENT1-mediated effects.
All three compounds exhibit reasonable selectivity against the related P2Y1 receptor, another ADP receptor on platelets.[9]
Delving into the Methodology: Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity studies, the underlying experimental protocols must be robust and well-validated. Below are detailed, step-by-step methodologies for the key assays proposed in our screening cascade.
Protocol 1: P2Y12 Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human P2Y12 receptor.
Materials:
-
Human P2Y12 receptor-expressing cell membranes
-
[³H]-Prasugrel active metabolite (or other suitable radioligand)
-
Test compounds (Compound X, Clopidogrel active metabolite, Ticagrelor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution (at a concentration near its Kd), and 25 µL of the test compound dilution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a known amount of P2Y12 receptor).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression of the competition binding data.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]
Protocol 2: ENT1 Inhibition Assay
Objective: To assess the inhibitory activity of test compounds on the Equilibrative Nucleoside Transporter 1.
Materials:
-
HEK293 cells overexpressing human ENT1
-
[³H]-Adenosine
-
Test compounds
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Plate the ENT1-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 15 minutes at room temperature.
-
Initiate the uptake by adding [³H]-Adenosine to each well.
-
Incubate for a short period (e.g., 1-2 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials and measure the radioactivity.
-
Determine the IC50 values for the inhibition of adenosine uptake.
Visualizing the Broader Context: Signaling Pathways and Off-Target Effects
Understanding the potential impact of cross-reactivity requires placing the on- and off-target interactions within the context of cellular signaling pathways.
Caption: Simplified signaling pathway showing on-target and potential off-target interactions.
Conclusion and Future Directions
This comparative guide, based on a hypothetical yet scientifically grounded data set, illustrates the critical importance of comprehensive cross-reactivity profiling in early drug discovery. Our analysis suggests that This compound (Compound X) has the potential to be a potent and selective P2Y12 antagonist with a favorable off-target profile compared to some existing therapies, particularly concerning ENT1 inhibition.
Further progression of Compound X would necessitate the execution of these and other safety pharmacology studies in compliance with Good Laboratory Practice (GLP) to meet regulatory requirements for investigational new drug applications.[5][6] The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to further optimize selectivity and for designing clinical trials that monitor for potential on- and off-target related adverse events.
References
- 1. Alternatives to clopidogrel for acute coronary syndromes: Prasugrel or ticagrelor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. altasciences.com [altasciences.com]
- 8. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. BiochemSphere [biochemicalsci.com]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid by LC-MS/MS
Introduction: The Analytical Imperative
In the landscape of drug discovery and development, the precise quantification of novel chemical entities is paramount. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound featuring both an amine and a carboxylic acid functional group, represents a class of molecules with significant therapeutic potential.[1][2][3][4] Its accurate measurement in biological matrices such as plasma, serum, or urine is a critical step in pharmacokinetic, toxicokinetic, and metabolic studies. The inherent physicochemical properties of this analyte—polarity, charge state, and molecular weight—present unique analytical challenges that demand a robust, selective, and sensitive methodology.
This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will dissect the causality behind experimental choices, from sample preparation to mass spectrometric detection, and benchmark this "gold standard" technique against viable alternatives.[5] Every protocol described herein is designed as a self-validating system, grounded in authoritative regulatory guidelines to ensure data integrity and trustworthiness.[6][7][8]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is the first step in designing a successful quantitative method. These characteristics dictate every subsequent decision in the analytical workflow.[9]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | PubChem CID 670446[10] |
| Molecular Weight | 208.24 g/mol | PubChem CID 670446[10] |
| XLogP3 | 2.3 | PubChem CID 670446[10] |
| Functional Groups | Aromatic Amine, Carboxylic Acid, Thienopyridine Core | - |
The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the molecule's charge state highly dependent on pH, a critical consideration for both chromatographic separation and sample extraction.
The LC-MS/MS Workflow: A Step-by-Step Rationale
LC-MS/MS is the preferred technique for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[11][12] The workflow involves separating the analyte from matrix components via liquid chromatography and then detecting it with high specificity using a tandem mass spectrometer.
Caption: General workflow for the quantitative analysis of an analyte in a biological matrix by LC-MS/MS.
Part 1: Sample Preparation - The Key to Robustness
Effective sample preparation is crucial for minimizing matrix effects, concentrating the analyte, and ensuring method reproducibility.[13][14] The choice of technique is a balance between cleanup efficiency, recovery, and throughput.
Caption: Decision tree for selecting an appropriate sample preparation technique.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | High risk of matrix effects, low concentration factor. | High-throughput screening, high concentration samples.[14] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Good cleanup, can concentrate analyte. | Labor-intensive, uses large solvent volumes, can be difficult to automate. | Removing highly lipophilic or hydrophilic interferences.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Excellent cleanup, high concentration factor, highly selective. | More complex method development, higher cost per sample. | Assays requiring the lowest limits of quantification (LLOQ).[13] |
Experimental Protocol: Solid-Phase Extraction (SPE)
Causality: For a regulatory submission requiring high sensitivity, SPE is the superior choice. A mixed-mode cation exchange polymer is selected to leverage both the positive charge of the amino group (at acidic pH) and the hydrophobic nature of the thienopyridine core for selective retention.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water. Rationale: This step prepares the sorbent and ensures the analyte's amino group is protonated for efficient binding.
-
Loading: Mix 100 µL of plasma sample with 10 µL of internal standard solution and 200 µL of 2% Formic Acid. Load the entire mixture onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol. Rationale: The aqueous wash removes polar interferences, while the organic wash removes non-polar, non-basic interferences.
-
Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The basic elution buffer neutralizes the amino group, disrupting its ionic interaction with the sorbent and allowing for elution.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Part 2: LC-MS/MS Method Development
Chromatographic Separation
The goal is to achieve baseline separation of the analyte from any co-eluting matrix components to minimize ion suppression.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard starting point for small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic pH ensures the consistent protonation of the amino group, leading to better peak shape and retention.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution from 5% to 95% B over 5 minutes provides a robust separation for most small molecules.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Mass Spectrometric Detection
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the required specificity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. Rationale: The basic amino group is readily protonated in the acidic mobile phase, making it ideal for positive ion ESI.[5]
-
MRM Transitions: The instrument is tuned to the specific mass-to-charge ratio (m/z) of the analyte. The precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This process is highly selective.
Optimized LC-MS/MS Parameters (Hypothetical)
| Parameter | Setting |
| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Analyte MRM Transition | 209.1 -> 163.1 (Precursor -> Product) |
| Internal Standard MRM | (Isotopically Labeled Analyte) 214.1 -> 168.1 |
| Collision Energy | 22 eV |
Method Validation: Ensuring Trustworthiness
A method is only as good as its validation. All bioanalytical methods used in regulatory studies must be validated according to guidelines from bodies like the FDA or EMA.[7][15][16] The ICH M10 guideline provides a harmonized international standard.[8]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Demonstrate no interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ response. |
| Linearity & Range | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and their variability. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of nominal concentration. |
Performance Comparison: LC-MS/MS vs. Alternatives
While LC-MS/MS is superior, it's important to understand its performance relative to other common analytical techniques.
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Specificity | Very High (based on mass) | Low to Moderate | Moderate |
| Sensitivity (Typical LLOQ) | pg/mL to low ng/mL | High ng/mL to µg/mL | Low to mid ng/mL (if fluorescent) |
| Derivatization Required? | No | No (if chromophore is sufficient) | Yes (unless natively fluorescent) |
| Throughput | High (2-5 min/sample) | Moderate (5-15 min/sample) | Moderate (5-15 min/sample) |
| Development Complexity | High | Low | Moderate |
| Instrument Cost | High | Low | Moderate |
Rationale: HPLC-UV would likely lack the sensitivity and specificity required for bioanalysis due to interferences from endogenous matrix components.[17] HPLC with fluorescence detection could offer better sensitivity but would require a chemical derivatization step to attach a fluorophore to the analyte, adding complexity and potential variability to the workflow.[18] LC-MS/MS avoids these pitfalls by using mass as a highly specific detection property, providing the best combination of sensitivity, specificity, and speed for this application.[19]
Conclusion
The quantitative analysis of this compound in biological matrices is most effectively and reliably achieved using a fully validated LC-MS/MS method. The inherent selectivity of tandem mass spectrometry, combined with efficient chromatographic separation and a clean sample extract derived from solid-phase extraction, provides the necessary performance to meet stringent regulatory requirements. While alternative methods exist, they present significant compromises in sensitivity and specificity, making LC-MS/MS the authoritative and trustworthy choice for drug development professionals. This guide provides the foundational principles and a practical framework for developing a robust, reliable, and defensible bioanalytical method for this and similar small molecules.
References
- 1. 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide | C10H11N3OS | CID 613528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide | C13H10N4OS | CID 766178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. rdworldonline.com [rdworldonline.com]
- 10. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. tecan.com [tecan.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmacompass.com [pharmacompass.com]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
A Comparative Benchmarking Guide to 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid and its Heterocyclic Analogs in a Drug Discovery Context
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a strategic framework for decision-making in drug development. This guide offers an in-depth comparison of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a promising heterocyclic scaffold, against relevant alternatives. We will dissect its physicochemical properties, benchmark its potential biological activity, and provide robust, validated protocols for its evaluation. Our narrative is grounded in the principles of medicinal chemistry, explaining not just what to do, but why specific experimental choices are made to ensure the generation of reliable and translatable data.
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Our focus compound, this compound, combines this potent core with a carboxylic acid moiety—a classic functional group for interacting with biological targets, yet one that presents challenges in drug development.[4] This guide will therefore benchmark it against two key classes of comparators: structurally similar analogs to explore structure-activity relationships (SAR) and bioisosteric replacements to address the inherent challenges of the carboxylic acid group.
Physicochemical Profiling: The Foundation of Drug-Likeness
A molecule's journey from a lab bench to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. We begin by comparing our lead compound with a structurally related amide analog and a common carboxylic acid bioisostere, the tetrazole.
The choice of comparators is deliberate. The carboxamide derivative (Compound B) allows us to probe the impact of removing the acidic proton and altering the hydrogen bonding profile. The tetrazole analog (Compound C) is a well-established non-classical bioisostere of carboxylic acid, mimicking its acidic nature (pKa ≈ 4.5-4.9) while offering potential advantages in metabolic stability and cell permeability.[5]
| Property | Compound A | Compound B | Compound C (Hypothetical) | Rationale for Comparison |
| Structure | This compound | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 3-Amino-6-methyl-2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridine | To assess the impact of the carboxylic acid vs. amide and a key bioisosteric replacement. |
| Molecular Weight | 208.24 g/mol [6] | 221.28 g/mol [7] | ~234.28 g/mol | All are within the typical range for small molecule drugs ("Rule of Five"). |
| XLogP3 | 2.3[6] | 1.8 (estimated) | ~2.5 (estimated) | LogP influences solubility and permeability. The acidic nature of A and C can lead to lower LogP at physiological pH, while the neutral amide B may have different permeability characteristics. |
| H-Bond Donors | 3[6] | 2[7] | 2 | The carboxylic acid group in A is a strong H-bond donor and acceptor. Replacing it alters these crucial interactions, which can affect target binding and solubility. |
| H-Bond Acceptors | 4[6] | 3[7] | 5 | Tetrazoles (C) are excellent H-bond acceptors, a key feature of their bioisosteric similarity to carboxylic acids.[5] |
| pKa | ~4-5 (acidic) | Neutral | ~4.5-5 (acidic) | Acidity is a critical parameter. The ionizable nature of A and C at physiological pH impacts their membrane permeability and potential for off-target effects, a drawback that the neutral amide B avoids.[4] |
This initial analysis highlights a fundamental trade-off in drug design. While the carboxylic acid of Compound A is an effective pharmacophore, its acidity can limit oral bioavailability and lead to metabolic liabilities like acyl glucuronidation.[8] Compound B (amide) and Compound C (tetrazole) represent two distinct strategies to mitigate these risks while aiming to preserve biological activity.
Benchmarking Biological Activity: A Focus on Kinase Inhibition
Heterocyclic compounds are frequently developed as protein kinase inhibitors, a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[9][10][11] The thieno[2,3-b]pyridine scaffold, in particular, has been identified in inhibitors of kinases such as DRAK2, which is implicated in Type 2 Diabetes.[12]
To provide a framework for comparison, we will outline a strategy to benchmark these compounds against a representative serine/threonine kinase. The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
| Compound | Target Kinase | IC50 (nM) | Selectivity Index (SI) | Rationale & Interpretation |
| Compound A | Kinase X | Hypothetical: 50 nM | Hypothetical: >100 | The carboxylic acid may form a key salt bridge with a basic residue (e.g., Lysine) in the ATP-binding site, leading to high potency. |
| Compound B | Kinase X | Hypothetical: 500 nM | Hypothetical: >50 | The amide can still act as a hydrogen bond donor/acceptor but lacks the ionic interaction of the carboxylate. This often results in a loss of potency, but may improve cell permeability and lead to better efficacy in cell-based assays. |
| Compound C | Kinase X | Hypothetical: 75 nM | Hypothetical: >100 | The tetrazole's anionic charge at physiological pH can effectively mimic the carboxylate's ionic interaction, often restoring potency while potentially improving metabolic stability.[5] |
Note: The IC50 and SI values are hypothetical, serving to illustrate expected outcomes based on established medicinal chemistry principles. Actual values must be determined experimentally.
The diagram below illustrates the central role of kinase inhibition in blocking downstream cellular signaling, a common mechanism of action for drugs in this class.
Caption: Kinase signaling pathway and point of intervention.
Experimental Protocols: Ensuring Data Integrity
Trustworthy data is the bedrock of scientific advancement. The following protocol for an in vitro kinase inhibition assay is designed as a self-validating system, incorporating controls to ensure the reliability of the generated IC50 values. We describe the widely used ADP-Glo™ Luminescence-Based Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[13]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Causality: The rationale for this assay is that active kinases convert ATP to ADP. By quantifying ADP production, we can directly measure enzyme activity. An inhibitor will reduce the rate of this conversion, leading to a lower luminescent signal.[14]
Materials:
-
Kinase of interest (e.g., DRAK2)
-
Kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Test Compounds (e.g., A, B, C) and a known inhibitor (e.g., Staurosporine) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series in DMSO. This range is crucial for capturing the full dose-response curve.
-
Include a DMSO-only control (representing 0% inhibition) and a positive control inhibitor (e.g., Staurosporine) to define 100% inhibition.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or controls.
-
Add 2 µL of a solution containing the kinase in assay buffer.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data: Set the average of the DMSO-only wells as 0% inhibition and the average of the positive control wells as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.
Conclusion and Strategic Outlook
This guide provides a comprehensive framework for benchmarking this compound. Our analysis demonstrates that while the core compound is a potent starting point, likely due to the favorable interactions of its carboxylic acid moiety, its development may face challenges related to ADME properties.
The true power of this scaffold lies in its synthetic tractability. By comparing it to rationally designed analogs—such as the corresponding carboxamide and tetrazole bioisostere—we can systematically navigate the trade-offs between potency and drug-likeness. The provided experimental protocol offers a robust and reliable method for generating the high-quality data needed to make informed decisions in a drug discovery pipeline. The thieno[2,3-b]pyridine scaffold remains a highly valuable starting point for the development of novel therapeutics, and a strategic approach to its optimization, as outlined here, will be critical to unlocking its full potential.
References
- 1. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide | C10H11N3OS | CID 613528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
Introduction
3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are recognized for their biological activity and are often used as building blocks in pharmaceutical research and development.[1][2] As with any laboratory chemical, ensuring its proper disposal is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. Improper disposal can lead to environmental contamination, pose health risks to personnel, and result in significant regulatory penalties.[3]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined are grounded in established safety protocols and regulatory frameworks to ensure a self-validating system of waste management.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. This compound is classified as harmful.[4][5]
GHS Classification & Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
Source: Echemi Safety Data Sheet, PubChem CID 670446[4][5]
Causality Behind the Hazard: The toxicity of this compound necessitates that it be treated as a hazardous waste. The primary routes of exposure are ingestion, skin contact, and inhalation.[4] A significant unknown is its ecotoxicity; the Safety Data Sheet (SDS) indicates "no data available" for its effects on aquatic life.[4] In the absence of data, a precautionary principle must be applied, assuming the substance is potentially harmful to the environment. Therefore, disposal into the sewer system is strictly prohibited.[3][6]
Core Principles of Chemical Waste Management
All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following principles are universal and form the basis of the subsequent protocol.
-
Waste Determination: All waste chemical solids and liquids should be treated as hazardous unless confirmed to be non-hazardous.[7] Given its GHS classification, this compound is definitively a hazardous waste.
-
Segregation: Never mix incompatible waste streams. While this compound's specific reactivity data is limited, as a best practice, it should be collected in a dedicated waste container and not mixed with other chemical wastes like strong acids, bases, or oxidizers.[3] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods.[7]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[3][8]
-
Designated Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[8][9]
-
Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[7]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste within the laboratory, from generation to pickup by Environmental Health and Safety (EHS) personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. The rationale is to prevent exposure via the primary routes identified in the risk assessment.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the waste.[6] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, use a full-face respirator with appropriate cartridges.[4] All waste handling should ideally occur within a certified chemical fume hood to minimize inhalation risk.
Step 2: Waste Collection and Container Selection
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass bottles with screw caps are generally suitable. The container must be in good condition with no cracks or deterioration.[8]
-
Segregate the Waste:
-
Solid Waste: Collect pure this compound, or materials contaminated with it (e.g., weighing paper, contaminated paper towels), in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Headspace: Do not fill liquid waste containers beyond 90% capacity (or at least one-inch of headroom) to allow for vapor expansion and prevent spills.[8]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, attach your institution's official hazardous waste tag to the container.[7][9]
-
Complete the Tag: Fill out all required fields, which typically include:
-
The words "Hazardous Waste".[8]
-
Full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including solvents.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[7]
-
Hazard identification (check boxes for "Toxic").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The SAA must be at or near the point of waste generation (e.g., a marked secondary containment bin in a fume hood or a designated cabinet).[9]
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[7][8] This minimizes the release of harmful vapors and prevents spills.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[3]
Step 5: Arranging for Disposal
-
Monitor Fill Level: Once the container is full (or within 12 months of the first addition of waste, whichever comes first), it must be removed from the laboratory.[9]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup. Follow their specific procedures for making a request. EHS is responsible for the final transport and disposal at a licensed facility.[9]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your EHS emergency line immediately.
-
For small, manageable spills, and only if you are trained to do so, use a chemical spill kit to absorb the material.
-
Avoid creating dust if the spilled material is solid.[6]
-
Collect the absorbed material and contaminated cleaning supplies in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[4]
-
-
In Case of Personal Exposure:
-
Inhalation: Move the person to fresh air. Seek medical help.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical help.[4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Seek immediate medical help.[4]
-
Disposal of Empty Containers
An "empty" container that held a hazardous chemical must still be handled with care.
-
Decontamination: For a non-acutely toxic chemical like this one, the standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[7]
-
Collect Rinsate: The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[7] The container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
As researchers and scientists in the field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities, such as 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile
This compound is classified as an acute toxicant.[1][2] Exposure through oral, dermal, and inhalation routes is harmful.[1][2] While comprehensive toxicological data is not widely available, the structure, containing a thienopyridine core, warrants a cautious approach due to the potential for skin, eye, and respiratory irritation.[3] Therefore, a multi-layered PPE strategy is imperative to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a well-ventilated fume hood | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Nitrile or neoprene gloves.[3] Double-gloving is recommended. | Cotton/polyester blend lab coat with tight cuffs and snap closures.[2][4][5] | Generally not required if work is performed within a certified chemical fume hood. |
| Handling larger quantities (>1g) or when generating dust/aerosols | Safety goggles and a face shield.[6] | Nitrile or neoprene gloves.[3] Double-gloving is mandatory. | Chemical-resistant lab coat (100% polyester or specialized material).[2] | A full-face respirator with appropriate particulate filters (e.g., P95 or FFP2).[4][7] |
| Emergency spill response | Full-face respirator with combination organic vapor/particulate cartridges. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. | Full-face respirator with combination organic vapor/particulate cartridges. |
A Deeper Dive into PPE Selection:
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and fine powders.[6] When handling larger quantities or during procedures with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection for the entire face.[6]
Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including those with aromatic heterocyclic structures like pyridine.[3][8] Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent practice, where the outer glove is removed upon leaving the immediate work area to prevent the spread of contamination.
Body Protection: A well-fitting lab coat is the first line of defense for your body and personal clothing. For general handling of small quantities, a cotton/polyester blend is suitable.[2] However, for larger-scale work or when there is a significant risk of splashes, a lab coat made from a chemical-resistant material such as 100% polyester is recommended.[2] Key features to look for in a lab coat include tight-fitting cuffs (knitted or elastic) and snap closures for quick removal in an emergency.[4][5]
Respiratory Protection: Handling this compound as a powder can generate airborne particles that are harmful if inhaled.[1][2] All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating significant dust, respiratory protection is mandatory. An N95 or FFP2 rated respirator is the minimum requirement for protection against particulates.[7] For situations with potential for vapor exposure or during spill clean-up, a respirator with combination organic vapor and particulate cartridges is necessary.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflows, visualized in the diagrams below, outline the key steps.
PPE Selection and Donning/Doffing Workflow
Caption: PPE Selection and Donning/Doffing Workflow
Chemical Handling and Disposal Workflow
Caption: Chemical Handling and Disposal Workflow
Operational Plan:
-
Preparation: Before any handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Weighing and Handling: When weighing the solid compound, use a disposable weighing paper or boat to prevent contamination of the balance. All manipulations should be conducted within the fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous solid waste. Unused solutions should be collected as hazardous liquid waste. Do not dispose of this chemical down the drain.[9][10]
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for both solid and liquid waste.[10][11] The labels should include the chemical name and associated hazards.
-
Waste Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste.[12] This typically involves arranging for pickup by a certified waste management service.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. Laboratory Coat Selection Guide | Environment, Health & Safety [ehs.ucsf.edu]
- 2. drinstruments.com [drinstruments.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Guidance – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 5. LSU Health New Orleans [lsuhsc.edu]
- 6. 3m.com [3m.com]
- 7. fishersci.at [fishersci.at]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
